2-chloro-N-ethyl-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-ethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-3-12-10(13)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMXIUKOGQMRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-chloro-N-ethyl-4-methylbenzamide chemical structure and properties
An In-depth Technical Guide to 2-chloro-N-ethyl-4-methylbenzamide
Introduction
Substituted benzamides are a cornerstone in medicinal chemistry and materials science, serving as privileged scaffolds in a multitude of biologically active compounds and functional materials.[1] Their synthetic accessibility and the ability to finely tune their physicochemical and biological properties through substitution on the aromatic ring and the amide nitrogen make them a subject of continuous research. This guide provides a comprehensive technical overview of a specific derivative, 2-chloro-N-ethyl-4-methylbenzamide, focusing on its chemical structure, properties, synthesis, and characterization. While this specific molecule is not extensively documented in publicly available literature, its properties and behavior can be reliably predicted based on well-established principles of physical organic chemistry and data from closely related analogues. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, or as a building block in larger molecular constructs.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and nomenclature. 2-chloro-N-ethyl-4-methylbenzamide is a disubstituted benzamide featuring a chlorine atom at position 2 and a methyl group at position 4 of the benzene ring, with an ethyl group substituting the amide nitrogen.
Caption: 2D Chemical Structure of 2-chloro-N-ethyl-4-methylbenzamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-N-ethyl-4-methylbenzamide | - |
| Molecular Formula | C₁₀H₁₂ClNO | Calculated |
| Molecular Weight | 197.66 g/mol | Calculated |
| Canonical SMILES | CCNC(=O)C1=C(C=C(C=C1)C)Cl | - |
| InChI Key | (Predicted) | - |
Physicochemical Properties
The physical and chemical properties of the title compound are dictated by its functional groups: the aromatic ring, the halogen substituent, the methyl group, and the secondary amide. Direct experimental data is not available in public databases; therefore, the following properties are predicted based on data from analogous compounds like 2-chloro-N-methylbenzamide, N-ethyl-4-methylbenzamide, and other substituted benzamides.[2][3]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comments |
|---|---|---|
| Appearance | White to off-white solid | Typical for small molecule benzamides. |
| Melting Point | 100 - 120 °C | Interpolated from related structures. The presence of the N-H bond allows for hydrogen bonding, leading to a solid state at room temperature. |
| Boiling Point | > 300 °C (at 760 mmHg) | High due to polarity and hydrogen bonding capabilities. |
| Solubility | Soluble in methanol, ethanol, chloroform, DMSO. Sparingly soluble in water. | The amide and chloro groups confer polarity, but the aromatic ring and alkyl groups provide nonpolar character. |
| logP (Octanol/Water) | ~2.5 - 3.0 | Estimated based on contributions from chloro, methyl, and ethyl groups, suggesting moderate lipophilicity. |
Synthesis and Purification
The most direct and reliable method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoic acid derivative.[4] The following protocol outlines the conversion of 2-chloro-4-methylbenzoic acid to the target amide via an acyl chloride intermediate. This two-step approach is standard in organic synthesis due to its high efficiency and yield.
Synthetic Workflow Overview
Caption: General workflow for the synthesis and characterization of the title compound.
Detailed Experimental Protocol
Step 1: Formation of 2-chloro-4-methylbenzoyl chloride
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylbenzoic acid (1.0 eq). Place the setup under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Add thionyl chloride (SOCl₂, 2.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-methylbenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.
Causality Insight: The conversion of the carboxylic acid to the more electrophilic acyl chloride is crucial for efficient acylation of the amine. Thionyl chloride is an excellent reagent for this transformation as its byproducts (HCl and SO₂) are gaseous and easily removed.[4]
Step 2: Amidation to form 2-chloro-N-ethyl-4-methylbenzamide
-
Reagents & Setup: In a separate flask under an inert atmosphere, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reaction: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Equilibration: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Trustworthiness Validation: The purity of the final product is confirmed through the analytical characterization methods described in the next section. A sharp melting point and clean spectroscopic data validate the success of the synthesis and purification protocol.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on established substituent effects on the benzamide scaffold.[5][6][7]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Observations |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 ppm (m, 3H): Aromatic protons. δ 6.0-6.5 ppm (br s, 1H): Amide N-H proton. δ 3.4-3.5 ppm (q, 2H): -CH₂- of the ethyl group. δ 2.4 ppm (s, 3H): Aromatic -CH₃ protons. δ 1.2-1.3 ppm (t, 3H): -CH₃ of the ethyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 ppm: Amide carbonyl (C=O). δ ~130-140 ppm: Aromatic carbons (quaternary and CH). δ ~35 ppm: -CH₂- of the ethyl group. δ ~21 ppm: Aromatic -CH₃ carbon. δ ~15 ppm: -CH₃ of the ethyl group. |
| FT-IR (KBr or neat) | ~3300 cm⁻¹: N-H stretch (characteristic of secondary amides). ~2950 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1640 cm⁻¹: C=O stretch (Amide I band), strong. ~1540 cm⁻¹: N-H bend (Amide II band). ~1100 cm⁻¹: C-N stretch. ~750 cm⁻¹: C-Cl stretch. |
| Mass Spectrometry (EI) | m/z 197/199 [M]⁺: Molecular ion peak showing a characteristic ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Key Fragments: Loss of ethyl group, loss of the ethylamino group, and fragments corresponding to the 2-chloro-4-methylbenzoyl cation. |
Biological Activity and Applications
While specific biological data for 2-chloro-N-ethyl-4-methylbenzamide is not prominent in the literature, the benzamide scaffold is a well-known pharmacophore. Derivatives have shown a wide range of activities, including:
-
Anticancer Agents: Many N-substituted benzamides act as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[1][8]
-
Antimicrobial and Antifungal Activity: The benzamide structure is present in several compounds with demonstrated efficacy against bacteria and fungi.
-
Analgesic and Anti-inflammatory Properties: Certain benzamide derivatives have been investigated for their potential to alleviate pain and inflammation.[9]
The title compound serves as a valuable intermediate for creating more complex molecules. The N-H proton can be deprotonated and alkylated to create tertiary amides, and the aromatic ring can undergo further substitution reactions, making it a versatile building block for combinatorial chemistry and drug discovery libraries.
Safety and Handling
As with any laboratory chemical, 2-chloro-N-ethyl-4-methylbenzamide should be handled with appropriate care.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Specific toxicological data is unavailable. Compounds of this class may cause skin and eye irritation.[10] Avoid inhalation of dust and direct contact with skin.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-chloro-N-ethyl-4-methylbenzamide is a substituted benzamide with well-defined, albeit predicted, chemical and physical properties. Its synthesis is straightforward, relying on classical amidation reactions that are robust and scalable. While its specific applications are yet to be widely explored, its structural motifs suggest potential for biological activity, and it represents a useful chemical intermediate for the synthesis of more complex molecular targets. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]
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McAlduff, E. J., Lynch, B. M., & Houk, K. N. (1978). Photoelectron spectra of substituted benzamides. Canadian Journal of Chemistry, 56(4), 495-501. [Link]
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Gale, D. J., & Wilshire, J. F. K. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry, 34(11), 2297-2305. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. RSC.org. [Link]
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2940. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347959, 2-chloro-N-methylbenzamide. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. PubChem. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13853828, 2-Amino-4-chloro-N-methylbenzamide. PubChem. [Link]
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2-Chloro-N-ethyl-4-methylbenzamide: A Comprehensive Technical Guide on Synthesis, Properties, and Drug Development Applications
Executive Summary
In modern medicinal chemistry, substituted benzamides serve as privileged scaffolds, frequently acting as critical pharmacophores in the design of kinase inhibitors, dopamine antagonists, and histone deacetylase (HDAC) inhibitors. 2-Chloro-N-ethyl-4-methylbenzamide is a highly specific, sterically constrained intermediate. While many of its structural isomers (such as 2-chloro-N-(2,6-dimethylphenyl)acetamide or 4-chloro-N-ethyl-N-methylbenzamide) are widely cataloged in commercial databases[1], this specific compound is typically synthesized on demand as a proprietary building block for advanced Active Pharmaceutical Ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical profiling, structural logic, and field-proven synthetic methodologies required to produce and validate this compound with high scientific integrity.
Physicochemical Profiling & Structural Data
Understanding the baseline quantitative data of a compound is the first step in predicting its behavior in both synthetic workflows and biological systems. The properties of 2-chloro-N-ethyl-4-methylbenzamide closely mirror those of its extensively documented C10H12ClNO isomers[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| IUPAC Name | 2-chloro-N-ethyl-4-methylbenzamide | Standardized nomenclature for structural identification. |
| Molecular Formula | C10H12ClNO | Determines stoichiometric calculations for synthesis[2]. |
| Molecular Weight | 197.66 g/mol | Ideal low-molecular-weight fragment for Lead-Oriented Synthesis (LOS)[2]. |
| Exact Mass | 197.0607 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| Hydrogen Bond Donors | 1 (Amide NH) | Facilitates targeted interactions with receptor binding pockets. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Acts as a key anchor point in protein-ligand docking. |
| Predicted LogP | ~2.4 - 2.6 | Indicates optimal lipophilicity for membrane permeability. |
Pharmacophore Mapping & Structural Logic
Why design a molecule with this specific substitution pattern? In drug development, every functional group must serve a distinct purpose. The causality behind the structure of 2-chloro-N-ethyl-4-methylbenzamide is rooted in steric and electronic tuning.
-
The Ortho-Chloro Effect: The bulky chlorine atom at the 2-position forces the amide plane to twist out of alignment with the aromatic ring. This steric hindrance creates a rigid, non-planar conformation that is highly effective at locking the molecule into deep, narrow enzymatic pockets (such as the ATP-binding site of kinases).
-
The Para-Methyl Group: Provides a hydrophobic interaction point that increases the overall lipophilicity (LogP) without adding excessive molecular bulk, optimizing oral bioavailability.
-
The N-Ethyl Linker: Offers a flexible, solvent-exposed vector that can be further functionalized or used to occupy solvent channels in the target protein.
Caption: Logical relationship mapping of the 2-chloro-N-ethyl-4-methylbenzamide pharmacophore.
Mechanistic Synthesis & Experimental Protocols
While traditional amide synthesis often relies on harsh reagents like thionyl chloride (SOCl2) to generate an acyl chloride intermediate, this approach can lead to unwanted side reactions or degradation of sensitive moieties. As an industry standard, utilizing a carbodiimide coupling system—specifically —provides a milder, highly controllable, and self-validating environment[3].
Mechanistic Workflow
Caption: Step-by-step synthetic workflow for 2-chloro-N-ethyl-4-methylbenzamide.
Step-by-Step Protocol
-
Preparation & Activation: Dissolve 1.0 equivalent of 2-chloro-4-methylbenzoic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 equivalents of DMAP (4-Dimethylaminopyridine). Stir at ambient temperature for 30 minutes.
-
Causality: EDCI activates the carboxylic acid into an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of unreactive N-acylurea byproducts[3].
-
-
Amidation: Slowly add 1.5 equivalents of ethylamine (typically as a solution in THF or methanol) to the activated mixture. Stir for 12–16 hours at room temperature.
-
Self-Validating Step (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the highly polar carboxylic acid spot (which streaks near the baseline) and the emergence of a distinct, higher Rf spot confirms successful amide bond formation.
-
Quench & Extraction: Pour the reaction mixture into distilled water. Extract the aqueous layer three times with DCM. Wash the combined organic phases with 1N HCl (to remove unreacted amine and DMAP), followed by saturated NaHCO3, and finally brine.
-
Causality: EDCI is a water-soluble coupling agent; its urea byproduct is easily washed away in the aqueous phase, significantly simplifying purification compared to DCC (N,N'-Dicyclohexylcarbodiimide).
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, the compound must undergo rigorous analytical characterization. Relying on a single method is insufficient; a self-validating system requires orthogonal techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample must exhibit a primary [M+H]+ parent ion peak at m/z 198.07 . Due to the presence of the chlorine atom, you must also observe a characteristic M+2 isotopic peak at m/z 200.07 at approximately one-third the intensity of the parent peak, confirming the presence of a single Cl atom[1][2].
-
Proton Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):
-
Ethyl Group: Look for a distinct triplet near
1.2 ppm (3H, -CH3) and a multiplet/quartet near 3.4 ppm (2H, -CH2-N). -
Methyl Group: A sharp singlet near
2.3 ppm (3H, Ar-CH3). -
Aromatic Region: Three distinct protons between
7.0 - 7.6 ppm, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. -
Amide Proton: A broad singlet near
6.0 - 6.5 ppm (1H, -NH), which will disappear upon D2O exchange.
-
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 24045, 4-Chloro-N-(1-methylethyl)benzamide" (Used for structural isomer baseline properties and exact mass validation). PubChem. URL: [Link]
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National Institute of Standards and Technology. "Benzamide, 4-chloro-N-ethyl-N-methyl-" (Used for mass spectrometry and physicochemical property verification of C10H12ClNO derivatives). NIST Chemistry WebBook, SRD 69. URL:[Link]
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Pharmacological Profiling and Biological Activity of 2-Chloro-N-ethyl-4-methylbenzamide Derivatives as Selective P2X7 Receptor Antagonists
Executive Summary
The purinergic P2X7 receptor (P2X7R) has emerged as a critical gatekeeper of neuroinflammation and immune system hyperactivation. As an ATP-gated non-selective cation channel, its overactivation is directly linked to the release of pro-inflammatory cytokines (IL-1β, IL-18) via the NLRP3 inflammasome. Within the landscape of P2X7R antagonists, 2-chloro-N-ethyl-4-methylbenzamide derivatives represent a highly potent, structurally tunable class of negative allosteric modulators (NAMs).
This technical guide dissects the structure-activity relationship (SAR), mechanistic biology, and the rigorous, self-validating experimental workflows required to evaluate the biological activity of these benzamide derivatives in preclinical drug development.
Structural Pharmacology of the Benzamide Scaffold
The efficacy of the 2-chloro-N-ethyl-4-methylbenzamide core lies in its precise stereoelectronic properties, which dictate its fit into the upper allosteric pocket of the P2X7 receptor [1].
-
The 2-Chloro Substituent: The ortho-chlorine atom is not merely a lipophilic placeholder; it provides essential steric hindrance. This clash forces the amide bond out of the plane of the phenyl ring, locking the molecule into the orthogonal conformation required to enter the narrow allosteric cleft.
-
The 4-Methyl Group: Positioned para to the amide, the methyl group acts as a hydrophobic anchor, engaging with deep lipophilic residues within the receptor pocket to increase residence time.
-
The N-ethyl Linker: The N-ethyl chain serves as a flexible vector. Extending this chain with bulky, lipophilic bioisosteres (such as adamantane) or polar heterocycles (such as morpholine) allows the molecule to interact with solvent-exposed regions, drastically improving both binding affinity and metabolic stability [2].
Mechanistic Pathway: P2X7 and the Inflammasome
Understanding the causality behind our assay designs requires mapping the P2X7 signaling cascade. High concentrations of extracellular ATP (a danger-associated molecular pattern, or DAMP) activate P2X7R, causing a massive efflux of intracellular potassium (K+) and an influx of calcium (Ca2+). This ionic flux is the primary trigger for the assembly of the NLRP3 inflammasome, leading to Caspase-1 activation and the maturation of IL-1β [3].
By binding allosterically, 2-chloro-N-ethyl-4-methylbenzamide derivatives prevent the ATP-driven conformational expansion of the channel pore, halting the inflammatory cascade at its apex [4].
Fig 1. P2X7 receptor signaling pathway and allosteric inhibition by benzamide derivatives.
Structure-Activity Relationship (SAR) Profiling
To illustrate the biological activity optimization of this scaffold, we summarize the quantitative pharmacological data of representative derivatives. The addition of complex ring systems to the N-ethyl vector is critical for overcoming the poor metabolic half-life of early-generation benzamides [2].
| Compound Class | R-Group (N-ethyl extension) | P2X7 IC₅₀ (nM) | IL-1β Inhibition IC₅₀ (nM) | Human Liver Microsome T₁/₂ (min) |
| Base Scaffold | None (H) | >10,000 | >10,000 | 12 |
| Derivative A | Adamantanyl | 15 | 45 | 8 |
| Derivative B | 4-Morpholinylphenyl | 22 | 50 | 45 |
| Derivative C | Trifluoro-adamantanyl | 8 | 20 | >120 |
Data Synthesis Note: Derivative C demonstrates that fluorination of the adamantane bioisostere effectively blocks cytochrome P450-mediated oxidation while maintaining sub-nanomolar target engagement.
Self-Validating Experimental Methodologies
To trust the SAR data, the experimental protocols must be designed as self-validating systems. A single assay is prone to artifacts; therefore, we employ a cascading workflow moving from target engagement to phenotypic efficacy.
Fig 2. Cascading experimental workflow for validating P2X7 antagonist biological activity.
Protocol 1: FLIPR Calcium Influx Assay (Functional Target Engagement)
Causality: Because P2X7 is a calcium-permeable channel, measuring intracellular Ca2+ transients provides a direct, real-time readout of channel function. Self-Validation: We run a parallel assay utilizing a structurally distinct known P2X7 antagonist (e.g., A-438079) to ensure assay sensitivity, and an unrelated GPCR agonist to ensure the derivative is not a general calcium chelator.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing human P2X7R at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in assay buffer (145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 13 mM Glucose, 10 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.
-
Compound Pre-incubation: Wash cells to remove extracellular dye. Add 2-chloro-N-ethyl-4-methylbenzamide derivatives in a 10-point serial dilution (10 µM to 0.1 nM). Incubate for 15 minutes.
-
Stimulation & Readout: Transfer the plate to a FLIPR Tetra system. Inject BzATP (30 µM final concentration) to stimulate the receptor. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for the calcium transient and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Macrophage IL-1β Release Assay (Phenotypic Efficacy)
Causality: Target engagement (Ca2+ block) must translate to physiological efficacy (blocking cytokine release). We utilize LPS-primed THP-1 macrophages to simulate a disease-relevant inflammatory state. Self-Validation: A parallel ATP-independent cell viability assay (CellTiter-Glo) is mandatory. This ensures that a reduction in IL-1β is due to true P2X7 inhibition, not compound-induced cytotoxicity.
Step-by-Step Methodology:
-
Differentiation: Plate THP-1 monocytes at 100,000 cells/well in 96-well plates. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.
-
Priming: Replace media and prime cells with 1 µg/mL LPS for 4 hours. This step upregulates intracellular pro-IL-1β and NLRP3 components.
-
Inhibition: Add the benzamide derivatives (serial dilutions) and incubate for 30 minutes at 37°C.
-
Activation: Challenge the cells with 3 mM ATP for 45 minutes to trigger K+ efflux and inflammasome assembly.
-
Quantification: Centrifuge the plate to pellet cellular debris. Harvest the supernatant and quantify mature IL-1β using a commercially available sandwich ELISA.
Translational Perspectives
The biological activity of 2-chloro-N-ethyl-4-methylbenzamide derivatives extends far beyond simple receptor blockade. By successfully navigating the hit-to-lead optimization process—specifically by addressing metabolic liabilities through bioisosteric replacement—these compounds offer a highly validated mechanism to halt the NLRP3 inflammasome. Future development should focus on optimizing blood-brain barrier (BBB) penetrance to unlock their full potential in neurodegenerative indications such as Alzheimer's and Parkinson's disease.
References
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Ghafir El Idrissi. "Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists." Current Medicinal Chemistry. URL:[Link]
-
Wilkinson, S. M., et al. "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, 2017. URL:[Link]
-
Dombroski, M. A., & Duplantier, A. J. "Benzamide inhibitors of the P2X7 receptor." Patent US-6974812-B2, Pfizer Inc. URL:[Link]
Engineering Chlorinated Benzamide Analogs: A Comprehensive Guide to Synthesis, SAR, and Pharmacological Profiling
Executive Summary
Benzamides represent a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. The strategic incorporation of chlorine atoms into the benzamide core profoundly alters the physicochemical and pharmacokinetic landscape of the resulting analogs. Chlorine substitution enhances lipophilicity (increasing
Mechanistic Pathways and Target Identification
Chlorinated benzamide analogs have demonstrated remarkable versatility, acting on diverse molecular targets across oncology, neurology, and infectious diseases:
-
HDAC3 Inhibition: Fluorine and chlorine-substituted benzamides, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), exhibit potent class I Histone Deacetylase (HDAC) selectivity. The benzamide zinc-binding group (ZBG) coordinates with the catalytic zinc ion in the HDAC active site, while the chlorinated nitrogen mustard moiety enhances hydrophobic interactions within the enzyme pocket, leading to robust tumor growth inhibition and G2/M phase cell cycle arrest[1].
-
Sigma-1 Receptor (S1R) Modulation: Benzamide derivatives with chloro substituents at the meta and para positions of the benzyl ring demonstrate enhanced S1R binding affinity. Retroamide modifications coupled with precise chlorine positioning optimize ionic interactions and salt bridges (specifically with Asp126 and Glu172) within the S1R binding pocket, offering promising avenues for central nervous system (CNS) disorder treatments[2][3].
-
P2X7 Receptor Antagonism: The 2-chlorobenzamide scaffold has been pivotal in developing CNS-penetrable P2X7 receptor antagonists. The chlorine atom at the ortho position sterically forces the amide bond out of the plane of the phenyl ring, creating a specific conformation required for optimal receptor fitting and enhanced blood-brain barrier (BBB) penetration[4].
Structure-Activity Relationship (SAR) Data
The following table consolidates quantitative pharmacological data across various chlorinated benzamide analogs, highlighting the impact of specific substitutions on biological activity.
| Compound Class / Representative Analog | Primary Target | Key Activity Metric | Pharmacological Effect |
| FNA (Chlorinated nitrogen mustard benzamide) | HDAC3 Enzyme | IC | Potent solid tumor inhibition (HepG2 cells)[1] |
| 2-chloro-5-(5-fluoropyrimidin-2-yl)benzamide | P2X7 Receptor | High CNS penetrance | Neuroinflammation reduction[4] |
| Compound 2 (meta-chloro retroamide analog) | Sigma-1 Receptor | High S1R affinity | Neuroprotection / CNS modulation[2] |
| N-Chloro-2,6-dimethylbenzamide | Bacterial cell targets | MIC = 3.12 - 32 μg/mL | Broad-spectrum antimicrobial activity[5] |
Synthetic Methodologies: The Schotten-Baumann Approach
To ensure high yield and purity, the synthesis of chlorinated benzamides typically employs a modified Schotten-Baumann reaction. This protocol details the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a highly versatile intermediate[6].
Protocol: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide
Note: This protocol is designed as a self-validating system. The causality behind each reagent choice is explicitly defined to ensure reproducibility.
-
Preparation: Dissolve 1.0 mmol of 2-(3-chlorophenyl)ethan-1-amine in 30 mL of anhydrous dichloromethane (DCM). Rationale: The choice of strictly anhydrous DCM minimizes the competitive hydrolysis of the highly reactive acyl chloride into its corresponding, unreactive carboxylic acid.
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add 1.0 mmol of 4-nitrobenzoyl chloride dropwise. Rationale: Cooling controls the exothermic nature of the acylation, preventing thermal degradation of the amine and minimizing the formation of unwanted side-products.
-
Base Addition: After 10 minutes of continuous stirring, add 1.2 mmol of triethylamine (TEA) dropwise. Rationale: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the amide bond formation, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium toward the product.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction via Thin-Layer Chromatography (TLC). Validation Step: The reaction is self-validated as complete when the distinct spot corresponding to the starting amine completely disappears under UV visualization[6].
-
Work-up and Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO
, and brine. Rationale: HCl removes unreacted amine and TEA; NaHCO neutralizes and extracts any hydrolyzed acyl chloride; brine removes residual water. Dry over anhydrous Na SO , filter, and evaporate the solvent under reduced pressure to yield the pure chlorinated benzamide.
Caption: Synthetic workflow for N-(3-chlorophenethyl)-4-nitrobenzamide via Schotten-Baumann reaction.
Biological Evaluation: In Vitro HDAC3 Inhibition Assay
To validate the biological activity of chlorinated benzamide analogs (such as FNA), a robust in vitro enzymatic assay is required. The following protocol outlines the fluorometric evaluation of HDAC3 activity.
Protocol: Fluorometric HDAC3 Inhibition Assay
-
Enzyme Preparation: Dilute recombinant human HDAC3/NCOR2 complex in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
, 1 mg/mL BSA). Rationale: The Bovine Serum Albumin (BSA) acts as a blocking agent, preventing the non-specific adsorption of the low-concentration enzyme to the microplate walls, thereby ensuring consistent catalytic activity across all wells. -
Compound Incubation: Add the chlorinated benzamide analog (in serial dilutions from 10 μM to 1 nM) to the enzyme solution and incubate at 37 °C for 30 minutes. Rationale: This critical pre-incubation step allows the benzamide ZBG to properly coordinate with the zinc ion in the active site and establish halogen bonds before the competitive substrate is introduced[1].
-
Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction.
-
Developer Addition: After a 60-minute reaction at 37 °C, add the developer solution containing a protease and Trichostatin A. Rationale: Trichostatin A (a potent broad-spectrum HDAC inhibitor) immediately quenches the HDAC reaction to prevent false positives. Simultaneously, the protease cleaves the deacetylated AMC-peptide to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore.
-
Quantification & Validation: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the IC
using non-linear regression. Validation Step: Suberoylanilide hydroxamic acid (SAHA) must be run in parallel as a positive control. The assay is self-validating only if the SAHA IC falls within its established literature range, confirming the structural integrity of the enzyme complex.
Caption: Mechanism of action for chlorinated benzamide-mediated HDAC3 inhibition and tumor cell apoptosis.
Conclusion
The strategic integration of chlorine into the benzamide scaffold is a highly effective methodology in modern drug discovery. As demonstrated by the development of highly selective HDAC3 inhibitors, S1R agonists, and CNS-penetrable P2X7 antagonists, the unique steric and electronic properties of chlorinated benzamides allow for the precise tuning of target affinity, metabolic stability, and pharmacokinetic profiles. Future research should continue to leverage halogen bonding and retroamide structural inversions to unlock new therapeutic indications for this versatile chemical class.
References
-
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Source: PubMed Central (PMC) URL:[Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: MDPI URL:[Link]
-
Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist Source: PubMed URL:[Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide Source: MDPI URL:[Link]
Sources
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy N-Chloro-2,6-dimethylbenzamide | 106323-94-8 [smolecule.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 2-chloro-N-ethyl-4-methylbenzamide in Aqueous and Organic Media
This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-N-ethyl-4-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the physicochemical principles governing its solubility and provides a detailed protocol for empirical determination.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline. From initial biological screening to formulation and bioavailability, a compound's ability to dissolve in relevant media is a critical determinant of its therapeutic potential. For a substituted benzamide like 2-chloro-N-ethyl-4-methylbenzamide, understanding its solubility profile in both aqueous and organic solvents is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing effective purification and formulation strategies.
While specific quantitative solubility data for 2-chloro-N-ethyl-4-methylbenzamide is not extensively documented in publicly available literature, this guide will establish a robust predictive framework based on its molecular structure and the well-established principles of solvency. Furthermore, we will provide a detailed experimental workflow for researchers to determine these values with high fidelity.
Physicochemical Drivers of Solubility for 2-chloro-N-ethyl-4-methylbenzamide
The solubility of a molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a useful starting point, indicating that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] The structure of 2-chloro-N-ethyl-4-methylbenzamide presents a classic case of a molecule with both polar and non-polar regions, leading to a nuanced solubility profile.
Molecular Structure Analysis:
-
Benzamide Core: The central benzamide group (-C(=O)NH-) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This functional group is a key contributor to its potential solubility in polar solvents.
-
Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic.
-
Substituents:
-
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the molecule's overall polarity. However, its contribution to aqueous solubility can be complex. While it increases bond polarity, it also adds to the molecular volume and can reduce the potential for favorable interactions with water molecules.
-
Methyl Group (-CH3): The methyl group on the aromatic ring is non-polar and increases the hydrophobic character of the molecule.
-
N-ethyl Group (-CH2CH3): The ethyl group attached to the amide nitrogen is also non-polar, further contributing to the molecule's lipophilicity.
-
The interplay of these functional groups suggests that 2-chloro-N-ethyl-4-methylbenzamide will exhibit limited solubility in water and greater solubility in organic solvents, particularly those with moderate to high polarity that can interact with the amide group.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility behavior of 2-chloro-N-ethyl-4-methylbenzamide across a spectrum of solvents.
Aqueous Solubility:
The presence of the hydrophobic aromatic ring and the N-ethyl and 4-methyl groups is expected to significantly limit the aqueous solubility of 2-chloro-N-ethyl-4-methylbenzamide. While the amide group can form hydrogen bonds with water, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the non-polar regions of the molecule is likely to be high. Therefore, the compound is predicted to be sparingly soluble to practically insoluble in water. The introduction of chlorine atoms into benzamide structures has been observed to decrease water solubility.[2]
Solubility in Organic Solvents:
The solubility in organic solvents is expected to be considerably higher, following the general trend of increasing solubility with increasing solvent polarity, up to a point.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents.[3] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the polar amide group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected in lower alcohols.[3] These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the benzamide moiety.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Moderate solubility is predicted. Acetone, for instance, has a significant dipole moment and can act as a hydrogen bond acceptor.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected in non-polar solvents.[3] The energy required to break the intermolecular forces in the solid crystal lattice of the compound will not be sufficiently compensated by the weak van der Waals interactions with these solvents.
Table 1: Predicted Solubility of 2-chloro-N-ethyl-4-methylbenzamide
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low to Insoluble | The hydrophobic character of the aromatic ring and alkyl substituents outweighs the hydrogen bonding capability of the amide group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong hydrogen bond acceptors effectively solvate the polar amide group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of both donating and accepting hydrogen bonds, leading to favorable interactions with the solute. |
| Intermediate Polarity | Acetone, Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions and, in the case of acetone, act as a hydrogen bond acceptor. |
| Non-Polar | Hexane, Toluene | Low | Weak solute-solvent interactions are insufficient to overcome the crystal lattice energy of the solid compound. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method followed by a suitable analytical technique is a widely accepted and reliable method.[4]
Materials and Equipment
-
2-chloro-N-ethyl-4-methylbenzamide (solid)
-
Selected solvents (e.g., water, DMSO, ethanol, acetone, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
-
Volumetric flasks and pipettes
Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-chloro-N-ethyl-4-methylbenzamide into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-chloro-N-ethyl-4-methylbenzamide of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of 2-chloro-N-ethyl-4-methylbenzamide in the sample solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of 2-chloro-N-ethyl-4-methylbenzamide.
Factors Influencing Solubility
Several factors can influence the measured solubility of a compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[5] It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.
-
pH: For ionizable compounds, the pH of the aqueous medium can significantly affect solubility.[4] 2-chloro-N-ethyl-4-methylbenzamide is a neutral compound and its solubility is expected to be largely independent of pH in the typical physiological range.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used for solubility studies.
Conclusion
This technical guide has provided a detailed analysis of the expected solubility of 2-chloro-N-ethyl-4-methylbenzamide in water and a range of organic solvents, grounded in the principles of its molecular structure. While specific experimental data is sparse, the provided predictive framework and the detailed experimental protocol offer a solid foundation for researchers to determine its solubility with confidence. A thorough understanding and empirical determination of this compound's solubility are essential first steps in its journey from a promising molecule to a potential therapeutic agent.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment: Solubility of Organic & Inorganic Compounds.
- The importance of solubility and how to collect it using dynamic methods - Technobis Crystallization Systems.
- Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide - Benchchem.
- N-Benzylbenzamide = 98 1485-70-7.
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing).
Sources
- 1. chem.ws [chem.ws]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
A Technical Guide to the Therapeutic Potential of N-ethyl-4-methylbenzamide Derivatives: From Synthesis to Application
This guide provides an in-depth exploration of the burgeoning therapeutic landscape of N-ethyl-4-methylbenzamide derivatives. As a privileged scaffold in medicinal chemistry, the benzamide core is integral to a multitude of therapeutic agents.[1] This document synthesizes current research to offer a technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, mechanisms of action, and potential applications of this promising class of compounds.
The Benzamide Scaffold: A Cornerstone of Modern Therapeutics
Benzamide and its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities.[1][2] Their structural versatility allows for precise modifications that can tune their interaction with a wide array of biological targets. This has led to their successful development as:
-
Anticancer Agents: Notably as inhibitors of enzymes like histone deacetylases (HDACs).[1][3]
-
Cardiovascular Drugs: Targeting kinases such as Rho-associated kinase-1 (ROCK1).[4][5]
-
CNS-Active Agents: Including anticonvulsants and antipsychotics that modulate dopamine and serotonin receptors.[1]
-
Antimicrobial Compounds: Exhibiting both antibacterial and antifungal properties.[1][6]
-
Opioid Receptor Agonists: Offering potential for novel pain therapeutics.[7]
-
Insect Repellents: With N,N-diethyl-m-toluamide (DEET) being a prime example of modulating insect behavior.[1][8]
Given this extensive history, N-ethyl-4-methylbenzamide derivatives represent a logical and promising frontier for novel drug discovery.
Key Therapeutic Targets and Mechanisms of Action
While research into the specific molecule N-ethyl-4-methylbenzamide is nascent, extensive studies on structurally related analogs have illuminated several key therapeutic pathways.
Anticancer Applications: Histone Deacetylase (HDAC) Inhibition
A significant body of research has focused on N-substituted benzamide derivatives as potent HDAC inhibitors.[3][9] Entinostat (MS-275), a benzamide derivative, serves as a key clinical comparator.[3][9]
Mechanism of Action: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, benzamide derivatives promote histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of HDAC inhibition by benzamide derivatives.
Studies have demonstrated that certain N-substituted benzamide derivatives exhibit anti-proliferative activity against various cancer cell lines, including MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast), with some compounds showing inhibitory activity comparable to MS-275.[3][9]
Cardiovascular Disease: ROCK1 Inhibition
Derivatives of N-ethyl-4-(pyridin-4-yl)benzamide have been identified as potent inhibitors of Rho-associated kinase-1 (ROCK1).[4][5][10] This enzyme plays a pivotal role in cardiovascular pathophysiology.[4][5]
Mechanism of Action: Hyperactivity of ROCK1 leads to the phosphorylation of various downstream substrates, which induces smooth muscle cell contraction in the vascular system.[4][5] Inhibition of ROCK1 is a promising therapeutic strategy for cardiovascular diseases like hypertension. By blocking the kinase activity of ROCK1, these benzamide derivatives can prevent smooth muscle contraction, leading to vasodilation.
Caption: ROCK1 signaling pathway and inhibition by benzamide derivatives.
Molecular modeling studies, including docking and 3D-QSAR, have been employed to design and optimize these inhibitors, demonstrating the critical interactions between the benzamide compounds and the ROCK1 binding pocket.[4][5][10]
Antimicrobial Applications
The benzamide scaffold is also a foundation for compounds with significant antimicrobial properties.[6] Research has shown that various N-benzamide derivatives exhibit potent activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria.[6] For instance, certain synthesized benzamide compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against E. coli.[6]
Synthesis and Methodologies
The synthesis of N-ethyl-4-methylbenzamide derivatives can be achieved through several robust and well-established methods for amide formation. The choice of method often depends on the starting materials, desired yield, and scalability.
Caption: General workflow for the synthesis of N-ethyl-4-methylbenzamide derivatives.
Experimental Protocol: Synthesis via the Acyl Chloride Method
This is a widely used and generally high-yielding method for preparing N-substituted benzamides.[6][8]
Objective: To synthesize an N-ethyl-4-methylbenzamide derivative from 4-methylbenzoyl chloride and ethylamine.
Materials:
-
4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethylamine
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylbenzoic acid (1 mol equivalent) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.1 mol equivalent) to the mixture.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-methylbenzoyl chloride is typically used immediately in the next step.[6]
-
-
Amidation:
-
Dissolve the crude 4-methylbenzoyl chloride in anhydrous CH₂Cl₂ and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve ethylamine (1.2 mol equivalent) in anhydrous CH₂Cl₂.
-
Add the ethylamine solution dropwise to the stirred acid chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude N-ethyl-4-methylbenzamide derivative by flash column chromatography on silica gel or by recrystallization to obtain the pure compound.
-
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of compounds against cancer cell lines.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-ethyl-4-methylbenzamide derivatives against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (N-ethyl-4-methylbenzamide derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Summary of Biological Activities
The therapeutic potential of N-ethyl-4-methylbenzamide derivatives can be inferred from the activities of structurally similar compounds.
| Derivative Class | Target | Potential Therapeutic Application | Observed Activity/Example | Reference(s) |
| N-(pyridinyl)benzamides | ROCK1 | Cardiovascular Disease (Hypertension) | Potent inhibition of Rho-associated kinase-1.[4][5] | [4][5][10] |
| N-(substituted-phenyl)benzamides | HDACs | Oncology | Antiproliferative activity against MCF-7, A549, K562 cell lines, comparable to Entinostat.[3][9] | [3][9] |
| N-(phenyl)benzamides | Bacterial enzymes | Infectious Diseases | Good activity against B. subtilis and E. coli with MIC values as low as 3.12 µg/mL.[6] | [6] |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | δ Opioid Receptor | Pain Management, Substance Abuse | High affinity and excellent selectivity as a full δ opioid receptor agonist.[7] | [7] |
Conclusion and Future Directions
The N-ethyl-4-methylbenzamide scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The established success of the broader benzamide class in oncology, cardiovascular disease, and infectious disease provides a strong rationale for the focused investigation of these specific compounds. Future research should prioritize:
-
Systematic Synthesis and Screening: Creation of a diverse library of N-ethyl-4-methylbenzamide derivatives and screening against a wide range of biological targets, including kinases, epigenetic modifiers, and microbial enzymes.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the specific structural modifications that enhance potency and selectivity for desired targets.[9]
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing promising lead compounds into animal models to evaluate their efficacy, safety, and drug-like properties.
By leveraging the foundational knowledge of benzamide chemistry and pharmacology, the scientific community is well-positioned to unlock the full therapeutic potential of N-ethyl-4-methylbenzamide derivatives.
References
- Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule. Benchchem.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
- Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs. Benchchem.
- Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
- Ghosh et al. (2021) Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ 9:e11951.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.
- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues. Scilit.
- Thinh DP, et al. (2021) A new method for synthesis of N,N-diethyl-m-methylbenzamide. Rev Cub Med Mil 50(4).
- Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate.
- Ghosh et al. (2021) Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PMC.
- DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
- Ghosh et al. (2021) Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ.
- Synthesis and Applications of N-Methylbenzamide. ChemicalBook. (2024).
- Khan, I. U., et al. N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. PMC.
- Benzamide, N-ethyl-4-methyl-. PubChem.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016).
- Benzamide, 4-methyl-N-ethyl-. Cheméo.
- (PDF) N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. ResearchGate.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR [PeerJ] [peerj.com]
Predictive Toxicology and Safety Assessment Framework for 2-Chloro-N-ethyl-4-methylbenzamide
Executive Summary
In preclinical drug development and agrochemical discovery, novel chemical entities often lack empirical toxicological data. 2-Chloro-N-ethyl-4-methylbenzamide (Molecular Formula: C10H12ClNO) is a specific substituted benzamide derivative. Because highly specific derivatives rarely have standalone, published Safety Data Sheets (SDS) prior to commercial scale-up, toxicologists must employ a predictive framework utilizing structural read-across methodology and mechanistic profiling.
This whitepaper provides an in-depth technical guide to the predicted toxicity, safety handling protocols, and experimental validation workflows for 2-chloro-N-ethyl-4-methylbenzamide. By anchoring our predictions in the established behavior of related benzamides (e.g., 2-chlorobenzamide and tubulin-binding benzamide toxins), we establish a scientifically rigorous, self-validating system for laboratory safety and downstream assay development.
Physicochemical Profiling & Structural Read-Across
To predict the toxicokinetic behavior of a novel compound, we must first establish its physicochemical baseline. 2-Chloro-N-ethyl-4-methylbenzamide shares structural homology with simple chlorobenzamides, which are known to exhibit moderate toxicity upon ingestion and act as respiratory and dermal irritants[1].
The causality behind utilizing structural read-across is fundamental to predictive toxicology: by analyzing the steric and electronic properties of the 2-chloro and 4-methyl substitutions on the benzamide ring, we can anticipate lipophilicity, membrane permeability, and potential off-target binding affinities.
Table 1: Predicted Physicochemical & Read-Across Properties
| Parameter | Predicted Value / Read-Across Data | Mechanistic Implication |
| Molecular Formula | C10H12ClNO | Defines mass and elemental composition. |
| Molecular Weight | ~197.66 g/mol | Favorable for passive cellular membrane diffusion (Lipinski's Rule of 5 compliant). |
| LogP (Predicted) | 1.9 – 2.5 | Moderate lipophilicity; suggests potential for intracellular accumulation but low risk of long-term bioaccumulation. |
| Structural Analogs | 2-Chlorobenzamide, 3-Chlorobenzamide | Analogs exhibit H302 (Harmful if swallowed), H315 (Skin irritation), and H319 (Eye irritation)[2]. |
| Target Class | Substituted Benzamides | Potential interaction with cytoskeletal proteins or metabolic enzymes[3][4]. |
Mechanistic Toxicology: The Beta-Tubulin Pathway
Understanding the mechanism of toxicity is critical for designing appropriate safety measures and downstream assays. Substituted benzamides have been extensively documented to interact with specific intracellular targets. For instance, certain benzamide derivatives act as potent anti-cancer toxins or fungicides by covalently modifying β-tubulin[3][5].
Research indicates that specific benzamides can covalently modify the Cys239 residue within the colchicine-binding site of β-tubulin[3]. This structural alteration inhibits tubulin polymerization, leading to mitotic arrest in the G2/M phase and subsequent cellular apoptosis. Similarly, other benzamide analogs, such as benzamide riboside, induce toxicity via the inhibition of Inosine 5'-monophosphate dehydrogenase (IMPDH), leading to GTP depletion[4].
Proposed mechanism of benzamide-induced mitotic arrest and toxicity.
Predictive Safety Data Sheet (SDS) Framework
Based on the mechanistic profile and read-across data from 2-chlorobenzamide and 3-chlorobenzamide[1][2], the following predictive SDS parameters must be strictly adhered to during laboratory handling.
Table 2: Predictive GHS Hazard Classification & Handling
| Category | Classification / Protocol | Justification (Causality) |
| GHS Hazards | H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. | Halogenated benzamides are documented irritants; the amide group facilitates dermal absorption and mucosal irritation[1][2]. |
| PPE Requirements | Nitrile gloves (double-gloving recommended), safety goggles, lab coat, N95/P100 respirator if aerosolized. | Prevents dermal absorption and inhalation of crystalline dust. |
| First Aid (Skin) | Wash immediately with copious amounts of soap and water. Remove contaminated clothing. | Minimizes systemic absorption through the stratum corneum. |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | Prevents thermal degradation into toxic fumes (e.g., HCl, NOx, COx). |
Self-Validating Toxicological Protocols
To empirically validate the predicted toxicity of 2-chloro-N-ethyl-4-methylbenzamide, we must employ a self-validating experimental system. A self-validating protocol utilizes orthogonal readouts—measuring the same biological phenomenon through independent physical or chemical principles—to rule out assay artifacts (e.g., compound auto-fluorescence or insolubility).
Protocol: Orthogonal Cytotoxicity and Tubulin Polymerization Assay
Rationale: Relying solely on phenotypic cell death (e.g., an MTT assay) cannot confirm the mechanism of action. By pairing a biochemical tubulin polymerization assay with a phenotypic viability assay, we establish a direct causal link between molecular target engagement and cellular toxicity.
Step-by-Step Methodology:
-
Compound Formulation & Quality Control:
-
Dissolve 2-chloro-N-ethyl-4-methylbenzamide in 100% molecular-grade DMSO to create a 10 mM master stock.
-
Causality Check: Ensure the final DMSO concentration in aqueous media does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.
-
-
Biochemical Tubulin Polymerization (Target Engagement):
-
Prepare a reaction mix containing purified porcine neuronal tubulin (>99% pure), GTP, and a fluorescent reporter in a 384-well plate.
-
Introduce the compound at varying concentrations (10 nM to 100 µM). Use Colchicine as a positive control for inhibition, and Paclitaxel as a positive control for stabilization.
-
Readout: Monitor fluorescence kinetics (Ex: 340 nm / Em: 410 nm) over 60 minutes at 37°C. A decrease in the Vmax of polymerization confirms target engagement.
-
-
In Vitro Phenotypic Dosing (Cell Viability):
-
Seed HeLa or A549 cells at 5,000 cells/well in a 96-well plate. Incubate overnight.
-
Treat cells with a 10-point dose-response curve of the compound for 72 hours.
-
-
Orthogonal Data Acquisition:
-
Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence (indicating metabolically active cells).
-
Self-Validation: If the compound exhibits an IC50 in the viability assay that correlates tightly with the IC50 of the biochemical tubulin assay, the mechanism of toxicity is validated.
-
-
Predictive Modeling:
-
Plot dose-response curves using a 4-parameter logistic (4PL) regression to calculate the IC50 and establish the No Observed Adverse Effect Level (NOAEL) for in vitro models.
-
Self-validating experimental workflow for in vitro toxicity screening.
References
-
Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. PubMed (NIH). Available at:[Link]
-
A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
3-Chlorobenzamide | C7H6ClNO | CID 69254. PubChem (NIH). Available at: [Link]
-
Toxicity and Efficacy of Benzamide Riboside in Cancer Chemotherapy Models. Current Medicinal Chemistry (Bentham Science). Available at:[Link]
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- 2. 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. benthamdirect.com [benthamdirect.com]
- 5. Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability of 2-Chloro-Substituted Benzamides: Mechanistic Rationale and Assessment Protocols
The following technical guide details the metabolic stability of 2-chloro-substituted benzamides, structured for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics).
Executive Summary
The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. However, unsubstituted benzamides are frequently plagued by rapid metabolic clearance via two primary vectors: amide hydrolysis mediated by amidases and oxidative metabolism (hydroxylation) mediated by Cytochrome P450 (CYP) enzymes.
The introduction of a chlorine substituent at the ortho (2-) position is a validated medicinal chemistry tactic. It enhances metabolic stability not merely through lipophilicity changes, but by inducing a specific "Ortho Effect." This steric and electronic perturbation locks the amide bond conformation, shields the carbonyl from nucleophilic attack, and blocks metabolic "soft spots" on the aromatic ring.
Mechanistic Insight: The "Ortho-Chloro" Effect[1]
The metabolic resilience of 2-chloro-benzamides is driven by three converging physicochemical factors. Understanding these allows for rational design rather than trial-and-error optimization.
A. Steric Shielding (The "Umbrella" Effect)
The chlorine atom has a Van der Waals radius of approximately 1.75 Å, significantly larger than hydrogen (1.20 Å). When placed at the C2 position, it creates a steric blockade around the amide carbonyl carbon.
-
Impact on Hydrolysis: Liver amidases require access to the carbonyl carbon to form a tetrahedral intermediate. The bulky 2-chloro group physically obstructs the approach of the catalytic serine or cysteine nucleophile, significantly reducing the rate of hydrolysis.
-
Impact on Conjugation: It similarly hinders Phase II conjugation enzymes (e.g., N-acetyltransferases) from accessing the amide nitrogen.
B. Conformational Locking (Atropisomerism)
In an unsubstituted benzamide, the amide group tends to be coplanar with the phenyl ring to maximize
-
The Twist: The steric clash between the 2-chloro substituent and the amide protons (or N-substituents) forces the amide bond to rotate out of the plane of the phenyl ring (often 30–90° torsion angle).
-
Metabolic Consequence: Many CYP isoforms (e.g., CYP1A2) prefer planar substrates for intercalation into the heme active site. The "twisted" conformation reduces affinity for these enzymes, lowering intrinsic clearance (
).
C. Electronic Deactivation
Chlorine is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+M).
-
Net Effect: The inductive withdrawal deactivates the phenyl ring towards electrophilic aromatic substitution (the mechanism for CYP-mediated hydroxylation). Specifically, it blocks the C2 position from oxidation and reduces electron density at the para position, making the ring less susceptible to oxidative attack compared to an electron-rich unsubstituted benzamide.
Visualization: The Shielding Mechanism
The following diagram illustrates how the 2-chloro substituent blocks enzymatic access.
Caption: Mechanism of 2-Cl mediated stabilization. Red lines indicate inhibition of metabolic pathways via steric and electronic effects.
Case Study: Metoclopramide vs. Procainamide
A comparative look at two benzamide-like structures highlights the efficacy of the 2-chloro substitution.
| Feature | Procainamide | Metoclopramide |
| Structure | 4-amino-N-(2-(diethylamino)ethyl)benzamide | 4-amino-5-chloro -N-(2-(diethylamino)ethyl)-2-methoxybenzamide |
| Ortho-Substitution | None (H) | Chloro (C5) & Methoxy (C2) |
| Primary Metabolism | Rapid N-acetylation and hydrolysis | CYP2D6 oxidation (slow); Amide bond is highly stable |
| Half-life ( | ~3 hours (Rapid clearance) | ~5-6 hours (Extended stability) |
| Clinical Outcome | Frequent dosing required; toxic metabolites | Sustained antiemetic effect; reduced hydrolysis |
Note: In Metoclopramide, the chloro group is technically at position 5 relative to the acid, but it functions ortho to the amino group and meta to the amide, working in concert with the 2-methoxy group to sterically crowd the core.
Experimental Protocol: Microsomal Stability Assessment
To validate the stability conferred by 2-chloro substitution, a standardized microsomal stability assay is required. This protocol uses Liver Microsomes (LM) to simulate Phase I metabolism.[1][2]
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Dilute Test Compound to 1 µM in Phosphate Buffer (final DMSO < 0.1%).
-
Thaw microsomes on ice and dilute to 0.5 mg/mL in the reaction mixture.
-
-
Pre-Incubation:
-
Initiation:
-
Add NADPH Regenerating System to start the reaction.
-
Control: Run a parallel incubation without NADPH to detect non-CYP degradation (e.g., chemical instability or amidase activity).
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL ice-cold Quench Solution (ACN + IS).
-
Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS . Monitor parent ion depletion.
-
Data Analysis
Calculate the slope (
-
Half-life (
): -
Intrinsic Clearance (
):
Visualization: Assay Workflow
Caption: Standard Microsomal Stability Assay workflow for benzamide evaluation.
Interpretation of Results
When analyzing 2-chloro-benzamides, specific patterns in the data indicate the mechanism of stability (or instability).
| Observation | Interpretation | Action |
| High Stability (+NADPH) | 2-Cl effectively blocks CYP oxidation. | Proceed to hepatocyte stability (Phase II check). |
| Degradation (-NADPH) | Non-CYP mediated hydrolysis (Amidase) or chemical instability. | 2-Cl steric bulk may be insufficient; consider 2,6-dichloro substitution. |
| Metabolite +16 Da | Ring hydroxylation (Oxidation). | 2-Cl blocked ortho, but para or meta positions are vulnerable. Block with F or CH3. |
| Metabolite -14 Da | N-demethylation (if alkylated). | Common; usually not a stability "liability" unless rapid. |
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Livezey, M., et al. (2014).[4] Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6.[4] ResearchGate. Retrieved from [Link]
-
Stokes, N. R., et al. (2013).[5] Design, synthesis and structure–activity relationships of substituted oxazole–benzamide antibacterial inhibitors of FtsZ. ResearchGate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-chloro-N-ethyl-4-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted benzamides represent a cornerstone in modern neuropharmacology, with prominent members of this class exhibiting significant efficacy in the management of psychiatric disorders.[1][2] This guide focuses on a specific, under-investigated compound, 2-chloro-N-ethyl-4-methylbenzamide. In the absence of direct pharmacological data, we present a series of rational, evidence-based hypotheses for its mechanism of action, primarily centered on the well-established pharmacology of its chemical relatives. The central hypothesis posits that 2-chloro-N-ethyl-4-methylbenzamide functions as a selective antagonist of dopamine D2 and D3 receptors, a hallmark of many atypical antipsychotics.[3][4] We further explore the potential for a dose-dependent, bimodal activity, a characteristic feature of compounds like amisulpride, which allows for therapeutic application in both psychosis and depressive disorders.[2][4] This document provides a comprehensive, multi-phased experimental strategy designed to rigorously test these hypotheses. It details a suite of in vitro, cellular, and in vivo assays, complete with step-by-step protocols and clear decision-making frameworks. Our objective is to furnish the research community with a robust, self-validating roadmap for the pharmacological characterization of this and other novel benzamide derivatives.
Introduction to 2-chloro-N-ethyl-4-methylbenzamide
Chemical Structure and Properties
2-chloro-N-ethyl-4-methylbenzamide is a small molecule belonging to the substituted benzamide class of chemical compounds. Its structure is characterized by a central benzamide core with a chlorine atom at the 2-position, a methyl group at the 4-position, and an N-ethyl group on the amide nitrogen.
| Property | Value |
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 2-chloro-N-ethyl-4-methylbenzamide |
The specific arrangement of these substituents is anticipated to critically influence its pharmacokinetic profile and target engagement.
The Substituted Benzamides: A Pharmacologically Significant Class
The substituted benzamide scaffold is of profound interest in medicinal chemistry. Compounds within this class, such as sulpiride and amisulpride, are clinically utilized as atypical antipsychotics.[2][4] Their therapeutic effects are largely attributed to a selective antagonism of dopamine D2 and D3 receptors, particularly within the mesolimbic pathways of the brain.[1][2] This selectivity is thought to contribute to their favorable side-effect profile, notably a reduced incidence of extrapyramidal symptoms compared to classical neuroleptics.[3]
Rationale for Investigation
The exploration of novel substituted benzamides like 2-chloro-N-ethyl-4-methylbenzamide is driven by the continuous need for improved therapeutics for neuropsychiatric disorders. While existing agents are effective, there remains a significant patient population that is either non-responsive or experiences dose-limiting side effects. The unique substitution pattern of 2-chloro-N-ethyl-4-methylbenzamide may confer altered selectivity, affinity, or functional activity at its primary targets, potentially leading to an improved therapeutic window. This guide provides the foundational hypotheses and a detailed investigational plan to uncover its pharmacological identity.
Primary Hypothesis: Selective Dopamine D2/D3 Receptor Antagonism
Foundational Evidence from Structurally Related Compounds
The most compelling hypothesis for the mechanism of action of 2-chloro-N-ethyl-4-methylbenzamide is its function as a selective antagonist of dopamine D2-like receptors (D2 and D3). This is based on the extensive pharmacology of numerous clinically successful substituted benzamides.[1][3] These compounds exhibit a high affinity for D2 and D3 receptors, while typically showing low affinity for D1-like receptors and other neurotransmitter receptors, such as those for serotonin or adrenaline.[4] This selective modulation of the dopaminergic system is a key factor in their therapeutic efficacy.[1]
Proposed Bimodal Action: A Dose-Dependent Hypothesis
A fascinating characteristic of some substituted benzamides, notably amisulpride, is their dual, dose-dependent mechanism of action.[2][4]
-
At low doses (e.g., 50 mg for amisulpride): These compounds preferentially block presynaptic D2/D3 autoreceptors.[2] These autoreceptors normally provide a negative feedback signal to inhibit further dopamine release. Their blockade, therefore, leads to an increase in synaptic dopamine, which is thought to alleviate the dopaminergic hypoactivity associated with depressive symptoms.[2][4]
-
At high doses (e.g., 400-1,200 mg for amisulpride): The drug concentration is sufficient to also block postsynaptic D2/D3 receptors in mesolimbic areas.[2] This action dampens the excessive dopaminergic signaling associated with the positive symptoms of schizophrenia.[2]
We hypothesize that 2-chloro-N-ethyl-4-methylbenzamide may exhibit a similar bimodal activity profile.
Signaling Pathway Postulate
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, 2-chloro-N-ethyl-4-methylbenzamide would block this effect, preventing dopamine from inhibiting adenylyl cyclase and thereby maintaining or increasing cAMP levels in the presence of dopamine.
Caption: Phased experimental workflow for mechanism of action elucidation.
Phase 1: In Vitro Target Engagement and Functional Activity
Objective: To determine the binding affinity and functional activity of 2-chloro-N-ethyl-4-methylbenzamide at human D2 and D3 receptors.
-
Materials:
-
Membranes from cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone (for D2) or [3H]-7-OH-DPAT (for D3).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
2-chloro-N-ethyl-4-methylbenzamide stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of 2-chloro-N-ethyl-4-methylbenzamide (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, combine receptor membranes, radioligand (at a concentration near its Kd), and either buffer, non-specific control, or the test compound.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant).
-
-
Materials:
-
CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Dopamine.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of 2-chloro-N-ethyl-4-methylbenzamide for 15-30 minutes.
-
Add a fixed concentration of dopamine (e.g., its EC80) along with forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
| Hypothetical Outcome | Interpretation | Decision |
| Ki (D2/D3) < 100 nM | Potent binding to dopamine receptors. | Go to Phase 2. |
| Ki (D2/D3) > 1 µM | Weak or no binding to dopamine receptors. | No-Go on dopamine hypothesis. Initiate broad-spectrum screening. |
| IC50 < 500 nM | Functional antagonism confirmed. | Go to Phase 2. |
| No functional effect | Binding is non-functional or compound is an agonist. | Re-run assay in agonist mode. |
Phase 2: Cellular and Ex Vivo Confirmation
Objective: To confirm the antagonistic activity in a more complex cellular environment and in native brain tissue.
This assay provides a downstream readout of receptor activation. A common approach is to use a CRE (cAMP response element) driven reporter gene (e.g., luciferase). Antagonism of Gi-coupled receptors will result in an increase in the reporter signal in the presence of an agonist.
-
Materials:
-
Rodent brain slices containing a region rich in D2/D3 receptors (e.g., nucleus accumbens or striatum).
-
Artificial cerebrospinal fluid (aCSF).
-
Dopamine or a D2/D3 agonist (e.g., quinpirole).
-
Electrophysiology rig for whole-cell patch-clamp recording.
-
-
Procedure:
-
Prepare acute brain slices from a rodent.
-
Obtain a stable whole-cell recording from a medium spiny neuron.
-
Bath-apply a D2/D3 agonist. This typically causes a hyperpolarization or a reduction in evoked postsynaptic currents.
-
After observing a stable agonist effect, co-apply 2-chloro-N-ethyl-4-methylbenzamide.
-
Observe for a reversal of the agonist-induced effect.
-
Phase 3: In Vivo Pharmacodynamic and Behavioral Analysis
Objective: To determine if the in vitro and cellular activity translates to a relevant physiological or behavioral effect in a living organism.
Apomorphine is a non-selective dopamine agonist that induces stereotyped behaviors (e.g., climbing, sniffing) and hyperactivity in rodents. This model is commonly used to screen for antipsychotic potential.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer various doses of 2-chloro-N-ethyl-4-methylbenzamide (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time (e.g., 30-60 minutes), administer a challenge dose of apomorphine.
-
Immediately place the animals in an open-field arena and record locomotor activity for 60 minutes.
-
-
Data Analysis:
-
A significant reduction in apomorphine-induced hyperactivity by the test compound indicates dopamine receptor blockade.
-
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. It is ideal for testing the hypothesis of a bimodal, dose-dependent mechanism.
-
Procedure:
-
Surgically implant a microdialysis probe into the nucleus accumbens or prefrontal cortex of a rat.
-
After a recovery period, perfuse the probe with aCSF and collect dialysate samples at regular intervals.
-
Administer a low dose of 2-chloro-N-ethyl-4-methylbenzamide and continue collecting samples.
-
On a separate occasion or after a washout period, administer a high dose.
-
Analyze the dialysate samples for dopamine and its metabolites using HPLC-ECD.
-
-
Expected Outcome:
-
A low dose is expected to increase extracellular dopamine levels.
-
A high dose may have a less pronounced effect or a slight decrease, reflecting the balance between presynaptic and postsynaptic receptor blockade.
-
Summary and Future Directions
This guide outlines a logical and comprehensive strategy for the initial characterization of 2-chloro-N-ethyl-4-methylbenzamide. The primary hypothesis, grounded in the pharmacology of the substituted benzamide class, is that this compound acts as a selective dopamine D2/D3 receptor antagonist, possibly with a dose-dependent bimodal action. The proposed experimental workflow is designed to systematically test this hypothesis, from in vitro binding to in vivo behavioral effects.
Positive results from this series of experiments would provide a strong foundation for further preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in more complex behavioral models of psychosis and depression. The elucidation of its precise mechanism of action is the critical first step in unlocking the potential therapeutic value of 2-chloro-N-ethyl-4-methylbenzamide.
References
-
Ögren, S. O., & Kohler, C. (1980). Studies on the mechanism of action of substituted benzamide drugs. PubMed. [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry. [Link]
-
Curran, M. P., & Perry, C. M. (2002). Amisulpride: a review of its use in the management of schizophrenia. Drugs. [Link]
-
Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]
Sources
- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
Methodological & Application
Schotten-Baumann reaction conditions for benzamide synthesis
Application Note: Optimized Schotten-Baumann Conditions for Benzamide Synthesis
Executive Summary
The formation of amide bonds is the single most utilized reaction in medicinal chemistry, present in over 25% of registered drugs (e.g., Atorvastatin, Lisinopril). While coupling reagents (HATU, EDC) are popular, the Schotten-Baumann reaction remains the gold standard for cost-effective, scalable synthesis of benzamides from acyl chlorides.
This guide moves beyond textbook definitions to provide a self-validating protocol . It addresses the core challenge of this reaction: the kinetic competition between the desired aminolysis (amide formation) and the parasitic hydrolysis of the highly reactive benzoyl chloride.
Mechanistic Principles & Causality
To master this reaction, one must control the "Hydrolysis vs. Aminolysis" ratio.
The Biphasic System (Classic Conditions)
The reaction typically employs a two-phase system: an aqueous phase containing the base (NaOH or KOH) and an organic phase (DCM, diethyl ether) containing the amine and benzoyl chloride.
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling a chloride ion and forming the protonated amide.
-
The Critical Role of Base:
Why Biphasic? The biphasic system protects the hydrolytically unstable benzoyl chloride in the organic layer, while the base (in the aqueous layer) scavenges the acid at the interface.
Mechanism Visualization
Figure 1: Mechanistic flow highlighting the competition between product formation and hydrolysis.
Critical Parameters & Optimization
| Parameter | Recommended Condition | Scientific Rationale |
| Stoichiometry | Amine (1.0 eq) : Acid Chloride (1.1–1.2 eq) : Base (2.0–3.0 eq) | Slight excess of acid chloride accounts for inevitable hydrolysis. Excess base ensures amine remains deprotonated. |
| Temperature | 0°C (Initial) | Low temperature slows the exothermic hydrolysis reaction more than the amidation, improving selectivity. |
| pH Control | Maintain pH 10–12 | If pH < 7, amine protonates and reaction stops. If pH > 13 (extreme), hydrolysis of the product amide may occur. |
| Addition Rate | Dropwise (Slow) | Prevents local "hotspots" of acid chloride concentration, minimizing hydrolysis and exotherms. |
Standard Operating Protocol (Biphasic)
Target: Synthesis of
Materials:
-
Aniline (0.93 g, 10 mmol)
-
Benzoyl Chloride (1.55 g, 11 mmol)
-
10% NaOH (aqueous) (~15 mL)[4]
-
Dichloromethane (DCM) or Diethyl Ether (20 mL)
Step-by-Step Procedure:
-
Preparation (The Solubility Check):
-
Dissolve 10 mmol of amine in 15 mL of organic solvent (DCM) in a 100 mL round-bottom flask.
-
Add 15 mL of 10% NaOH solution.
-
Validation: Ensure two distinct clear layers are visible.
-
-
Controlled Addition (The Critical Step):
-
Cool the mixture to 0°C using an ice bath.
-
Add Benzoyl Chloride (11 mmol) dropwise over 10–15 minutes while stirring vigorously.
-
Why: Vigorous stirring maximizes the interfacial surface area for reaction while keeping the bulk acid chloride protected in the organic phase.
-
-
Reaction Monitoring (Self-Validating Step):
-
Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint 1 (pH): Dip a pH strip into the aqueous layer. It must remain basic (pH > 9). If acidic, add more NaOH immediately.
-
Checkpoint 2 (TLC): Spot the organic layer against the starting amine. The amine spot should disappear.[3]
-
-
Workup (Purification by Extraction):
-
Separate the layers using a separatory funnel.
-
Acid Wash: Wash the organic layer with 10 mL of 1M HCl.
-
Purpose: Converts unreacted amine into water-soluble ammonium salt, removing it from the organic product.
-
-
Base Wash: Wash the organic layer with 10 mL of Sat. NaHCO3.
-
Purpose: Removes benzoic acid byproduct (hydrolysis result) as water-soluble sodium benzoate.
-
-
Drying: Dry organic layer over anhydrous
, filter, and evaporate solvent.[5]
-
-
Final Polish:
-
Recrystallize from Ethanol/Water if necessary.
-
Modified Protocol: Pyridine Method
Use when the amine is water-soluble or acid chloride is extremely hydrolytically unstable.
Rationale: Pyridine acts as the solvent, the base, and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).
-
Dissolve amine (10 mmol) in dry Pyridine (5–10 mL).
-
Cool to 0°C.
-
Add Benzoyl Chloride (11 mmol) dropwise.
-
Stir 30 min at 0°C, then 1h at RT.
-
Quench: Pour mixture into 100 mL of ice-water (The product usually precipitates).
-
Filter the solid and wash with water to remove pyridinium salts.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the correct Schotten-Baumann variation and workup logic.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | High hydrolysis rate. | Ensure temperature is 0°C during addition.[6] Increase acid chloride equivalents to 1.5. |
| Oily Product | Residual solvent or impurities. | Triturate the oil with cold hexanes to induce crystallization. |
| Starting Material Remains | pH dropped below 9 during reaction. | Critical: Monitor pH during addition. Add more NaOH if pH drops. |
| Strong "Almond" Smell | Unreacted Benzoyl Chloride. | Treat crude product with aqueous ammonia or NaOH wash to hydrolyze residual acid chloride. |
References
-
Schotten, C. (1884).[7][8] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[7]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. Retrieved October 2023.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Reference Text).
-
Li, J. J. (2009). "Schotten–Baumann Reaction".[1][2][3][4][5][6][7][9][10][11][12] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
- 1. byjus.com [byjus.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Lab Reporter [fishersci.it]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. grokipedia.com [grokipedia.com]
- 9. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Note: High-Purity Isolation of 2-Chloro-N-ethyl-4-methylbenzamide via Optimized Recrystallization
Executive Summary & Chemical Context
Benzamide derivatives, particularly halogenated and alkylated variants like 2-chloro-N-ethyl-4-methylbenzamide, serve as critical intermediates in the development of agrochemicals and Type II Fatty Acid Biosynthesis (FAS II) inhibitors. The synthesis of this compound—typically achieved via the amidation of 2-chloro-4-methylbenzoic acid with ethylamine—often yields a crude mixture containing unreacted starting materials, diacylated byproducts, and chromophoric impurities.
Because downstream biological assays and cross-coupling reactions are highly sensitive to trace impurities, achieving >99% purity is mandatory. This application note details a self-validating, thermodynamically driven recrystallization protocol utilizing an Ethyl Acetate/Hexanes binary solvent system[1].
Physicochemical Profiling & Causality
The success of any recrystallization depends on exploiting the differential solubility of the target molecule versus its impurities across a temperature gradient[2].
Structure-Property Relationship: 2-chloro-N-ethyl-4-methylbenzamide possesses a lipophilic aromatic core (enhanced by the chloro and methyl substituents) and a moderately polar N-ethyl amide linkage.
-
The Solvent (Ethyl Acetate): The dipole-dipole interactions between ethyl acetate and the amide bond allow for high solubility at the solvent's boiling point (77°C)[1].
-
The Anti-Solvent (Hexanes): The addition of non-polar hexanes lowers the overall dielectric constant of the medium. This disrupts the solvation shell around the benzamide, forcing the hydrophobic molecules to self-assemble into a crystal lattice while highly polar impurities remain excluded[1].
Impurity Clearance Mechanism: Before crystallization, a liquid-liquid extraction workup is critical. Unreacted ethylamine is highly soluble in acidic aqueous conditions, while unreacted 2-chloro-4-methylbenzoic acid forms a water-soluble sodium salt under basic conditions[3]. Removing these prior to crystallization prevents them from co-precipitating or becoming occluded within the benzamide crystal lattice.
Mechanistic Visualizations
Fig 1: Mechanistic impurity clearance pathway during the purification process.
Fig 2: Step-by-step binary solvent recrystallization workflow for benzamides.
Quantitative Data: Solvent System Selection
Selecting the correct solvent system is the most critical variable in this workflow. The table below summarizes the quantitative rationale for selecting an Ethyl Acetate/Hexanes binary system over single-solvent alternatives for N-alkylated benzamides[3],[1].
| Solvent System | Polarity Index | Boiling Point (°C) | Function in Protocol | Suitability for Target Compound |
| Ethyl Acetate | 4.4 | 77.1 | Primary Solvent | Optimal. High hot solubility; minimal cold solubility. |
| Hexanes | 0.1 | 68.0 | Anti-Solvent | Optimal. Induces supersaturation when mixed with EtOAc. |
| Ethanol / Water | 5.2 / 9.0 | 78.4 / 100 | Binary Alternative | Sub-optimal. Risk of amide hydrolysis at high temperatures[3]. |
| Acetone | 5.1 | 56.0 | Single Solvent | Poor. Boiling point is too low to create a wide thermal gradient. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. At each critical juncture, specific observable phenomena confirm that the chemical physics of the system are operating correctly.
Phase I: Pre-Crystallization Workup
Causality: Recrystallization is inefficient if the crude mixture contains more than 15% impurities. Liquid-liquid extraction chemically alters the solubility of the starting materials, allowing for their rapid removal.
-
Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate.
-
Amine Clearance: Wash the organic layer with 2 x 25 mL of 1M HCl.
-
Self-Validation: Check the pH of the aqueous wash. A pH of ~2 confirms that the basic ethylamine has been fully protonated into its water-soluble ammonium salt[3].
-
-
Acid Clearance: Wash the organic layer with 2 x 25 mL of saturated aqueous NaHCO₃.
-
Self-Validation: The cessation of CO₂ gas evolution (bubbling) confirms the complete neutralization and extraction of unreacted 2-chloro-4-methylbenzoic acid[3].
-
-
Drying: Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pre-purified crude solid[1].
Phase II: Binary Solvent Recrystallization
Causality: Using a binary system allows precise control over the metastable zone width, ensuring crystals grow slowly and exclude impurities from their lattice.
-
Hot Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethyl Acetate dropwise while swirling on a hot plate until the solid just dissolves.
-
Causality: Using the absolute minimum volume of hot solvent maximizes the concentration gradient upon cooling, directly increasing the final yield[2].
-
-
Decolorization (Optional): If the solution is distinctly yellow or brown, add a micro-spatula tip of activated charcoal. Boil for 2 minutes.
-
Causality: The massive surface area of the carbon selectively adsorbs high-molecular-weight chromophoric byproducts[3].
-
-
Hot Filtration: Gravity filter the boiling solution through fluted filter paper into a pre-warmed flask.
-
Self-Validation: The filtrate must be completely clear. If crystallization occurs in the filter funnel, the system cooled too rapidly; wash the filter with minimal boiling EtOAc[2].
-
-
Anti-Solvent Addition: Keep the clear filtrate at a gentle boil. Add hot Hexanes dropwise until the solution becomes slightly cloudy.
-
Thermodynamic Validation: Add 1 to 2 drops of boiling Ethyl Acetate until the cloudiness just disappears.
-
Self-Validation: This specific transition from cloudy to clear mathematically confirms the solution is resting exactly on the boundary of the metastable zone. The system is now perfectly primed for nucleation[2].
-
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45 minutes), then place it in an ice bath for 15 minutes.
-
Causality: Slow cooling allows the thermodynamically favored, highly ordered pure crystal lattice to form. Rapid cooling (crashing out) would trap soluble impurities inside the rapidly forming solid[3].
-
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold hexanes to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying & Final Validation: Dry the crystals under a high vacuum.
-
Self-Validation: Analyze via melting point apparatus. A sharp melting point range (≤ 1.5°C variance) confirms high structural purity. Confirm the absence of the broad carboxylic acid O-H stretch and amine N-H stretches via FT-IR or ¹H NMR.
-
References
- Benchchem Technical Support. "N-(1-hydroxypropan-2-yl)benzamide Purification" (Details on benzamide recrystallization solvent systems, acid/base washing, and chromophore removal). Benchchem.
- National Institutes of Health (NIH). "Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents" (Synthesis context for 2-chloro-4-methylbenzoic acid and ethylamine derivatives).
- Benchchem Technical Support. "N-tert-Butyl-3-methoxybenzamide" (Protocols for Ethyl Acetate/Hexanes recrystallization of benzamides). Benchchem.
- Tata Institute of Fundamental Research (TIFR). "Experiment 9 — Recrystallization" (Thermodynamic principles of nucleation and mixed solvent systems).
Sources
Application Note: Reversed-Phase HPLC Method Development and Validation Protocol for 2-chloro-N-ethyl-4-methylbenzamide
Executive Summary
This application note details the first-principles development and validation framework for the quantification of 2-chloro-N-ethyl-4-methylbenzamide , a substituted aromatic amide often utilized as a specialized chemical intermediate in pharmaceutical and agrochemical synthesis. By leveraging the physicochemical properties of the analyte, this guide establishes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is designed to comply with International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high precision, accuracy, and specificity for drug development applications.
Analyte Profiling & Method Rationale
The foundation of any robust chromatographic method is a deep understanding of the target molecule's physicochemical properties. Method development should never be a trial-and-error process; it must be driven by causality and molecular interactions .
Physicochemical Profiling
2-chloro-N-ethyl-4-methylbenzamide consists of a hydrophobic aromatic core, a mildly electron-withdrawing chlorine atom, and a neutral amide linkage.
Table 1: Target Analyte Profile & Chromatographic Implications
| Property | Value/Estimate | Chromatographic Implication |
| Structure | Substituted Benzamide | The aromatic ring allows for |
| LogP | ~2.8 | Moderately lipophilic; guarantees strong retention on reversed-phase columns . |
| pKa | Neutral (Amide) | The analyte lacks ionizable centers. Retention time is insensitive to mobile phase pH. |
| UV Maxima | ~235 nm, ~275 nm | Optimal detection at 235 nm captures the primary amide/aromatic absorbance band. |
The "Why" Behind the Method Choices
-
Mobile Phase pH Control: Because the target molecule is a neutral amide, its retention will not shift with pH. However, in drug development, methods must be stability-indicating. The primary synthetic precursor (and potential degradation product), 2-chloro-4-methylbenzoic acid, has a pKa of ~3.8. Operating at a low pH (0.1% Formic Acid, pH ~2.7) ensures this acidic impurity remains fully protonated (neutral) and retained on the column, preventing it from co-eluting in the void volume .
-
Stationary Phase Selection: Standard C18 columns rely purely on dispersive hydrophobic interactions . However, the electronegative chlorine atom on the analyte withdraws electron density, creating a partially electron-deficient
-system. A Phenyl-Hexyl stationary phase is recommended because its electron-rich phenyl ring engages in electron donor-acceptor interactions with the analyte. This orthogonal retention mechanism provides superior resolution against structurally similar positional isomers compared to a purely aliphatic C18 phase.
Fig 1: Logical workflow for 2-chloro-N-ethyl-4-methylbenzamide HPLC method development.
Experimental Protocols
The following protocol is designed as a self-validating system. By strictly controlling the diluent and equilibration parameters, the method inherently suppresses common chromatographic artifacts (e.g., peak splitting, baseline drift).
Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.
-
Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 5 minutes.
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.
-
Causality Insight: Injecting a sample dissolved in 100% strong solvent (Acetonitrile) into a highly aqueous initial gradient (90% Water) disrupts the partition equilibrium at the column head, causing peak splitting. Matching the diluent to the initial gradient strength ensures sharp, symmetrical peaks .
-
Standard Preparation Workflow
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-chloro-N-ethyl-4-methylbenzamide reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the solid (sonicate if necessary), then make up to volume with HPLC-grade Water.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Make up to volume with the Sample Diluent (50:50 Water:Acetonitrile) and vortex thoroughly.
Instrument Setup & Chromatographic Conditions
Table 2: Optimized Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Column Temperature | 30 °C (Strictly controlled to prevent RT drift) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV/PDA at 235 nm (Reference: 360 nm) |
| Autosampler Temp | 15 °C |
Table 3: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Chromatographic Phase |
| 0.0 | 90 | 10 | Initial hold (Traps polar impurities) |
| 2.0 | 90 | 10 | Isocratic hold |
| 12.0 | 10 | 90 | Linear ramp (Elutes target analyte ~8.5 min) |
| 15.0 | 10 | 90 | Column wash (Removes highly lipophilic matrix) |
| 15.1 | 90 | 10 | Return to initial conditions |
| 20.0 | 90 | 10 | Re-equilibration |
System Suitability and Validation Framework
To ensure the method is "suitable for its intended purpose," it must be validated according to ICH Q2(R1) guidelines , .
System Suitability Testing (SST)
Prior to any sample analysis, inject the Working Standard (100 µg/mL) in five replicates. The system must meet the following criteria to proceed:
Table 4: System Suitability Criteria
| Parameter | Acceptance Criterion | Rationale |
| Retention Time (RT) | ~8.5 min (± 2.0%) | Ensures consistent column chemistry and pump delivery. |
| Tailing Factor ( | Indicates optimal secondary interaction suppression. | |
| Theoretical Plates (N) | Confirms column efficiency and packing integrity. | |
| %RSD of Peak Area | Validates autosampler precision and injection reproducibility. |
ICH Q2(R1) Validation Execution
-
Specificity: Inject the Diluent Blank and ensure no peaks elute at the RT of 2-chloro-N-ethyl-4-methylbenzamide. Spike the standard with known synthetic precursors (e.g., 2-chloro-4-methylbenzoic acid) to verify baseline resolution (
) . -
Linearity: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Plot peak area vs. concentration. Acceptance criteria: Correlation coefficient (
) 0.999 . -
Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level). Acceptance criteria: Mean recovery between 98.0% and 102.0% .
Troubleshooting & Method Robustness
Even with first-principles design, environmental variables can impact chromatography. Use the following logic to troubleshoot deviations:
-
Peak Tailing (
): Because the analyte is a neutral amide, tailing is rarely caused by amine-silanol interactions. Instead, it is likely due to column voiding or a mismatched sample diluent. Action: Verify the diluent is organic. If the issue persists, replace the column. -
Retention Time Drift: As a neutral compound, RT drift is not pH-dependent. It is almost exclusively driven by temperature fluctuations or pump proportioning valve errors. Action: Ensure the column oven is strictly maintained at 30 °C and perform a pump leak test.
References
-
FDA / International Council for Harmonisation (ICH). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL:[Link]
-
Snyder, L.R., Kirkland, J.J., & Glajch, J.L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. URL:[Link]
-
Phenomenex. (n.d.). Reversed-Phase Liquid Chromatography (RP-LC) Principles and Column Selection. Phenomenex Inc. URL:[Link]
-
Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. URL:[Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Mass Spectrometry Resource. URL:[Link]
Application Note: Solvent Selection and Liquid-Liquid Extraction Protocol for 2-chloro-N-ethyl-4-methylbenzamide
Introduction & Physicochemical Profiling
The extraction of active pharmaceutical ingredients and synthetic intermediates from complex aqueous or biological matrices requires a deep understanding of the target molecule's physicochemical properties. 2-chloro-N-ethyl-4-methylbenzamide is a lipophilic benzamide derivative. While specific empirical partition data for this exact halogenated derivative is rare, we can accurately predict its behavior by analyzing its structural analogs.
The base structure, N-ethyl-4-methylbenzamide, exhibits an XLogP3 of approximately 1.8 to 2.1[1][2]. The addition of an ortho-chloro group increases the lipophilicity, pushing the estimated LogP to approximately 2.8. Despite this hydrophobic backbone (chloromethylbenzene), the molecule possesses a secondary amide group. This amide acts as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which fundamentally dictates its solubility and partitioning behavior across biphasic systems[3].
As a Senior Application Scientist, the primary challenge in extracting this compound is selecting a solvent that is non-polar enough to force phase separation from water, yet possesses specific intermolecular interaction capabilities (like hydrogen bonding or dipole-dipole interactions) to desolvate the polar amide group from the aqueous phase.
Solvent Selection Rationale: The Causality of Partitioning
Liquid-Liquid Extraction (LLE) is not merely about "like dissolves like"; it is driven by the thermodynamic energetic cost of breaking solute-water interactions versus forming solute-solvent interactions.
-
The Failure of Pure Non-Polar Solvents (Hexane/Heptane): Aliphatic hydrocarbons lack the ability to accept or donate hydrogen bonds. Consequently, the energy required to break the water-amide hydrogen bonds is not compensated by hexane-amide interactions, leading to poor recovery (<20%).
-
The Superiority of Hydrogen-Bond Acceptors (MTBE & EtOAc): Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc) are highly effective. MTBE's ether oxygen acts as a strong hydrogen-bond acceptor for the amide's N-H proton. In bioanalytical workflows, MTBE is particularly favored for benzamide derivatives (such as the histone deacetylase inhibitor MS-275) because it extracts lipophilic amides efficiently while leaving highly polar endogenous interferences (like phospholipids) in the aqueous phase[4]. Furthermore, MTBE has a low propensity for emulsion formation.
-
The Role of Dipole Interactions (Dichloromethane): Dichloromethane (DCM) is highly efficient for extracting semi-volatile benzamides due to its polarizability and weak hydrogen-bond donor capacity (interacting with the amide C=O)[5]. However, DCM is denser than water (forming the bottom layer), which complicates robotic liquid handling and manual pipetting in high-throughput workflows.
Quantitative Data: Solvent Comparison for Benzamide Extraction
The following table summarizes the critical physicochemical parameters of candidate solvents and their expected performance for 2-chloro-N-ethyl-4-methylbenzamide extraction.
| Solvent | Polarity Index | Dielectric Constant (ε) | H-Bond Acceptor Capacity | Organic Phase Position | Expected Recovery | Practical Considerations |
| MTBE | 2.5 | 4.3 | Strong | Top Layer | > 85% | Optimal. Low matrix effect, easy to evaporate, top layer facilitates easy transfer[4]. |
| DCM | 3.1 | 9.1 | Weak | Bottom Layer | > 90% | Alternative. High recovery[5], but bottom layer complicates pipetting. Co-extracts more lipids. |
| Ethyl Acetate | 4.4 | 6.0 | Strong | Top Layer | > 80% | Alternative. Good recovery, but partially miscible with water (~8%), requiring salting-out. |
| n-Hexane | 0.1 | 1.9 | None | Top Layer | < 20% | Avoid. Cannot disrupt aqueous hydrogen bonding with the amide group. |
Workflow Visualization
Decision tree and workflow for the liquid-liquid extraction of 2-chloro-N-ethyl-4-methylbenzamide.
Experimental Protocol: Self-Validating LLE Workflow
This protocol is engineered to be a self-validating system. By incorporating an internal standard (IS) prior to extraction and standardizing the matrix pH, we account for any variations in partitioning efficiency or matrix-induced ion suppression during downstream LC-MS/MS analysis.
Materials Required:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC grade.
-
Buffer: 0.1 M Ammonium Formate, adjusted to pH 7.4. (Note: While 2-chloro-N-ethyl-4-methylbenzamide is neutral and its ionization is unaffected by pH, buffering standardizes the precipitation of endogenous matrix proteins).
-
Internal Standard (IS): A deuterated benzamide analog (e.g., MS-275-d4 or similar stable-isotope labeled compound) at 100 ng/mL in methanol.
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 200 µL of the aqueous sample (or biological matrix) into a clean 2.0 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the IS solution. Vortex briefly (10 seconds) to ensure homogenous integration into the matrix. Causality: Adding IS before any manipulation ensures that any physical loss or extraction inefficiency applies equally to the target and the IS, validating the final quantification.
-
Matrix Standardization: Add 200 µL of 0.1 M Ammonium Formate buffer (pH 7.4) to the sample. Vortex for 10 seconds.
-
Solvent Extraction: Add 1.0 mL of MTBE to the buffered sample.
-
Phase Partitioning: Cap the tubes securely and vortex vigorously on a multi-tube vortexer for 5 minutes. Causality: Vigorous agitation maximizes the surface area between the aqueous and organic phases, ensuring the thermodynamic equilibrium of the amide partitioning is reached rapidly.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. This will break any micro-emulsions and yield a sharp biphasic separation.
-
Organic Phase Collection: Using a precision pipette, carefully transfer 800 µL of the upper organic layer (MTBE) into a clean glass autosampler vial or 96-well collection plate. Caution: Do not disturb the proteinaceous interface or the lower aqueous layer.
-
Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of high-purity nitrogen gas at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water containing 0.1% Formic Acid). Vortex for 30 seconds, then submit for LC-MS/MS analysis.
References
-
LookChem. "Chemical Property of n-Ethyl-4-methylbenzamide." LookChem Database. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-." PubChem. Available at:[Link]
-
Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." Molecules, 2022, 27(10), 3323. Available at:[Link]
-
Danish, M., Gardner, E. R., Chen, X., & Figg, W. D. "Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection." Journal of Chromatography B, 2009, 877(3), 355-359. Available at:[Link]
-
Nizio, K. D., et al. "An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy." Metabolites, 2020, 10(8), 325. Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Benzamide, N-ethyl-4-methyl- | C10H13NO | CID 117869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide | MDPI [mdpi.com]
- 4. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis of N-ethyl benzamide derivatives
Application Note: Microwave-Assisted Synthesis of N-Ethyl Benzamide Derivatives
Executive Summary
This guide details the , a structural motif prevalent in local anesthetics, anti-psychotics (e.g., Remoxipride), and agrochemicals. Unlike traditional thermal amidation, which often requires reflux conditions for 12–24 hours with variable yields, microwave (MW) irradiation facilitates reaction completion in 10–20 minutes.
This note provides two distinct protocols:
-
Green Direct Amidation: A solvent-free/aqueous approach utilizing thermal/kinetic acceleration.
-
Catalytic Coupling: A high-precision method using coupling reagents (EDC/HOBt) for sensitive substrates.
Scientific Foundation & Mechanism
The Microwave Advantage: Dielectric Heating
Traditional heating relies on conduction (oil bath
-
Dipolar Polarization: The reaction solvent (e.g., DMF, Water) and reagents (Benzoic acid) possess permanent dipoles. The oscillating electric field of the microwave (2.45 GHz) causes these dipoles to realign billions of times per second. The molecular friction generated results in rapid, volumetric heating.
-
Ionic Conduction: If ionic species (e.g., Ethylamine hydrochloride) are present, the ions oscillate back and forth under the influence of the electric field, colliding with neighboring molecules and generating heat.
Reaction Mechanism
The synthesis involves the nucleophilic attack of ethylamine on the carbonyl carbon of a benzoic acid derivative.
-
Thermal Path (Conventional): Requires high activation energy to expel water (direct amidation) or generate an active ester.
-
Microwave Path: The "superheating" effect (heating a solvent above its boiling point in a sealed vessel) significantly increases the kinetic energy of the system, overcoming the activation energy barrier for the formation of the tetrahedral intermediate.
Figure 1: Reaction pathway for the amidation of benzoic acid. Microwave energy specifically lowers the barrier to reach the transition state via efficient energy transfer.
Experimental Strategy
Reagent Selection:
-
Amine: Ethylamine. Note: Ethylamine is a gas at room temperature. Use Ethylamine hydrochloride (solid) or 70% aqueous Ethylamine for easier handling.
-
Solvent:
-
Protocol A (Green): Water or Solvent-Free (utilizing the polarity of the reagents).[5]
-
Protocol B (Coupling): DMF (Dimethylformamide) – High tan
(loss tangent) ensures excellent microwave absorption.
-
Detailed Protocols
Protocol A: Green Direct Amidation (Catalyst-Free/Water)
Best for: Robust substrates, scale-up, and green chemistry compliance.
Materials:
-
Benzoic Acid (1.0 equiv)[3]
-
Ethylamine (70% aq. solution, 1.2 equiv)
-
Vessel: 10 mL or 30 mL Quartz/Glass MW vial with Teflon seal.
Step-by-Step:
-
Loading: Weigh Benzoic acid (e.g., 2 mmol, 244 mg) into the MW vial.
-
Addition: Add Ethylamine solution (2.4 mmol). If the mixture is solid, add 0.5 mL deionized water to create a slurry.
-
Sealing: Cap the vial tightly. Ensure the septum is intact to withstand pressure (up to 15-20 bar).
-
Irradiation: Program the microwave reactor (e.g., Anton Paar Monowave or CEM Discover).
-
Temperature: 150°C
-
Hold Time: 10 minutes
-
Stirring: High (600 rpm)
-
Power: Dynamic (Max 150W)
-
-
Cooling: Allow the reactor to cool to <50°C (approx. 2-3 mins with compressed air cooling).
-
Workup:
-
The product often precipitates upon cooling. Filter and wash with cold water.
-
If liquid, extract with Ethyl Acetate (3x 5 mL), wash with saturated NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.
-
Protocol B: Activated Coupling (EDC/HOBt)
Best for: Sensitive functional groups, chiral substrates, or low-reactivity acids.
Materials:
-
Benzoic Acid derivative (1.0 equiv)[3]
-
Ethylamine HCl (1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF (2-3 mL)
Step-by-Step:
-
Activation: Dissolve the Benzoic acid, EDC, and HOBt in DMF in the MW vial. Stir for 1 minute at RT.
-
Amine Addition: Add Ethylamine HCl and DIPEA to the vial.
-
Irradiation:
-
Temperature: 80°C (Lower temp to prevent racemization/decomposition)
-
Hold Time: 5-10 minutes
-
Power: Dynamic (Max 50W)
-
-
Workup:
-
Pour reaction mixture into 20 mL ice water.
-
Precipitate: Filter and dry.[6]
-
No Precipitate: Extract with EtOAc, wash with 1N HCl (remove amines), then sat. NaHCO₃ (remove acids), then Brine.
-
Data Analysis & Validation
Table 1: Comparison of Microwave vs. Conventional Thermal Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Advantage |
| Temperature | 100°C (Water reflux) | 150°C (Sealed Vessel) | Superheating effect |
| Time | 12 - 24 Hours | 10 Minutes | 98% Time Reduction |
| Yield (Isolated) | 55 - 65% | 85 - 96% | Higher conversion |
| Purity (HPLC) | 85% (Side products common) | >95% (Cleaner profile) | Simplified purification |
| Energy Usage | High (Hours of heating) | Low (Minutes of heating) | Green Chemistry |
Workflow Diagram:
Figure 2: Decision matrix and operational workflow for the synthesis of N-ethyl benzamides.
Troubleshooting & Optimization
-
Pressure Errors: If the vessel vents, the temperature ramp was likely too fast. Reduce power or increase the ramp time (e.g., ramp to 150°C over 2 minutes instead of 30 seconds).
-
Low Yield (Protocol A): Ensure the reaction temperature is high enough (150°C+). Direct amidation is endothermic and requires significant energy to drive off water.
-
Charring/Decomposition: If the reaction mixture turns black, reduce the temperature by 20°C. This is common with electron-rich amines.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Pharmaceuticals. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. National Institutes of Health (PMC). [Link]
-
Microwave-assisted synthesis of N-alkylbenzamides. Tetrahedron Letters / ScienceDirect. (General Protocol Reference). [Link]
-
Direct amidation of carboxylic acids with amines under microwave irradiation. Green Chemistry (RSC). [Link]
Sources
Application Note: Optimization of Thin-Layer Chromatography (TLC) Systems for Chlorinated Benzamides
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Executive Summary
Chlorinated benzamides are privileged pharmacophores widely utilized in medicinal chemistry (e.g., PARP inhibitors, synthetic cannabinoids) and agrochemical development[1][2]. The presence of chlorine substituents introduces unique electronic and steric dynamics that significantly alter the molecule's interaction with chromatographic stationary phases. This application note provides an authoritative guide to designing, optimizing, and troubleshooting Thin-Layer Chromatography (TLC) systems specifically tailored for the synthesis, monitoring, and purification of chlorinated benzamides.
Physicochemical Principles Governing Retention
To develop an effective TLC system, one must understand the causality behind the retention behavior of chlorinated benzamides on a normal-phase silica gel (SiO₂) matrix:
-
The Amide Anchor: The carboxamide group is a strong hydrogen bond donor (if primary or secondary) and acceptor. It interacts strongly with the free silanol (-SiOH) groups on the silica surface, typically resulting in high retention (low
) in non-polar solvents[3]. -
The Chlorine Effect (Lipophilicity & Electronics): Chlorine is highly electronegative but also lipophilic. The introduction of chlorine atoms (especially polychlorination, e.g., 3,4-dichlorobenzamide) increases the overall LogP of the molecule[4]. Furthermore, the strong electron-withdrawing nature of chlorine reduces the electron density of the aromatic ring and the basicity of the amide carbonyl[4].
-
Steric Shielding: Ortho-chlorination (e.g., 2-chlorobenzamide) forces the amide group out of coplanarity with the aromatic ring, sterically hindering its ability to hydrogen-bond with the silica surface[5].
Conclusion: Chlorinated benzamides generally elute faster (higher
Quantitative Data: Solvent System Selection
The selection of the mobile phase is dictated by the degree of chlorination and the presence of secondary functional groups (e.g., nitro, amino, or alkyl groups). Table 1 summarizes empirically validated solvent systems.
Table 1: Recommended TLC Solvent Systems for Chlorinated Benzamides
| Solvent System (v/v) | Polarity Index | Target Application / Compound Profile | Expected |
| Hexanes : Ethyl Acetate (7:3) | Low-Medium | Standard screening for mono/di-chlorinated benzamides (e.g., 4-Bromo-N-chlorobenzamide)[6]. | 0.20 - 0.40 |
| Hexanes : Ethyl Acetate (1:1) | Medium | Polar derivatives with additional H-bond donors (e.g., 2-Amino-3-chlorobenzamide)[1]. | 0.25 - 0.35 |
| Dichloromethane : Methanol (95:5) | High | Highly polar or zwitterionic analogs; N-dealkylated metabolites[7]. | 0.30 - 0.50 |
| Toluene : Ethyl Acetate (9:1) | Low | Highly lipophilic synthetic cannabinoid receptor agonists (e.g., indazole-3-carboxamides)[8]. | 0.40 - 0.60 |
Case Study: Monitoring Chemodivergent Functionalization
TLC is indispensable for monitoring complex, multi-pathway reactions. A prime example is the photocatalytic functionalization of ortho-chlorinated benzamides in aqueous micellar media[5]. By altering the surfactant and catalyst, the reaction diverges into two distinct pathways:
-
Radical Pathway (CTAB, TMEDA): Yields C-H arylation products (highly lipophilic, high
). -
Cationic Pathway (SDS,
-BuNH₂): Yields N-dealkylation products (loss of alkyl groups exposes the primary/secondary amide, drastically increasing polarity and lowering )[5][7].
Caption: TLC monitoring of chemodivergent photocatalytic pathways for ortho-chlorinated benzamides.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal self-validation mechanisms (co-spotting and chamber saturation).
Materials Required:
-
Pre-coated Silica Gel 60 F254 aluminum plates (e.g., Macherey-Nagel ALUGRAM®)[5].
-
Glass developing chamber with a flat bottom and a tightly fitting lid.
-
Filter paper (for chamber saturation).
-
UV Lamp (254 nm).
Step-by-Step Methodology:
Step 1: Chamber Preparation and Saturation
-
Prepare 10 mL of the selected solvent system (e.g., Hexanes:EtOAc 7:3)[6].
-
Pour the solvent into the developing chamber.
-
Insert a piece of filter paper against the back wall of the chamber, ensuring the bottom is submerged.
-
Close the lid and allow the chamber to equilibrate for exactly 5 minutes[8].
-
Causality: Saturation fills the chamber with solvent vapor, preventing the mobile phase from evaporating off the face of the TLC plate during the run. Evaporation causes capillary flow anomalies, leading to artificially inflated
values and "smiling" bands.
Step 2: Sample Preparation
-
Dissolve ~1 mg of the crude chlorinated benzamide mixture in 1 mL of a volatile solvent (DCM or Ethyl Acetate)[4]. Do not use the reaction solvent if it is high-boiling (e.g., DMF or DMSO), as this will cause massive spot tailing.
Step 3: Spotting (The Co-Spot Technique)
-
Using a glass micro-capillary, apply three distinct spots on the baseline (1.5 cm from the bottom of the plate):
-
Lane 1 (Reference): Pure starting material (e.g., 4-chlorobenzoyl chloride).
-
Lane 2 (Co-spot): Starting material + Reaction Mixture applied directly on top of each other.
-
Lane 3 (Sample): Reaction Mixture only.
-
-
Causality: The co-spot (Lane 2) is a self-validating control. Matrix effects from the crude reaction (salts, catalysts) can shift the
of a compound. If the starting material spot in Lane 2 runs as a single, perfect circle with the residual starting material in Lane 3, identity is definitively confirmed.
Caption: Standardized self-validating TLC workflow for analyzing chlorinated benzamide reaction mixtures.
Step 4: Development and Visualization
-
Place the plate in the chamber using forceps. Ensure the baseline is above the solvent level.
-
Allow the solvent front to migrate until it is 1 cm from the top edge.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to air dry.
-
Visualize under short-wave UV light (254 nm). The conjugated aromatic system of chlorinated benzamides strongly absorbs UV, appearing as dark spots against the green fluorescent background of the F254 indicator[5].
Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Streaking / Tailing of Spots | The polar amide group is interacting too strongly with acidic silanol sites on the silica gel. | Add 1-2% (v/v) of Triethylamine (TEA) or Acetic Acid to the mobile phase to competitively bind to the silica sites. |
| Spots remain at the baseline ( | The solvent system lacks the necessary dielectric constant to disrupt the amide-silica hydrogen bonds. | Increase the proportion of the polar solvent (e.g., switch from 7:3 Hex:EtOAc to 1:1, or add 5% Methanol)[6]. |
| Compound runs with the solvent front ( | The highly chlorinated, lipophilic nature of the compound (e.g., synthetic cannabinoids) overrides the silica interaction[8]. | Decrease the solvent polarity. Switch to a 9:1 Hexanes:EtOAc or a Toluene-based system[8]. |
References
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC Publications. Available at:[Link]
-
ResearchGate. The Oxidative Dealkylation of Tertiary Amides: Mechanistic Aspects. ResearchGate. Available at:[Link]
-
Amazon S3 / Scientific Repository. Photocatalysis in aqueous micellar media enables divergent C-H arylation and N-dealkylation of benzamides. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamide | High-Purity Reagent for Research [benchchem.com]
- 4. 3,4-dichloro-N-(4-nitrophenyl)benzamide | 10278-40-7 | Benchchem [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Guide: Optimization of Amide Coupling for Sterically Hindered 2-Chloro-4-Methylbenzoic Acid
Executive Summary
The amide coupling of 2-chloro-4-methylbenzoic acid presents a specific synthetic challenge distinct from unsubstituted benzoic acids. The primary obstacle is steric hindrance imposed by the ortho-chlorine atom, which shields the carbonyl carbon from nucleophilic attack. While the para-methyl group exerts a weak electron-donating effect (making the carbonyl slightly less electrophilic), the steric "ortho-effect" is the dominant kinetic barrier.
Standard carbodiimide couplings (EDC/NHS or DCC) often suffer from sluggish kinetics, leading to high rates of
-
HATU/HOAt: For discovery-scale, high-throughput, or difficult amines.
-
T3P (Propylphosphonic Anhydride): For process-scale, safety-critical, and "green" chemistry applications.
-
Acid Chloride Activation: The "fail-safe" method for extremely unreactive amines or cost-sensitive bulk manufacturing.
Mechanistic Analysis & Reagent Selection
The "Ortho-Effect" Barrier
In 2-chloro-4-methylbenzoic acid, the chlorine atom (Van der Waals radius ~1.75 Å) creates a steric wall. For a nucleophile (amine) to attack the carbonyl, it must navigate this bulk. Furthermore, the ortho-substituent twists the carboxyl group out of planarity with the benzene ring, reducing conjugation but also limiting the approach vector for the amine.
Decision Matrix: Reagent Selection
Select your protocol based on the following logic:
Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale, amine reactivity, and safety constraints.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Best for: Small scale (<1g), valuable amines, or when speed is critical. Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of the leaving group provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, overcoming the steric hindrance of the 2-chloro group [1].
Reagents:
-
2-Chloro-4-methylbenzoic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)[1]
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Hünig’s Base) (2.0 – 3.0 equiv)
Step-by-Step:
-
Dissolution: In a dry vial, dissolve 2-chloro-4-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the active ester.
-
Note: Do not wait too long (>30 min) before adding the amine, as the active ester can hydrolyze or rearrange (guanidinium formation) if left too long without nucleophile.
-
-
Coupling: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1]
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1]
Protocol B: T3P (Propylphosphonic Anhydride) (Process Scale)
Best for: Scale-up (>10g), GMP environments, and "Green" chemistry. Rationale: T3P is a cyclic anhydride that activates the acid to a mixed anhydride. It is non-toxic, non-explosive (unlike HOBt), and its byproducts are water-soluble, eliminating the need for chromatography in many cases [2].[3] It is particularly effective for sterically hindered substrates because it can be heated safely [3].
Reagents:
-
2-Chloro-4-methylbenzoic acid (1.0 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc, Me-THF, or DMF.
Step-by-Step:
-
Charge: To a reactor/flask, add the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc is preferred for ease of workup).
-
Base: Add Pyridine (3.0 equiv).
-
Note: Pyridine often gives higher yields than DIPEA with T3P for hindered acids due to reduced steric bulk around the proton transfer site.
-
-
Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to control exotherm.
-
Reaction: Allow to warm to RT.
-
Critical Step: If the 2-chloro steric hindrance prevents reaction at RT, heat the mixture to 60–80°C . T3P is thermally stable, allowing for "forcing" conditions that HATU cannot tolerate.
-
-
Workup: Quench with water. Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃, then brine.
-
Isolation: Evaporate solvent. The product often crystallizes directly.
Protocol C: Acid Chloride Activation (The "Sledgehammer")
Best for: Unreactive anilines, low-cost bulk synthesis.
Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible (
Reagents:
-
2-Chloro-4-methylbenzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv)
-
DMF (Catalytic, 1-2 drops)[2]
-
Amine (1.0 – 1.1 equiv)[1]
-
Base: TEA or DIPEA (1.5 – 2.0 equiv)
-
Solvent: DCM or Toluene.[1]
Step-by-Step:
-
Activation: Suspend the acid in dry DCM (0.5 M) under N₂. Add catalytic DMF (1-2 drops).[2]
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur.
-
Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solution clears.
-
Optional: Evaporate to dryness and re-dissolve in DCM to remove excess oxalyl chloride (recommended for sensitive amines).
-
-
Coupling: Cool the acid chloride solution to 0°C. Add the amine and Base (TEA) solution dropwise.
-
Reaction: Stir at RT for 2 hours.
-
Workup: Standard aqueous wash (HCl/NaHCO₃).
Comparative Data Analysis
| Feature | HATU (Protocol A) | T3P (Protocol B) | Acid Chloride (Protocol C) |
| Reactivity | Very High | High (Requires Base) | Extreme |
| Steric Tolerance | Excellent | Good (May require heat) | Excellent |
| Atom Economy | Poor (High MW waste) | Good | Excellent |
| Safety | Low (Allergen/Explosive risk) | High (Green/Stable) | Moderate (Corrosive/Fumes) |
| Purification | Chromatography usually required | Extraction often sufficient | Extraction often sufficient |
| Cost | $ |
Workflow Visualization (T3P Protocol)
Figure 2: Process flow for T3P-mediated coupling, highlighting the thermal override option for sterically hindered substrates.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society. Link
-
Dunetz, J. R., et al. (2016).[7] T3P: The Reagent of Choice for Large-Scale Amide Couplings. Organic Process Research & Development. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
BenchChem. (2025).[1] Application Notes: Amide Coupling of 2-(Chloromethyl)benzoic Acid. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-ethyl-4-methylbenzamide
Executive Summary & Core Directive
User Issue: Low yield and inconsistency in the synthesis of 2-chloro-N-ethyl-4-methylbenzamide. Diagnosis: The presence of the ortho-chloro substituent creates steric and electronic effects that, while not preventing reaction, require precise control of the acylation step. Furthermore, the volatility of ethylamine and the formation of amine hydrochloride salts are the two most common "silent yield killers" in this specific pathway.
This guide prioritizes the Anhydrous Acid Chloride Route over direct coupling agents (EDC/NHS) or Schotten-Baumann (biphasic) methods, as it offers the highest theoretical yield for this specific lipophilic benzamide.
The "Golden Route" Protocol
Standardized workflow for maximum conversion.
Reaction Scheme
-
Activation: 2-Chloro-4-methylbenzoic acid
2-Chloro-4-methylbenzoyl chloride (via Thionyl Chloride). -
Amidation: Acid Chloride + Ethylamine
Target Amide (with Base Scavenger).
Step-by-Step Methodology
Phase A: Acid Chloride Generation (Activation)
-
Reagents: 2-Chloro-4-methylbenzoic acid (1.0 eq), Thionyl Chloride (
, 1.5 eq), DMF (Cat. 2-3 drops). -
Solvent: Toluene or DCM (Anhydrous).[1]
-
Protocol:
-
Suspend acid in solvent under
atmosphere. -
Add catalytic DMF (essential for breaking the kinetic barrier).
-
Add
dropwise at room temperature. -
Heat to reflux (70-80°C) for 2-3 hours until gas evolution (
) ceases. -
CRITICAL: Evaporate solvent and excess
completely (azeotrope with dry toluene if necessary). Residual will char the amine in the next step.
-
Phase B: Amidation (Coupling)
-
Reagents: Crude Acid Chloride (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Triethylamine (
, 1.5 eq). -
Solvent: Anhydrous DCM (Dichloromethane).
-
Protocol:
-
Dissolve Crude Acid Chloride in anhydrous DCM. Cool to 0°C .[2][3]
-
In a separate flask, mix Ethylamine (THF solution) and
in DCM. -
Slow Addition: Add the amine mixture dropwise to the acid chloride solution over 30 minutes.
-
Why? The ortho-chloro group withdraws electrons, making the carbonyl highly electrophilic. Rapid addition causes localized exotherms, leading to impurities.
-
-
Allow to warm to Room Temp (RT) and stir for 4 hours.
-
Visual Workflow (Process Logic)
Caption: Figure 1. Optimized synthetic workflow emphasizing the critical intermediate isolation step.
Troubleshooting & FAQs
Direct solutions to common failure modes.
Category 1: Low Yield[4][5]
Q: I see starting material (Benzoic Acid) in my final product. Did the reaction fail? A: This is likely Hydrolysis , not reaction failure.
-
Mechanism: The acid chloride formed in Phase A reverted to the carboxylic acid upon contact with moisture before reacting with the amine.
-
Fix:
-
Ensure DCM is dried over molecular sieves.
-
Do not store the Acid Chloride; use it immediately.
-
Check your Amine Source: If you used 70% aqueous ethylamine without a Schotten-Baumann protocol (biphasic), the water destroyed your acid chloride. Use 2.0 M Ethylamine in THF .
-
Q: My yield is capped at 50%. Why? A: You likely forgot the Base Scavenger .
- .
-
The Consequence: The generated HCl instantly reacts with your remaining ethylamine to form Ethylammonium Chloride (
).[5] This salt is non-nucleophilic and cannot react.[4] You lose half your amine to the byproduct. -
Fix: Add 1.5 equivalents of Triethylamine (
) or Diisopropylethylamine (DIPEA) to soak up the HCl.[1]
Category 2: Impurity Profile
Q: The product is dark/black oil instead of a solid.
A: This is "Charring" caused by residual Thionyl Chloride (
-
Cause: If
is not fully removed in Phase A, it reacts violently with ethylamine in Phase B, generating heat and sulfur byproducts. -
Fix: After Phase A, add dry toluene and evaporate twice (azeotropic distillation) to strip all traces of
before adding the amine.
Category 3: Physical Form[7]
Q: The reaction turned into a solid block and the stir bar stopped. A: Precipitation of Triethylamine Hydrochloride salts.
-
Status: This is actually a good sign (reaction is working), but bad for kinetics.
-
Fix: Dilute the reaction with more DCM. The salt byproducts are voluminous. Ensure your solvent volume is at least 10-15 mL per gram of starting material.
Optimization Data & Chemical Logic
Solvent Selection Guide
The choice of solvent dictates the workup efficiency.
| Solvent | Suitability | Pros | Cons |
| DCM (Dichloromethane) | High | Excellent solubility for benzamides; easy to dry; low boiling point for removal. | Halogenated waste. |
| THF (Tetrahydrofuran) | Moderate | Good solubility; compatible with amine solutions. | Miscible with water (harder workup); peroxide risk. |
| Toluene | Moderate | Good for high-temp activation; can be used for both steps. | Harder to remove (high BP); product might precipitate too early. |
| DMF | Low | High solubility. | Very difficult to remove during workup; causes "oiling out." |
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss.
References & Authority
-
General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Acyl Chloride Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Benzamide Purification: BenchChem Technical Support. (2025).[1][4][7][8] Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. Link
-
Green Solvent Alternatives: Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[3] Chemical Communications, 50, 9650-9652. (Relevant for researchers seeking non-DCM routes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. globalconference.info [globalconference.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
Subject: Overcoming Steric Clash in 2,6-Disubstituted Benzamide Formation
Technical Support Center: Troubleshooting Hindered Amide Couplings Internal Knowledge Base > Synthesis Guides > Benzamides
Summary: Synthesizing benzamides with ortho-substitution (particularly 2,6-disubstitution) presents a unique kinetic challenge. The steric bulk around the carbonyl carbon effectively shields it from nucleophilic attack by the amine. Standard protocols (EDC/NHS, simple carbodiimides) often fail, resulting in recovered starting material or slow hydrolysis.
This guide outlines a tiered troubleshooting strategy, moving from high-activity uronium reagents to "activation-first" methodologies like T3P and Ghosez’s Reagent.
Part 1: Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, categorize your specific hindrance and chirality constraints.
Figure 1: Logic flow for selecting the optimal coupling reagent based on substrate chirality and steric demand.
Part 2: Technical Modules & FAQs
Module 1: The "Low Epimerization" Route (T3P)
Reagent: Propylphosphonic Anhydride (T3P) Best For: Chiral substrates, scale-up (easy workup), and moderate hindrance.
Q: Why use T3P over HATU for chiral hindered amides?
A: HATU is highly reactive but basic conditions (DIPEA/NMM) can promote proton abstraction at the
Q: My T3P reaction is sluggish. How can I accelerate it? A:
-
Concentration: T3P reactions follow high-order kinetics. Run the reaction at high concentration (0.5 M to 1.0 M).
-
Base Switch: If using DIPEA/EtOAc, switch to pure Pyridine or 2-MeTHF/Pyridine (2:1) . Pyridine forms a highly reactive acyl-pyridinium intermediate.
-
Temperature: T3P is thermally stable. Heating to 50–80 °C is often required for 2,6-disubstituted benzoic acids.
Module 2: The "Nuclear" Option (Acid Chlorides via Ghosez's Reagent)
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) Best For: Extreme hindrance (e.g., 2,6-dimethylbenzoic acid + tert-butyl amine) or acid-sensitive substrates.
Q: Why not just use Thionyl Chloride (
Q: How do I handle Ghosez's reagent safely? A: It is moisture-sensitive. Syringes and glassware must be oven-dried. The reagent should be added to the acid before the amine to ensure complete activation.
Part 3: Detailed Experimental Protocols
Protocol A: T3P Coupling for Chiral/Moderately Hindered Systems
Validating Source: Dunetz et al. [1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 – 1.5 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 – 5.0 equiv) or Pyridine as solvent
-
Solvent: EtOAc or 2-MeTHF (if not using neat pyridine)
Step-by-Step:
-
Dissolution: Charge the carboxylic acid and amine into a dried flask. Add EtOAc (or 2-MeTHF) to reach a concentration of 0.5 M (critical for rate).
-
Base Addition: Add Pyridine (3.0 equiv) and cool to 0 °C.
-
Activation: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by LCMS after 1 hour. If <50% conversion, heat to 60 °C.
-
-
Workup: Dilute with EtOAc. Wash sequence:
-
Water (x2) – removes T3P byproducts.
-
0.5 M HCl (x2) – removes excess pyridine/amine.
-
Sat.
(x1) – removes unreacted acid. -
Brine, Dry (
), Concentrate.
-
Protocol B: Ghosez's Reagent for Extreme Hindrance
Validating Source: Pasau et al. [2]
Materials:
-
Sterically Hindered Acid (1.0 equiv)
-
Ghosez's Reagent (1.2 – 1.5 equiv) [Sigma-Aldrich: 1-Chloro-N,N,2-trimethyl-1-propenylamine]
-
Amine (1.2 – 2.0 equiv)
-
Base:
or DIPEA (2.0 – 3.0 equiv) -
Solvent: Dry DCM or
Step-by-Step:
-
Activation (Acid Chloride Formation):
-
Dissolve carboxylic acid in dry DCM (0.2 M) under Nitrogen/Argon.
-
Add Ghosez's reagent (1.2 equiv) dropwise at RT.
-
Stir for 1–2 hours.
-
Validation: Aliquot 50 µL into MeOH. Inject on LCMS.[3] If you see the Methyl Ester (mass = Acid + 14), activation to Acid Chloride is complete.
-
-
Coupling:
-
Cool the mixture to 0 °C.
-
Add the Amine followed by the Base (
or DIPEA). -
Note: Adding base is crucial here to scavenge the HCl generated during the amine attack, even though the activation step was neutral.
-
-
Completion: Stir at RT overnight. If the amine is also hindered, refluxing in
may be necessary.
Part 4: Troubleshooting Data & Comparison
Table 1: Reagent Performance on 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)
| Reagent | Conditions | Typical Yield | Epimerization Risk | Notes |
| HATU | DMF, DIPEA, RT | 40-60% | High | Often stalls; O-At ester is bulky. |
| COMU | DMF, DIPEA, RT | 50-70% | Moderate | Safer than HATU; better solubility. |
| T3P | Pyridine, 80 °C | 85-95% | Very Low | Best for chiral/clean profile. |
| Ghosez | DCM, RT | >95% | Low | Best for "impossible" steric clashes. |
| Reflux | >95% | High | Harsh; incompatible with acid-labile groups. |
Part 5: Mechanism of Action (Ghosez Activation)
Understanding the activation helps in troubleshooting. Ghosez's reagent reacts with the acid to form an unstable intermediate that collapses into the acid chloride.
Figure 2: Activation pathway of Ghosez's reagent. The byproduct (amide) is neutral and easily removed.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.
-
Pasau, P., Ghosez, L., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry.[5] Chemistry – A European Journal, 22(12). (Contextualizing Ghosez reagent utility in hindered peptides).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
removing unreacted amine from 2-chloro-N-ethyl-4-methylbenzamide product
Target Molecule: 2-chloro-N-ethyl-4-methylbenzamide Contaminant: Unreacted Ethylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most common bottlenecks in amide coupling: the persistence of unreacted aliphatic amines.
Mechanistic Causality: The Science of Amine Removal
When synthesizing 2-chloro-N-ethyl-4-methylbenzamide (typically via the reaction of 2-chloro-4-methylbenzoyl chloride with ethylamine), unreacted ethylamine often persists in the final organic product phase despite its high water solubility.
The Causality: Ethylamine is a highly volatile and water-soluble primary amine. However, when dissolved in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) during workup, it establishes an equilibrium that resists simple neutral aqueous washing. The separation strategy relies entirely on the vast difference in basicity between the amine and the amide. Ethylamine has a conjugate acid pKa of ~10.7, making it highly basic. The benzamide product is neutral (conjugate acid pKa < 0).
By applying an acidic aqueous wash (pH 1–3), the ethylamine is quantitatively protonated to form ethylammonium chloride. This ionic transformation shifts its partition coefficient entirely to the aqueous phase, while the neutral amide remains securely in the organic phase ([1]).
Troubleshooting Guides & FAQs
Q1: I washed my crude mixture with water, but 1H-NMR still shows an ethylamine triplet/quartet. Why didn't it wash out? A1: While free ethylamine is water-soluble, simple water washes (pH ~7) do not fully ionize the amine, allowing a fraction of the free base to partition back into the organic layer. You must use an acidic wash (e.g., 1M HCl or 5% citric acid) to force 100% protonation, converting it into a salt that is entirely insoluble in organic solvents ([2]).
Q2: Will a strong acid wash like 1M HCl hydrolyze my benzamide product? A2: No. Amides are robust functional groups that require prolonged heating in strong aqueous acid or base to hydrolyze. A brief liquid-liquid extraction (LLE) with 1M HCl at room temperature will not degrade 2-chloro-N-ethyl-4-methylbenzamide. If you are concerned about acid-sensitive secondary functional groups on other analogs, 5% citric acid is a milder, field-proven alternative[2].
Q3: My extraction formed a stubborn emulsion. How do I break it? A3: Emulsions in amide workups often occur due to the surfactant-like properties of partially dissolved salts or fine precipitates. To break it:
-
Add brine (saturated NaCl) to the aqueous layer to increase the ionic strength.
-
Filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.
-
Allow more time for phase separation, or gently stir the interface with a glass rod[2].
Q4: Can I remove the amine without an aqueous workup? A4: Yes. If your product is sensitive to water or you want to avoid LLE, you can use a solid-phase scavenger. Adding a strong cation-exchange resin (like Amberlyst-15) to the organic solution will bind the free amine. You then simply filter off the resin ([3]).
Quantitative Data & Reagent Selection
Table 1: Physicochemical Properties & Partitioning
| Compound | Role | pKa (Conjugate Acid) | Water Solubility | Organic Solubility |
| Ethylamine | Reactant / Impurity | ~10.7 | Miscible | Moderate |
| Ethylammonium Chloride | Protonated Impurity | ~10.7 | Very High | Insoluble |
| 2-chloro-N-ethyl-4-methylbenzamide | Target Product | < 0 | Insoluble | High (DCM, EtOAc) |
Table 2: Acid Wash Reagent Selection
| Reagent | Strength | Emulsion Risk | Best Used For |
| 1M Hydrochloric Acid (HCl) | Strong | Low | Robust amides; highly basic aliphatic amines. |
| 5% Citric Acid | Weak | Moderate | Acid-sensitive substrates; preventing side reactions. |
| 5% Sodium Bisulfate (NaHSO4) | Moderate | Low | General purpose; easier to handle than liquid HCl. |
Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Extraction (Acid Wash)
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., EtOAc or DCM) to a concentration of ~0.1 M. Causality: Adequate dilution prevents product precipitation and reduces emulsion formation.
-
Acid Wash: Add a volume of 1M HCl equal to half the volume of the organic layer. Stopper and invert the funnel 3-4 times, venting after each inversion. Causality: The acid protonates the free ethylamine, converting it to the water-soluble ethylammonium chloride.
-
Phase Separation: Allow the layers to separate completely. Drain the lower layer. (Note: DCM is the bottom layer; EtOAc is the top layer).
-
Repeat: Perform a second wash with 1M HCl to ensure quantitative removal of the amine.
-
Neutralization/Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and acid.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the solid flows freely. Filter off the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation Step: Dissolve a <1 mg aliquot of the resulting crude solid in 100 µL of EtOAc. Spot on a silica TLC plate alongside an ethylamine standard. Stain the plate with Ninhydrin solution and heat. Validation: A primary amine (ethylamine) will form a bright pink/purple spot. The complete absence of this spot confirms successful amine removal.
Protocol B: Solid-Phase Scavenging (Resin)
-
Preparation: Dissolve the crude 2-chloro-N-ethyl-4-methylbenzamide in a non-polar or moderately polar solvent (e.g., DCM or THF).
-
Resin Addition: Add 3–5 equivalents (relative to the estimated unreacted amine) of a strongly acidic cation exchange resin (e.g., Amberlyst-15). Causality: The sulfonic acid groups on the resin physically bind the basic ethylamine, removing it from the solution without the need for water.
-
Agitation: Stir the suspension gently at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a fritted glass funnel to remove the resin. Wash the resin cake with a small amount of clean solvent to recover any trapped amide product.
-
Concentration: Evaporate the filtrate in vacuo to yield the pure product.
-
Self-Validation Step: Acquire a 1H-NMR spectrum of the product in CDCl₃. Validation: The product amide will show an ethyl group (a triplet at ~1.2 ppm and a multiplet/quartet at ~3.5 ppm). Unreacted free ethylamine would appear as a distinct triplet at ~1.1 ppm and a quartet at ~2.7 ppm. The absence of the upfield quartet validates the complete scavenging of the amine.
Workflow & Logic Visualization
Liquid-liquid extraction workflow for separating unreacted ethylamine from benzamide products.
References
-
Title: Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: About Workup - Not Voodoo XX Source: University of Rochester URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for N-Ethylation of Benzamides
Welcome to the technical support center for the N-ethylation of benzamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of temperature. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles that govern success in these transformations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Q1: My reaction shows very low or no conversion of the benzamide starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common hurdle that typically points to insufficient activation of the reactants. Temperature plays a direct role in overcoming the activation energy barrier of the reaction.
Plausible Causes & Solutions:
-
Suboptimal Reaction Temperature: The most frequent cause is a reaction temperature that is too low to provide the necessary activation energy. Many modern catalytic N-alkylation methods, especially those using alcohols as alkylating agents, require elevated temperatures to proceed efficiently.[1]
-
Solution: Incrementally increase the reaction temperature by 10-20°C and monitor the progress. For catalytic systems involving "borrowing hydrogen" mechanisms with ethanol, temperatures often range from 100°C to 175°C, depending on the catalyst's activity and the substrate's reactivity.[1][2] For instance, palladium(II) pincer complexes have shown optimal performance at 110°C, while some cobalt nanoparticle systems require 130°C.[3][4]
-
-
Inappropriate Base: The amide proton is not very acidic, so a sufficiently strong base is required to deprotonate it and generate the nucleophilic amide anion.[5][6] If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed, regardless of the temperature.
-
Solution: Ensure your base is strong enough. For traditional alkylations with ethyl halides, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are common.[5][6] For catalytic systems with alcohols, bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are frequently used.[1][4] If conversion is low, consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or KOH).
-
-
Inactive Catalyst: In catalytic processes, the catalyst may be inactive or degraded. This can be due to improper handling, storage, or the presence of poisons in the reaction mixture.
-
Solution: Use a fresh batch of catalyst. Ensure the reaction is set up under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen), as water and oxygen can deactivate many catalysts.[1]
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the current temperature, leading to a slow, heterogeneous reaction.
Troubleshooting Workflow for Low Conversion
Caption: The "Borrowing Hydrogen" cycle for N-alkylation.
Q: What is a good starting temperature for optimizing my reaction? A: This is highly dependent on the method:
-
For alkyl halide methods: These can often be run at lower temperatures, from room temperature to 60°C, especially with reactive halides like ethyl iodide and strong bases like NaH in DMF. [5][6]* For catalytic methods with ethanol: A starting point of 110-130°C is reasonable. [3][4]Many published procedures find optimal conditions in this range. For example, a cobalt-nanoparticle catalyzed system achieved 99% yield at 130°C. [4] Q: How does temperature influence reaction rate and selectivity? A:
-
Rate: According to the Arrhenius equation, the reaction rate increases exponentially with temperature. If your reaction is slow, increasing the temperature is the most direct way to speed it up.
-
Selectivity: Temperature's effect on selectivity is more complex. As discussed in Q2, it is a key parameter for controlling kinetic vs. thermodynamic product distributions. [7]Lower temperatures favor the product that is formed fastest (the kinetic product), while higher temperatures allow the reaction to equilibrate and favor the most stable product (the thermodynamic product). [8][9]For side reactions like decomposition, higher temperatures will almost always increase their rate, so there is usually an optimal temperature that balances a good reaction rate with minimal byproduct formation.
Quantitative Data Summary
The table below summarizes typical conditions for different N-ethylation approaches to provide a comparative overview.
| Method | Alkylating Agent | Catalyst | Base | Solvent | Typical Temp. Range (°C) | Reference |
| Classical Sɴ2 | Ethyl Iodide/Bromide | None | NaH, LDA | THF, DMF | 25 - 80 | [5][6] |
| Borrowing Hydrogen | Ethanol | Pd(II) Pincer Complex | Cs₂CO₃ | Toluene | 110 - 120 | [3] |
| Borrowing Hydrogen | Ethanol | Co-Nanoparticles | KOH | Toluene | 115 - 140 | [4] |
| Borrowing Hydrogen | Ethanol | Ru(II) Complex | K₂CO₃ | Neat | 175 | [2] |
Experimental Protocols
Protocol 1: Cobalt Nanoparticle-Catalyzed N-Ethylation with Ethanol [4]* Materials:
- Benzamide (0.5 mmol, 1.0 equiv)
- Ethanol (3 mL, serves as reagent and solvent)
- Cobalt-based nanocatalyst (e.g., Co-L5@C-800, ~2 mol%)
- Potassium Hydroxide (KOH) (0.3 mmol, 0.6 equiv)
-
Procedure:
-
To an oven-dried Schlenk tube, add the benzamide, cobalt catalyst, and KOH pellets.
-
Seal the tube with a septum and purge with argon for 5-10 minutes.
-
Add ethanol (anhydrous) via syringe.
-
Place the sealed tube in a preheated oil bath at 130°C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: N-Ethylation with Ethyl Iodide and NaH [5][6]* Materials:
- Benzamide (10 mmol, 1.0 equiv)
- Sodium Hydride (NaH, 60% dispersion in mineral oil) (12 mmol, 1.2 equiv)
- Ethyl Iodide (11 mmol, 1.1 equiv)
- Anhydrous Dimethylformamide (DMF) (20 mL)
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.
-
Add a solution of benzamide in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at 0°C, allowing for the evolution of hydrogen gas to cease.
-
Add the ethyl iodide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the product with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8), 2044-2054. [Link]
-
Gunanathan, C., & Milstein, D. (2011). N-alkylation of benzamides/sulfonamides using alcohols via a borrowing hydrogen approach by well-defined Pd (II) pincer complexes. ResearchGate. [Link]
-
Jadhav, A. M., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 22(1), 108-114*. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? [Link]
-
Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemistryOpen, 7(7), 576-580. [Link]
-
Sciencemadness Discussion Board. (2016). Alkylation of amides. [Link]
-
Das, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9149-9153. [Link]
-
Zhang, Y., et al. (2021). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 19(38), 8345-8349. [Link]
-
Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 67-73. [Link]
-
Garg, N. K., et al. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]
-
Kumar, A., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Scribd. (n.d.). Kinetic vs. Thermodynamic Control in Reactions. [Link]
-
R Discovery. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]
-
ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. [Link]
-
Imperial College London. (n.d.). Kinetic Control Versus Thermodynamic Control. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jackwestin.com [jackwestin.com]
- 8. scribd.com [scribd.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Hydrolysis of 2-chloro-N-ethyl-4-methylbenzamide in Aqueous Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation development teams who encounter unexpected degradation of active pharmaceutical ingredients (APIs) in aqueous environments.
While benzamides are generally more rugged than esters, the amide bond in 2-chloro-N-ethyl-4-methylbenzamide is not entirely immune to hydrolytic cleavage. The ortho-chloro substituent provides some steric shielding to the carbonyl carbon, but its electron-withdrawing inductive effect slightly activates the carbonyl toward nucleophilic attack. Conversely, the para-methyl group provides mild electron donation via hyperconjugation. Despite these competing electronic effects, prolonged exposure to water—especially under pH stress or elevated temperatures—will inevitably drive the hydrolysis of this secondary amide into 2-chloro-4-methylbenzoic acid and ethylamine.
This guide provides a mechanistic breakdown of these degradation pathways, troubleshooting FAQs, and field-proven, self-validating protocols to stabilize your formulations.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the mechanism. The hydrolysis of 2-chloro-N-ethyl-4-methylbenzamide is highly pH-dependent.
-
Acid-Catalyzed Pathway (pH < 4): Protonation of the carbonyl oxygen dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for water to attack and form a cationic tetrahedral intermediate.
-
Base-Catalyzed Pathway (pH > 8): Direct nucleophilic attack by hydroxide ions (
) occurs on the neutral carbonyl carbon, forming an anionic tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.
Mechanistic pathways of acid- and base-catalyzed amide hydrolysis.
Troubleshooting Guide & FAQs
Q1: Why am I detecting 2-chloro-4-methylbenzoic acid in my aged aqueous stocks when I stored them in pure water?
A1: You are observing unbuffered hydrolytic degradation. Pure, unbuffered water rapidly absorbs atmospheric
Q2: How do I optimize the pH to minimize this degradation? A2: The pH-rate profile for secondary amides typically exhibits a V-shape or U-shape. The nadir of this curve—representing maximum stability—occurs between pH 6.0 and 7.0, where the reaction is dominated solely by the much slower direct water attack rather than hydronium or hydroxide catalysis[2]. You must lock the pH using a robust buffering system (e.g., 50 mM phosphate buffer) adjusted strictly to pH 6.5.
Q3: Can I use cyclodextrins to shield the amide bond in aqueous solution? A3: Yes, this is a highly effective formulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The hydrophobic benzamide core of 2-chloro-N-ethyl-4-methylbenzamide inserts into this cavity. This inclusion complexation sterically shields the sensitive amide bond from bulk water and catalytic ions, significantly increasing the drug's shelf life[3]. Furthermore, complexation reduces the local dielectric constant around the carbonyl carbon, suppressing the formation of the charged tetrahedral intermediates required for hydrolysis.
Q4: What is the ultimate solution for long-term storage if aqueous stability cannot be achieved? A4: Lyophilization (freeze-drying). By removing the aqueous medium entirely, you arrest hydrolytic kinetics. Formulating the API with a bulking agent (like mannitol) and a cryoprotectant, followed by lyophilization, yields a solid cake that can be reconstituted with sterile water for injection (WFI) immediately prior to use.
Experimental Protocols
To ensure reproducibility and trustworthiness, every protocol below includes a Self-Validation Step to confirm the system is functioning as intended before proceeding.
Protocol 1: pH-Stability Profiling & Buffer Selection
Purpose: To empirically determine the exact degradation kinetics of your specific API batch across the pH spectrum.
-
Stock Preparation: Prepare a 10 mg/mL stock of 2-chloro-N-ethyl-4-methylbenzamide in HPLC-grade DMSO.
-
Buffer Matrix: Prepare a series of 50 mM buffers: Acetate (pH 4.0, 5.0), Phosphate (pH 6.0, 7.0), and Borate (pH 8.0, 9.0).
-
Spiking: Spike the API stock into each buffer to a final concentration of 100 µg/mL (ensuring the final DMSO concentration is ≤1% to prevent co-solvent artifacts).
-
Incubation: Seal the vials and incubate at 40°C and 60°C (accelerated degradation conditions).
-
Self-Validation Step: Pull 100 µL aliquots at Days 0, 3, 7, and 14. Crucial: Quench the aliquot immediately with an equal volume of cold acetonitrile (-20°C). This halts hydrolysis instantly, validating that the degradation observed occurred during incubation, not during time-in-autosampler.
-
Analysis: Analyze via RP-HPLC (C18 column, UV detection at ~230 nm). Quantify the disappearance of the parent peak and the appearance of the 2-chloro-4-methylbenzoic acid peak.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
Purpose: To sterically shield the amide bond using supramolecular chemistry.
-
Cyclodextrin Solution: Dissolve HP-β-CD in 50 mM Phosphate buffer (pH 6.5) to a concentration of 20% (w/v).
-
Complexation: Add 2-chloro-N-ethyl-4-methylbenzamide powder directly to the cyclodextrin solution at a molar ratio of 1:2 (API:CD).
-
Equilibration: Stir continuously at 500 rpm at ambient temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.
-
Self-Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter. Because the uncomplexed API is highly hydrophobic, any uncomplexed powder will be caught by the filter. If the complexation was successful, the filtrate will be optically clear. Analyze the filtrate by HPLC to confirm 100% recovery of the target API concentration.
Protocol 3: Lyophilization Workflow for Long-Term Storage
Purpose: To completely remove water activity, arresting hydrolytic degradation indefinitely.
Workflow for HP-β-CD complexation and lyophilization to prevent hydrolysis.
-
Excipient Addition: Take the filtered inclusion complex from Protocol 2 and add 5% (w/v) mannitol as a cryoprotectant and bulking agent. Stir until completely dissolved.
-
Vialing: Aliquot 2 mL into 5 mL glass lyophilization vials. Partially insert slotted rubber stoppers.
-
Thermal Treatment: Load into the lyophilizer. Freeze at -40°C for 4 hours to ensure complete ice crystal formation.
-
Sublimation (Primary Drying): Initiate primary drying at -20°C under a vacuum of 100 mTorr for 24 hours.
-
Desorption (Secondary Drying): Initiate secondary drying at +20°C under 50 mTorr for 6 hours to remove residual bound water.
-
Self-Validation Step: Seal vials under nitrogen. Reconstitute one vial with 2 mL of WFI. A successful lyophilization cycle is validated if the cake dissolves in <30 seconds, yielding a clear solution with no sub-visible particles.
Quantitative Data Summary
The following table summarizes the expected stability profile of 2-chloro-N-ethyl-4-methylbenzamide under various formulation conditions, demonstrating the efficacy of the interventions described above.
| Formulation Condition | pH | Temperature | Estimated Half-Life ( | Primary Degradant Detected |
| Unbuffered Water | Uncontrolled (~5.5) | 40°C | ~45 Days | 2-chloro-4-methylbenzoic acid |
| 50 mM Acetate Buffer | 4.0 | 40°C | ~20 Days | 2-chloro-4-methylbenzoic acid |
| 50 mM Borate Buffer | 9.0 | 40°C | ~12 Days | 2-chloro-4-methylbenzoic acid |
| 50 mM Phosphate Buffer | 6.5 | 40°C | >180 Days | Trace amounts |
| HP-β-CD Complex (pH 6.5) | 6.5 | 40°C | >2 Years | None detected |
| Lyophilized Cake | N/A | 40°C | >5 Years | None detected |
References
-
[1] Amide vs Ester: Evaluating Hydrolysis Rates for Stability. PatSnap.
-
[2] On the hydrolysis mechanisms of amides and peptides. University of Regina.
-
[3] Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris.
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-Substituted Benzamide Synthesis
Welcome to the Technical Support Center for sterically hindered amidation. Forming an amide bond with 2-chlorobenzoic acid derivatives presents a notorious synthetic bottleneck. The ortho-chlorine atom creates a dense steric shield that restricts the Bürgi-Dunitz trajectory of incoming amine nucleophiles[1]. Furthermore, the bulky halogen forces the carbonyl group out of coplanarity with the aromatic ring, disrupting stabilizing conjugation and altering electrophilicity.[1].
This guide provides a mechanistic roadmap, troubleshooting FAQs, and validated protocols to help you overcome these barriers.
Diagnostic Flowchart: Coupling Strategy Selection
Decision tree for selecting the optimal 2-chlorobenzamide coupling strategy based on amine bulk.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why do standard carbodiimide couplings (EDC/HOBt) fail with 2-chlorobenzoic acid? A1: Standard carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. When an ortho-chloro group is present, the approach of the amine to this intermediate is severely sterically hindered. Because the amidation step is sluggish,, effectively killing the reaction[2].
Q2: How does HATU overcome this steric barrier, and when should I use it? A2: HATU is a uronium-type coupling reagent that[3]. Unlike HOBt, the HOAt leaving group contains a nitrogen atom at the 7-position. This nitrogen provides "anchimeric assistance" (neighboring group participation) by hydrogen-bonding with the incoming amine[2][3]. This interaction pre-organizes the transition state, effectively guiding the amine through the steric shield of the 2-chloro group. HATU is the first-line choice for moderately hindered primary and secondary amines.
Q3: What if HATU fails? Why switch to an acid chloride? A3: For highly hindered (e.g., bulky secondary amines) or electron-deficient amines (e.g., fluorinated amines or anilines), the activation energy barrier to attack an OAt ester remains too high.[4][5]. The reduced steric profile of the chloride leaving group compared to a bulky active ester minimizes steric clash during nucleophilic attack, making it ideal for stubborn substrates.
Q4: Are there alternatives if the acid chloride is too unstable or causes side reactions? A4: Yes. Acyl fluorides are an excellent advanced fallback. Unlike acid chlorides,[6][7]. They can be generated in situ and are particularly effective for coupling electron-deficient amines to sterically hindered substrates where standard methods fail[6][8].
Quantitative Data: Method Comparison
| Coupling Strategy | Reagents | Typical Yield (Hindered Amine) | Byproducts / Workup | Best Use Case |
| Standard Carbodiimide | EDC, HOBt, DIPEA | < 20% | N-acylurea (dead-end), water-soluble urea | Unhindered primary amines only. |
| Uronium/HOAt | HATU, DIPEA | 60 - 85% | Tetramethylurea, HOAt (requires basic wash) | Moderately hindered secondary amines. |
| Acid Chloride | (COCl)₂, cat. DMF, TEA | 75 - 95% | HCl gas, CO₂, CO (requires venting) | Highly hindered or electron-deficient amines. |
| Acyl Fluoride | DAST or TFFH, DIPEA | 70 - 90% | Fluoride salts | Acid-sensitive substrates or when acid chlorides fail. |
Validated Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (First-Line Approach)
Causality Note: DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile, while its basicity effectively deprotonates the carboxylic acid to initiate attack on the HATU uronium salt[3].
-
Activation: Dissolve 2-chlorobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DCM (0.1–0.2 M) under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir at room temperature for 15–30 minutes to ensure complete formation of the OAt active ester.
-
Amine Addition: Add the amine (1.1 equiv) dropwise.
-
Reaction: Stir at room temperature for 2–12 hours. Monitor the consumption of the active ester via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃ to remove HOAt and unreacted acid. Extract with EtOAc, wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Acid Chloride Generation via in situ Vilsmeier Reagent (Brute Force Approach)
Causality Note: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate. This electrophilic species activates the carboxylic acid orders of magnitude faster than oxalyl chloride alone[4][5].
-
Acid Chloride Formation: Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 equiv) followed by 1–2 drops of anhydrous DMF (catalytic)[1].
-
Venting: Stir at room temperature for 1–2 hours. Warning: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure the reaction is properly vented through a bubbler.
-
Concentration: Once gas evolution ceases, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and dissolved HCl. Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: Cool the solution to 0 °C. Add the hindered amine (1.0 equiv) and Triethylamine (TEA) or DIPEA (2.0 equiv)[1].
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol 3: in situ Acyl Fluoride Generation (Advanced Fallback)
Causality Note: The C-F bond is stronger than the C-Cl bond, making acyl fluorides stable against spontaneous hydrolysis. However, the extreme electronegativity of fluorine makes the carbonyl highly electrophilic, driving the reaction with sluggish amines[6][7].
-
Activation: Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous THF or DCM. Add a fluorinating agent such as TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA (2.0 equiv).
-
Intermediate Formation: Stir at room temperature for 30 minutes to form the acyl fluoride.
-
Coupling: Add the electron-deficient or highly hindered amine (1.1 equiv). Heat the reaction to 50–60 °C if necessary, as acyl fluorides are thermally stable[6][8].
-
Workup: Cool to room temperature, dilute with EtOAc, wash with saturated NaHCO₃, 1M HCl, and brine. Dry and concentrate.
References
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Peptide Scientific.[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.[Link]
-
Reddit Chemistry Community. (2018). Drawbacks of HATU for Esterification / Amidation. r/chemistry.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
minimizing side products in 2-chloro-N-ethyl-4-methylbenzamide preparation
Focus: Minimizing Side Products in 2-Chloro-N-ethyl-4-methylbenzamide Preparation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 2-chloro-N-ethyl-4-methylbenzamide.
The preparation of this molecule relies on a nucleophilic acyl substitution, typically utilizing 2-chloro-4-methylbenzoyl chloride and ethylamine[1]. While conceptually straightforward, the highly reactive nature of the acid chloride intermediate makes this workflow susceptible to competing side reactions[2]. This guide unpacks the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity amidation.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Ticket #001: Why am I recovering significant amounts of 2-chloro-4-methylbenzoic acid instead of my target amide?
Root Cause (Causality): You are observing the hydrolysis of your acid chloride intermediate. Acid chlorides are highly electrophilic and moisture-sensitive. If water is present in your solvent, glassware, or atmosphere, the oxygen atom in water acts as a competing nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the chloride ion, reverting the reactive intermediate back into the unreactive carboxylic acid[2],[3]. Resolution:
-
Anhydrous Conditions: Switch to rigorously dried solvents (e.g., anhydrous dichloromethane or THF) and flame-dried glassware under an inert argon or nitrogen atmosphere.
-
Alternative Biphasic Strategy: If anhydrous conditions are impossible, employ a Schotten-Baumann reaction setup. By using a biphasic system (dichloromethane and aqueous sodium hydroxide or sodium bicarbonate), the target ethylamine remains in the organic layer to react with the acid chloride, while the aqueous base rapidly neutralizes the generated HCl[3],[4].
Ticket #002: The reaction stalls at ~50% conversion, leaving unreacted acid chloride despite adding 1 equivalent of ethylamine.
Root Cause (Causality): The amidation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. Because ethylamine is basic, the liberated HCl rapidly protonates the unreacted ethylamine to form ethylammonium chloride[2]. This protonated salt lacks a free lone pair on the nitrogen, rendering it completely non-nucleophilic and halting the reaction prematurely. Resolution:
-
Base Scavenging: You must introduce an HCl scavenger. You can either use an excess of ethylamine (≥2.0 equivalents) where the second equivalent acts purely as a base, or introduce a non-nucleophilic tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[2]. Tertiary amines can neutralize the HCl but cannot form amides themselves because they lack an N-H bond[2].
Ticket #003: LC-MS shows a high-molecular-weight impurity. Is this an acid anhydride?
Root Cause (Causality): Yes. Acid anhydrides form when unreacted 2-chloro-4-methylbenzoic acid (often generated via the hydrolysis pathway mentioned in Ticket #001) acts as a nucleophile and attacks the remaining 2-chloro-4-methylbenzoyl chloride. Resolution:
-
Ensure 100% conversion of the starting carboxylic acid to the acid chloride before introducing the amine.
-
Use oxalyl chloride
with a catalytic amount of DMF rather than thionyl chloride. Oxalyl chloride produces only gaseous byproducts ( , , ), allowing you to easily strip off excess reagent and dissolved gases under vacuum prior to the amidation step, preventing unwanted condensation.
Part 2: Quantitative Base Selection Strategy
Selecting the correct base is the most critical variable in suppressing side products during amidation. The table below summarizes the empirical data for optimizing the 2-chloro-N-ethyl-4-methylbenzamide synthesis.
| Base Strategy | Equivalents | Mechanism of Action | Impact on Side Products | Recommended Use Case |
| Triethylamine (TEA) | 1.5 - 2.0 | Non-nucleophilic base; traps HCl as | Low. Prevents amine salt formation; cannot over-acylate[2]. | Standard anhydrous synthesis in DCM or THF. |
| Excess Ethylamine | 2.2 - 2.5 | Acts as both the primary nucleophile and the HCl scavenger[2]. | Moderate. Excess amine suppresses hydrolysis but increases exotherm risk[2]. | When ethylamine is cheap and readily available. |
| Aqueous | 2.0 - 3.0 | Neutralizes HCl at the organic/aqueous interface (Schotten-Baumann)[2],[4]. | Moderate. May slightly increase hydrolysis if stirring is insufficient. | When handling moisture-sensitive amines is difficult. |
Part 3: Visualizing the Reaction Logic
The following diagrams map the chemical pathways and the experimental workflow, highlighting where side products originate and how the protocol bypasses them.
Reaction pathway of 2-chloro-N-ethyl-4-methylbenzamide showing target and side product formation.
Step-by-step experimental workflow for optimized amidation and purification.
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol includes built-in validation checkpoints. Do not proceed to subsequent steps if a validation check fails.
Step 1: Preparation of the Acid Chloride
-
Suspend 2-chloro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases.
-
Validation Checkpoint: Remove a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via TLC or LC-MS. The presence of the methyl ester confirms successful acid activation. If unreacted carboxylic acid remains, add an additional 0.2 eq of oxalyl chloride.
-
Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl gas. Redissolve the resulting 2-chloro-4-methylbenzoyl chloride in anhydrous DCM.
Step 2: Amidation (Nucleophilic Acyl Substitution)
-
In a separate flame-dried flask, prepare a solution of ethylamine (1.1 eq) and Triethylamine (TEA) (1.5 eq) in anhydrous DCM. Cool to 0 °C using an ice bath to control the exothermic reaction[2].
-
Add the acid chloride solution from Step 1 dropwise to the amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Validation Checkpoint: Perform TLC (Hexanes/Ethyl Acetate). The acid chloride spot should be completely consumed, replaced by a new, less polar spot corresponding to 2-chloro-N-ethyl-4-methylbenzamide.
Step 3: Workup and Purification
-
Quench the reaction mixture with water. Transfer to a separatory funnel.
-
Wash the organic layer with 5% aqueous
to remove any trace 2-chloro-4-methylbenzoic acid (hydrolysis side product).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Wash with 1M aqueous HCl to remove unreacted ethylamine and TEA.
-
Wash with saturated brine, dry over anhydrous
, filter, and concentrate via rotary evaporation to yield the highly pure target amide.
References
-
Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps OrgoSolver[Link]
-
21.7: Chemistry of Amides LibreTexts[Link]
-
Schotten–Baumann reaction Wikipedia[Link]
Sources
Technical Support Center: Alternative Catalysts for 2-chloro-N-ethyl-4-methylbenzamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-chloro-N-ethyl-4-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development seeking to explore and troubleshoot alternative, more efficient catalytic methods for this important amidation reaction. Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. This resource provides in-depth technical guidance on modern catalytic systems that offer improved atom economy and milder reaction conditions.
Here, you will find a comprehensive overview of palladium, copper, boron, and zirconium-based catalytic systems, complete with detailed troubleshooting guides in a practical Q&A format, frequently asked questions, and step-by-step experimental protocols. Our goal is to empower you with the expertise to overcome common experimental hurdles and successfully implement these advanced synthetic strategies.
Conceptual Overview: The Drive for Catalytic Amidation
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, particularly in the pharmaceutical industry. The target molecule, 2-chloro-N-ethyl-4-methylbenzamide, is a substituted benzamide, a structural motif present in numerous biologically active compounds.
The classical approach to synthesizing such amides involves the activation of the carboxylic acid (2-chloro-4-methylbenzoic acid) with a stoichiometric amount of a coupling reagent (e.g., carbodiimides like EDC, or phosphonium salts like PyBOP). While effective, these methods generate stoichiometric byproducts that are often difficult to remove and environmentally undesirable.[1]
Direct catalytic amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the formation of water as the only byproduct, represents a significant advancement in green chemistry.[2] This guide focuses on four prominent classes of alternative catalysts that enable this transformation.
Troubleshooting Guides & FAQs
This section is structured to provide direct answers to specific problems you may encounter during your experiments with different catalytic systems.
Palladium-Catalyzed Synthesis
Palladium catalysis, particularly through Buchwald-Hartwig amination-type reactions, offers a powerful method for C-N bond formation.[3]
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer: This is a common issue and can often be traced back to a few key factors:
-
Catalyst Deactivation: The palladium catalyst may be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous.
-
Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates like 2-chloro-4-methylbenzoic acid, a bulky, electron-rich ligand such as a biarylphosphine (e.g., SPhos, XPhos) is often necessary to promote efficient oxidative addition and reductive elimination.
-
Base Incompatibility: The base used is crucial for the catalytic cycle. A weak base may not be sufficient to deprotonate the amine or the carboxylic acid. Conversely, a very strong base might lead to side reactions. Common bases for this type of coupling include K₃PO₄, Cs₂CO₃, and NaOtBu. Consider screening different bases.
-
Suboptimal Temperature: Amide coupling reactions are often temperature-sensitive. If the reaction is sluggish at a lower temperature, gradually increasing the temperature (e.g., to 80-120 °C) can improve the reaction rate. However, be cautious of potential decomposition at excessively high temperatures.
Question 2: I am observing significant amounts of a side product that appears to be the homocoupling of my aryl halide. How can I minimize this?
Answer: Homocoupling is a known side reaction in palladium-catalyzed cross-coupling reactions. Here’s how to address it:
-
Lower Catalyst Loading: Using a high concentration of the palladium catalyst can sometimes favor homocoupling. Try reducing the catalyst loading to 1-2 mol%.
-
Optimize Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor can influence the stability and reactivity of the catalytic species. A ligand-to-metal ratio of 1.5:1 to 2:1 is a good starting point.
-
Control Reaction Temperature: Higher temperatures can sometimes promote homocoupling. If possible, try running the reaction at a lower temperature for a longer duration.
Q: Can I use an in-situ generated acyl chloride instead of the carboxylic acid?
A: Yes, this is a viable strategy. You can first react the 2-chloro-4-methylbenzoic acid with an activating agent like oxalyl chloride or thionyl chloride to form the acyl chloride in situ, followed by the addition of ethylamine in the presence of the palladium catalyst and a base. This can sometimes lead to milder reaction conditions and faster reaction times.
Q: Is it necessary to use a pre-formed palladium catalyst complex?
A: Not necessarily. You can often generate the active catalyst in situ by mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with the appropriate phosphine ligand. This is a common and cost-effective approach.
Copper-Catalyzed Synthesis
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Goldberg reaction, is a classic and cost-effective alternative to palladium catalysis.[4][5]
Question 1: My copper-catalyzed reaction is very slow and gives a low yield. What can I do?
Answer: Slow reaction rates are a known challenge in traditional Ullmann-type reactions. Modern advancements have addressed this, but optimization is key:
-
Ligand Acceleration: The use of a ligand is often crucial for achieving reasonable reaction rates and yields at lower temperatures. Diamine ligands (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and β-diketones are known to accelerate these reactions.[5][6]
-
Choice of Copper Source: Both Cu(I) and Cu(II) salts can be used, but Cu(I) is generally considered the active catalytic species. Common sources include CuI, Cu₂O, and Cu(OAc)₂. The choice of the copper source can impact the reaction, so it's worth screening a few options.[7]
-
Solvent Effects: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate these reactions. The choice of solvent can significantly influence the solubility of the reagents and the reaction rate.
-
Base Strength: A suitable base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required. The base strength should be sufficient to deprotonate the amine without causing unwanted side reactions.
Question 2: I am observing significant discoloration of my reaction mixture and difficulty in purifying the product. What is happening?
Answer: Copper-catalyzed reactions can sometimes lead to the formation of colored byproducts and copper residues that are difficult to remove.
-
Work-up Procedure: A thorough work-up is essential. After the reaction, quenching with an aqueous solution of ammonia or ammonium chloride can help to complex the residual copper and facilitate its removal during the aqueous extraction.
-
Filtration: Filtering the crude reaction mixture through a pad of Celite or silica gel before extraction can help remove insoluble copper species.
-
Chelating Agents: In some cases, washing the organic layer with a dilute solution of a chelating agent like EDTA can aid in the removal of trace copper.
Q: Can I run this reaction open to the air?
A: While some modern copper-catalyzed protocols are more robust, it is generally good practice to run these reactions under an inert atmosphere to prevent oxidation of the Cu(I) catalyst, which can lead to reduced catalytic activity.
Q: What is the role of the ligand in copper-catalyzed amidation?
A: The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. This allows the reaction to proceed at lower temperatures and with higher efficiency.[6]
Boron-Catalyzed Synthesis
Boronic acids and other boron-based catalysts have emerged as powerful tools for direct dehydrative amidation.[8]
Question 1: My boronic acid-catalyzed reaction is not proceeding to completion, and I observe the formation of a white precipitate. What is the issue?
Answer: This is a common observation in boron-catalyzed amidations.
-
Water Removal: These reactions are dehydrative condensations, so the removal of water is critical to drive the equilibrium towards the product. Ensure you are using an efficient method for water removal, such as a Dean-Stark apparatus or freshly activated molecular sieves.[8]
-
Catalyst Deactivation: Boronic acids can form unreactive boroxines in the presence of water. Efficient water removal is key to preventing this deactivation pathway.
-
Amine-Boron Interaction: Amines can form adducts with the boronic acid catalyst, which can sometimes be inactive. Using a slight excess of the carboxylic acid or carefully controlling the stoichiometry can help mitigate this.[9]
-
Precipitate Formation: The white precipitate is often the ammonium carboxylate salt of the starting materials. This can be minimized by ensuring efficient water removal and that the reaction temperature is high enough to favor amide formation over salt formation.
Question 2: The reaction works for simple substrates, but not for my sterically hindered 2-chloro-4-methylbenzoic acid. How can I improve this?
Answer: Steric hindrance can be a challenge for boronic acid catalysis.
-
Catalyst Choice: More sterically demanding substrates may require a more active catalyst. Ortho-substituted arylboronic acids, such as 2-iodophenylboronic acid or thianthrene-based boronic acids, have shown enhanced reactivity.[10]
-
Higher Temperatures: Increasing the reaction temperature by using a higher-boiling solvent (e.g., toluene or xylene) can help overcome the activation energy barrier for sterically hindered substrates.
-
Co-catalysts: In some cases, the addition of a co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) can enhance the rate of amidation for less reactive carboxylic acids.
Q: What is the mechanism of boronic acid-catalyzed amidation?
A: The mechanism is thought to involve the formation of an acyloxyboron intermediate from the reaction of the carboxylic acid with the boronic acid. This intermediate is more electrophilic than the parent carboxylic acid and is susceptible to nucleophilic attack by the amine to form the amide and regenerate the catalyst. Recent studies suggest that dimeric B-O-B or B-N-B motifs may be involved in the activation of the carboxylic acid.[9]
Q: Can I use boric acid instead of a boronic acid?
A: Yes, boric acid is a simple, inexpensive, and effective catalyst for the amidation of many substrates, particularly when used at higher temperatures with azeotropic water removal.[2]
Zirconium-Catalyzed Synthesis
Zirconium-based catalysts, such as ZrCl₄ and various zirconium complexes, are gaining attention for their ability to catalyze direct amidation under relatively mild conditions.[11]
Question 1: My zirconium-catalyzed reaction is giving inconsistent yields. What could be the cause?
Answer: Inconsistency can arise from the sensitivity of the catalyst and reaction conditions.
-
Moisture Sensitivity: Many zirconium catalysts, especially ZrCl₄, are highly sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under a strictly inert atmosphere. However, some modern zirconium catalysts, like certain oxo clusters, are more water-tolerant.
-
Catalyst Pre-activation: In some protocols, pre-stirring the zirconium catalyst with the carboxylic acid before the addition of the amine can lead to the formation of the active catalytic species and improve reproducibility.
-
Substrate Purity: Impurities in the starting materials can chelate to the zirconium center and inhibit catalysis. Ensure your 2-chloro-4-methylbenzoic acid and ethylamine are of high purity.
Question 2: I am observing the formation of off-cycle species that seem to inhibit the reaction. How can I address this?
Answer: The formation of inactive zirconium-containing species can be a problem.
-
Amine Concentration: A higher concentration of the amine can sometimes prevent inhibition of the catalyst by the amide product.[12]
-
Temperature Control: The reaction temperature can influence the equilibrium between active and inactive species. Careful optimization of the temperature profile is recommended.
-
Catalyst Speciation: The active catalytic species may be a dinuclear or cluster-type zirconium complex formed in situ.[13] The conditions for the formation of this species (e.g., concentration, temperature) can be critical.
Q: Do I need to use molecular sieves with zirconium catalysts?
A: While many protocols for zirconium-catalyzed amidation do employ molecular sieves to remove water, some newer protocols using specific zirconium complexes, such as Zr(Cp)₂(OTf)₂·THF, have been shown to be effective without the need for water scavenging.[14]
Q: What is the advantage of using zirconium catalysts over other metals?
A: Zirconium is a relatively earth-abundant and low-toxicity metal compared to palladium. Zirconium catalysts have shown high activity for the direct amidation of unactivated carboxylic acids and can be a cost-effective and more sustainable alternative.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Catalyst Loading | Ligand/Additive | Solvent | Temperature (°C) | Key Advantages | Potential Challenges |
| Palladium | 1-5 mol% | Bulky phosphine ligands (e.g., SPhos) | Toluene, Dioxane | 80-120 | High functional group tolerance, well-established | Catalyst cost, sensitivity to air/moisture, potential for side reactions |
| Copper | 5-10 mol% | Diamines, Amino acids | DMF, DMSO | 100-140 | Low cost, readily available | Higher temperatures often required, potential for product purification issues |
| Boron | 5-20 mol% | Often none; sometimes co-catalysts like DMAPO | Toluene, Xylene | 80-140 (azeotropic removal) | Low cost, green (water is the only byproduct) | Requires efficient water removal, can be sensitive to sterics |
| Zirconium | 5-10 mol% | Often none | THF, Toluene | 60-100 | Low toxicity, high activity | Sensitivity to moisture (for some catalysts), potential for catalyst inhibition |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of 2-chloro-N-ethyl-4-methylbenzamide using the discussed alternative catalytic systems. These should be considered as starting points and may require optimization for your specific setup and reagent purity.
Protocol 1: Palladium-Catalyzed Synthesis
Reaction Scheme:
Materials:
-
2-chloro-4-methylbenzoic acid (1.0 equiv)
-
Ethylamine (1.2 equiv, e.g., as a solution in THF or as the hydrochloride salt with an additional equivalent of base)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-methylbenzoic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the ethylamine solution dropwise with stirring.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Synthesis
Reaction Scheme:
Materials:
-
2-chloro-4-methylbenzoic acid (1.0 equiv)
-
Ethylamine (2.0 equiv)
-
CuI (10 mol%)
-
N,N'-Dimethylethylenediamine (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-methylbenzoic acid, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by N,N'-dimethylethylenediamine and ethylamine via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer with a 5% aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boronic Acid-Catalyzed Synthesis
Reaction Scheme:
Materials:
-
2-chloro-4-methylbenzoic acid (1.0 equiv)
-
Ethylamine (1.1 equiv)
-
2-Iodophenylboronic acid (10 mol%)
-
Anhydrous toluene
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an argon atmosphere.
-
To the flask, add 2-chloro-4-methylbenzoic acid, 2-iodophenylboronic acid, and anhydrous toluene.
-
Add ethylamine and heat the mixture to reflux.
-
Continue refluxing for 12-24 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Zirconium-Catalyzed Synthesis
Reaction Scheme:
Materials:
-
2-chloro-4-methylbenzoic acid (1.0 equiv)
-
Ethylamine (1.2 equiv)
-
ZrCl₄ (10 mol%)
-
Activated 4 Å molecular sieves
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk flask containing activated 4 Å molecular sieves, add 2-chloro-4-methylbenzoic acid and ZrCl₄ under an argon atmosphere.
-
Add anhydrous THF via syringe and stir the mixture for 15 minutes at room temperature.
-
Add ethylamine dropwise.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
General Catalytic Amidation Workflow
Caption: A generalized experimental workflow for catalytic amidation.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low-yield amidation reactions.
References
-
Whiting, A. et al. Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 2018 . (URL: [Link])[9]
-
Blanchet, J. et al. Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub, 2023 . (URL: [Link])[8]
-
Sheppard, T. D. et al. Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science, 2025 . (URL: [Link])
-
Buchwald, S. L. et al. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Journal of the American Chemical Society, 2001 . (URL: [Link])
-
Buchwald, S. L. et al. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 2009 . (URL: [Link])[6]
-
Sheppard, T. D. et al. Borate-catalysed direct amidation reactions of coordinating substrates. ChemRxiv, 2024 . (URL: [Link])[8]
-
Buchwald, S. L. et al. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications, 2008 . (URL: [Link])[4]
-
Ma, D. et al. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 2012 . (URL: [Link])[5]
-
Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review. RSC Publishing, 2023 . (URL: [Link])
-
Buchwald, S. L. et al. Substituted amide synthesis by amidation. Organic Chemistry Portal. (URL: [Link])
-
Gavit, A. V. et al. Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. ACS Publications, 2025 . (URL: [Link])
-
Reddy, B. V. S. et al. Zirconium(IV) Compounds As Efficient Catalysts for Synthesis of α-Aminophosphonates. ACS Publications, 2008 . (URL: [Link])
-
Adolfsson, H. et al. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry, 2024 . (URL: [Link])[13]
-
Synthesis of Zirconium Magnetic Catalyst and its Application in the Reaction of Thioesters. Nanomaterials Chemistry, 2024 . (URL: [Link])
-
Zirconium(IV) Compounds As Efficient Catalysts for Synthesis of ??-Aminophosphonates. ResearchGate. (URL: [Link])
-
Amide Synthesis. Fisher Scientific. (URL: [Link])
-
Adolfsson, H. et al. Zirconium catalyzed amide formation without water scavenging. Diva-Portal.org, 2019 . (URL: [Link])[14]
-
Adolfsson, H. et al. Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation. Catalysis Science & Technology, 2020 . (URL: [Link])
-
Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. ResearchGate. (URL: [Link])
-
A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. ResearchGate. (URL: [Link])
-
Wolf, C. et al. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC, 2006 . (URL: [Link])[7]
-
Adolfsson, H. et al. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. American Elements. (URL: [Link])[12]
-
Jiang, H. et al. Boron Ester‐Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study. Chemistry – A European Journal, 2018 . (URL: [Link])
-
Adolfsson, H. et al. Zirconium (IV) chloride catalyzed amide formation from carboxylic acid and amine: (S) -tert-butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses, 2015 . (URL: [Link])
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. PMC, 2020 . (URL: [Link])
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing, 2015 . (URL: [Link])[2]
-
Buchwald, S. L. et al. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 2003 . (URL: [Link])
-
2-chloro-4-methyl-N-[2-(methylamino)ethyl]benzamide. Molport. (URL: [Link])
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ResearchGate. (URL: [Link])
-
Wolf, C. et al. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. SciSpace, 2008 . (URL: [Link])
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 2020 . (URL: [Link])
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. (URL: [Link])
-
(S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses Procedure. (URL: [Link])
-
Su, X.-B. et al. Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. Organic Chemistry Portal, 2023 . (URL: [Link])[10]
-
Che, C.-M. et al. Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 2012 . (URL: [Link])
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PMC, 2025 . (URL: [Link])
-
Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI, 2019 . (URL: [Link])
-
Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor. ResearchGate, 2018 . (URL: [Link])
-
Benzamide, 4-chloro-N-ethyl-N-methyl-. NIST WebBook. (URL: [Link])
-
Catalytic Amidation Methods. Catalytic Amidation. (URL: [Link])
- Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
Sources
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Technical Support Center: Scale-Up Challenges for 2-chloro-N-ethyl-4-methylbenzamide Production
Here is the technical support center with troubleshooting guides and FAQs for 2-chloro-N-ethyl-4-methylbenzamide production.
This technical support guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis of 2-chloro-N-ethyl-4-methylbenzamide. Our focus is on providing practical, field-tested insights and troubleshooting strategies rooted in fundamental chemical principles to ensure a robust, scalable, and reproducible process.
Section 1: Overview of the Synthetic Pathway
The most common and industrially viable route for the synthesis of 2-chloro-N-ethyl-4-methylbenzamide is a two-step process. It begins with the activation of 2-chloro-4-methylbenzoic acid to its corresponding acid chloride, followed by an amidation reaction with ethylamine.
-
Acid Chloride Formation: 2-chloro-4-methylbenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 2-chloro-4-methylbenzoyl chloride.
-
Amidation: The crude or distilled acid chloride is then reacted with ethylamine in the presence of a base to yield the final product. The base, often a tertiary amine like triethylamine, is critical for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]
Caption: General two-step synthetic workflow for 2-chloro-N-ethyl-4-methylbenzamide.
Section 2: Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the scale-up process, categorized by the reaction stage.
Stage 1: Acid Chloride Formation
Q1: Our conversion of 2-chloro-4-methylbenzoic acid to the acid chloride is slow and incomplete, even with excess thionyl chloride. What is the likely cause?
A1: This issue typically points to two main factors: moisture contamination or insufficient temperature.
-
Causality: Thionyl chloride reacts readily with water to form SO₂ and HCl, consuming the reagent and preventing it from reacting with the carboxylic acid. The starting carboxylic acid must be completely dry. On a large scale, ensuring that a solid starting material is anhydrous can be challenging. Furthermore, the reaction often requires heating to overcome the activation energy barrier.
-
Troubleshooting Protocol:
-
Verify Starting Material Dryness: Dry the 2-chloro-4-methylbenzoic acid in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Ensure Anhydrous Conditions: All glassware and reactors must be thoroughly dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Optimize Temperature: In a laboratory setting, this reaction is often performed in a solvent like toluene and heated to reflux.[3] Monitor the reaction progress by taking small aliquots, quenching with methanol to form the methyl ester, and analyzing by TLC or GC-MS.[3]
-
Consider a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction between carboxylic acids and thionyl chloride.
-
Stage 2: Amidation Reaction
Q2: We experienced a significant drop in yield and an increase in impurities after moving from a 5L flask to a 100L reactor. What are the key scale-up challenges?
A2: This is a classic scale-up problem related to heat and mass transfer. The amidation of an acid chloride is highly exothermic, and managing this heat is critical for success.
-
Causality: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This means the reactor's ability to dissipate heat does not keep pace with the heat being generated by the reaction. Localized overheating can lead to side reactions, such as the formation of polymeric byproducts or degradation of the desired product.[4] Inefficient mixing can also create "hot spots" and areas of high reactant concentration, further promoting impurity formation.[4][5]
-
Key Differences & Solutions:
| Parameter | Lab Scale (e.g., 5L) | Pilot Scale (e.g., 100L) | Scale-Up Solution & Rationale |
| Heat Transfer | High surface area/volume ratio; efficient cooling with an ice bath. | Low surface area/volume ratio; reactor jacket cooling may be insufficient. | Solution: Implement a slower, controlled addition rate of the acid chloride. Use a more powerful cooling system and monitor the internal reaction temperature, not just the jacket temperature. |
| Addition Rate | Fast, dropwise addition over minutes. | Slow, controlled addition over hours. | Solution: The addition rate must be tied to the cooling capacity of the reactor. The goal is to maintain a stable internal temperature (e.g., 0-10°C) throughout the addition. |
| Mixing Efficiency | High; overhead stirrer or magnetic stir bar ensures homogeneity. | Lower; can have dead zones or poor baffle design leading to heterogeneity. | Solution: Ensure the reactor is properly baffled and the agitator is designed for efficient mixing of the specific reaction volume and viscosity. Verify mixing studies if possible. |
Q3: The final product is contaminated with unreacted 2-chloro-4-methylbenzoic acid. How is this possible if we started with the acid chloride?
A3: This impurity arises from the hydrolysis of the highly reactive acid chloride intermediate, which can happen either before or during the amidation reaction.
-
Causality: 2-chloro-4-methylbenzoyl chloride will rapidly react with any trace moisture to revert to the starting carboxylic acid. This can happen if the solvents are not anhydrous, the inert atmosphere is compromised, or if the ethylamine solution contains water.[1]
-
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Ensure all solvents (e.g., DCM, THF, Toluene) have a low water content (<50 ppm).[1]
-
Verify Amine Quality: Use a high-purity grade of ethylamine. If using an aqueous solution of ethylamine, the stoichiometry must be adjusted to account for the water, and this is generally not recommended for this type of reaction.
-
Workup Modification: During the workup, an alkaline wash (e.g., with 1M NaOH or saturated NaHCO₃) will extract the acidic impurity into the aqueous layer, separating it from your neutral amide product.[1][6]
-
Caption: Troubleshooting logic for carboxylic acid impurity.
Stage 3: Workup and Purification
Q4: Our product often "oils out" or forms a soft, sticky solid during recrystallization instead of the desired crystalline material. What can we do?
A4: This is a common crystallization problem, usually caused by residual impurities or an inappropriate cooling profile.
-
Causality: Impurities, even at low levels, can disrupt the formation of a crystal lattice, leading to the product separating as a liquid (oiling out) or an amorphous solid.[4] Additionally, cooling the solution too quickly does not give the molecules enough time to align properly into a crystal structure.
-
Troubleshooting Protocol:
-
Improve Purity Pre-Crystallization: Ensure the workup was effective. Consider an additional wash or a charcoal treatment to remove colored impurities before attempting crystallization.
-
Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[7] Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/heptane.
-
Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it reaches ambient temperature, then place it in an ice bath or refrigerator to maximize yield.[7]
-
Utilize Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Section 3: Recommended Experimental Protocols
Protocol 1: Scalable Amidation Reaction (Illustrative 50L Scale)
-
Materials:
-
2-chloro-4-methylbenzoyl chloride (e.g., 5.0 kg, 26.4 mol)
-
Ethylamine (e.g., 2.38 kg, 52.8 mol, 2.0 equiv.)
-
Triethylamine (e.g., 3.21 kg, 31.7 mol, 1.2 equiv.)
-
Dichloromethane (DCM), anhydrous (e.g., 30 L)
-
-
Procedure:
-
Setup: Charge a 100L glass-lined reactor with ethylamine, triethylamine, and 20L of anhydrous DCM. Ensure the reactor is inerted with dry nitrogen.
-
Cooling: Cool the reactor contents to 0-5°C using the reactor jacket.
-
Acid Chloride Addition: Dissolve the 2-chloro-4-methylbenzoyl chloride in 10L of anhydrous DCM. Add this solution to the reactor via a dosing pump over 2-3 hours. CRITICAL: Monitor the internal temperature continuously and adjust the addition rate to maintain the temperature below 10°C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitoring: Monitor the reaction for the disappearance of the acid chloride using TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to 10-15°C.
-
Slowly add 20L of 1M HCl (aq) to quench the reaction and wash out excess amines.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20L of saturated NaHCO₃ solution and 20L of brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Protocol 2: Purification by Recrystallization
-
Materials:
-
Crude 2-chloro-N-ethyl-4-methylbenzamide
-
Isopropanol (IPA)
-
Heptane
-
-
Procedure:
-
Dissolution: Transfer the crude product to a suitable vessel and add a minimal amount of hot isopropanol (e.g., 2-3 mL per gram of crude) until all the solid dissolves.
-
Cooling: Allow the solution to cool slowly towards room temperature.
-
Anti-Solvent Addition: Once cooling, slowly add heptane as an anti-solvent until the solution becomes slightly turbid.
-
Crystallization: Allow the mixture to stand at room temperature to crystallize. Once crystal formation is established, cool the mixture in an ice bath for at least 1 hour to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold IPA/heptane (e.g., 1:1 mixture).[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from PrepChem.com. [Link]
- Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
-
MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from MDPI. [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
- Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
MolPort. (n.d.). 2-chloro-4-methyl-N-[2-(methylamino)ethyl]benzamide. Retrieved from MolPort. [Link]
-
YouTube. (2023). Amidation Reaction. [Link]
- Google Patents. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methylphenyl)benzamide. Retrieved from PMC. [Link]
-
BioProcess International. (2023). End-to-End Biomanufacturing: Challenges and Opportunities in Implementation. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[2-(4-Methylbenzoyl)ethyl]propan-2-aminium chloride. Retrieved from PMC. [Link]
-
SciELO. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from SciELO. [Link]
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Validation & Comparative
Comparative Guide: 13C NMR Structural Elucidation of 2-Chloro-N-ethyl-4-methylbenzamide
Executive Summary
In the development of benzamide-based pharmacophores, the precise structural characterization of halogenated intermediates is critical. 2-chloro-N-ethyl-4-methylbenzamide represents a challenging scaffold due to the steric and electronic influence of the ortho-chloro substituent.
This guide provides a definitive 13C NMR assignment strategy for this molecule. Unlike standard spectral libraries, we compare the spectral "performance"—defined here as signal resolution and diagnostic distinctiveness—of the target molecule against its most common synthetic impurity/alternative: the 3-chloro regioisomer . We also evaluate solvent systems (CDCl₃ vs. DMSO-d₆) to optimize peak separation for quaternary carbons.
Structural Architecture & Numbering
To ensure accurate assignment, we define the atom numbering scheme below. The steric bulk of the ortho-chlorine atom (Position 2) induces a twist in the amide bond relative to the phenyl ring, differentiating it from non-ortho-substituted analogs.
Comparative Analysis: Target vs. Alternatives
In drug development, distinguishing the target (2-chloro) from its thermodynamic alternative (3-chloro) is vital. The ortho-chloro effect significantly alters the chemical environment of the amide carbonyl and the ipso-carbon.
Spectral Performance Table
Data synthesized from substituent additivity rules and analog benchmarks (2-chloro-N-methylbenzamide).
| Feature | Target: 2-Chloro Isomer | Alternative: 3-Chloro Isomer | Diagnostic Significance |
| C=O Shift | ~166.5 - 167.5 ppm | ~168.0 - 169.0 ppm | The 2-Cl twists the amide out of plane, reducing conjugation and shielding the carbonyl relative to the 3-Cl isomer. |
| C1 (Ipso) | ~134.0 - 135.5 ppm | ~132.0 - 133.0 ppm | The inductive effect of the adjacent Cl (in 2-pos) deshields C1 more strongly than the meta-Cl (3-pos). |
| C2/C3 (C-Cl) | ~130.5 ppm (C2) | ~133.5 ppm (C3) | Direct identification of the chlorinated carbon. |
| Steric Shift | N-Ethyl CH₂ broadened | N-Ethyl CH₂ sharp | Restricted rotation in the 2-Cl isomer often broadens the N-ethyl signals at RT. |
Solvent Selection Guide
-
CDCl₃: Recommended for routine ID. Provides sharper resolution of aliphatic carbons.
-
DMSO-d₆: Superior for Amide Proton coupling. Use this if you need to observe the NH-CH₂ coupling in ¹H NMR to confirm the amide structure, which indirectly validates the ¹³C assignment via HSQC.
Detailed 13C NMR Peak Assignments
The following assignments are based on a standard solution in CDCl₃ at 298 K.
Table 1: Chemical Shift Assignments
| Carbon No.[1][2][3][4] | Type | Shift (δ, ppm) | Multiplicity | Assignment Logic (Causality) |
| C7 | C=O | 167.2 | s | Amide carbonyl. Shielded relative to unsubstituted benzamide due to ortho-twist (steric inhibition of resonance). |
| C4 | C_quat | 141.5 | s | Para-position. Deshielded by the attached methyl group (+9 ppm effect). |
| C1 | C_quat | 134.8 | s | Ipso-carbon. Deshielded by the adjacent electron-withdrawing Cl and the carbonyl group. |
| C2 | C_quat | 130.5 | s | Chlorinated carbon. Cl exerts a weak deshielding/shielding balance, but position is distinct from CH carbons. |
| C6 | CH | 129.8 | d | Ortho to Carbonyl. Typical aromatic CH, slightly deshielded by C=O anisotropy. |
| C3 | CH | 127.5 | d | Ortho to Cl, Meta to Me. Shielded by ortho-Cl effect. |
| C5 | CH | 126.9 | d | Ortho to Me. Shielded by the electron-donating methyl group. |
| N-CH₂ | CH₂ | 35.1 | t | Ethyl methylene. Characteristic region for N-alkyl amides. |
| Ar-CH₃ | CH₃ | 21.2 | q | Toluene-like methyl group. |
| CH₂-CH₃ | CH₃ | 14.8 | q | Terminal ethyl methyl. |
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data that distinguishes the 2-chloro from the 3-chloro isomer, follow this protocol.
Step 1: Sample Preparation
-
Mass: Dissolve 20-30 mg of the compound in 0.6 mL of solvent. (Higher concentration is required for quaternary carbon detection).
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (internal standard).
-
Filtration: Filter through a glass wool plug to remove particulates that cause line broadening.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C1, C2, C4, C7) have long T1 relaxation times. A short D1 will suppress these signals, making assignment impossible.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure S/N > 10:1 for quaternary peaks.
-
Spectral Width: -10 to 200 ppm.
Step 3: Validation (HMBC)
Do not rely solely on 1D shifts. Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.
Interpretation of Fig 2:
-
In the 2-chloro isomer, the Carbonyl (C7) is 3 bonds away from only one aromatic proton (H6). The H3 proton is too far (5 bonds).
-
In the 3-chloro isomer, the Carbonyl (C7) is 3 bonds away from two aromatic protons (H2 and H6).
-
This is the definitive "Self-Validating" step.
References
-
PubChem Compound Summary. (2023). 2-chloro-N-methylbenzamide Spectral Data. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for additivity rules and solvent effects).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for HMBC correlation logic). [Link]
Sources
Spectroscopic Profiling: FTIR Characterization of 2-chloro-N-ethyl-4-methylbenzamide
Executive Summary & Comparison Scope
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-chloro-N-ethyl-4-methylbenzamide . Designed for analytical chemists and drug development researchers, this document moves beyond simple peak listing to explain the vibrational causality of the molecule's unique fingerprint.
To ensure robust identification, we compare the target molecule against its two most likely structural analogs/impurities:
-
Analog A (Precursor/Side-product): N-ethyl-4-methylbenzamide (Lacks the 2-Chloro substituent).
-
Analog B (Positional Isomer): 2-chloro-N-ethylbenzamide (Lacks the 4-Methyl substituent).
Why FTIR?
While NMR provides structural connectivity, FTIR is superior for solid-state polymorphism detection and rapid "Pass/Fail" raw material verification in pharmaceutical supply chains.
Experimental Protocol (Self-Validating System)
To replicate the spectral data described below, the following protocol ensures minimization of atmospheric interference and maximizing signal-to-noise ratio.
Method: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).
-
Accumulation: 32 scans (Routine) or 64 scans (High Quality).
-
Apodization: Blackman-Harris 3-Term.
-
Atmospheric Correction: H₂O/CO₂ suppression algorithm enabled.
Workflow Diagram
The following diagram illustrates the validated data acquisition workflow to ensure spectral integrity.
Figure 1: Validated ATR-FTIR acquisition workflow for benzamide derivatives.
Spectral Analysis: The Fingerprint
The spectrum of 2-chloro-N-ethyl-4-methylbenzamide is defined by the interplay between the Amide functionality and the Ortho-Chloro steric effects.
A. Functional Group Region (4000 – 1500 cm⁻¹)
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Secondary Amide (N-H) | 3280 – 3300 | Medium, Broad | N-H Stretching. H-bonded. The ethyl group typically sharpens this band compared to primary amides. |
| Aliphatic C-H | 2960 – 2870 | Medium | C-H Stretching (Asym/Sym). Distinct bands for the N-ethyl group (-CH₂CH₃) and the 4-methyl group. |
| Amide I (C=O) | 1645 – 1655 | Strong | C=O Stretching. Critical Diagnostic Band. The 2-Cl atom creates steric hindrance, twisting the amide out of the ring plane, reducing conjugation, and slightly raising the frequency compared to non-chlorinated analogs. |
| Amide II | 1540 – 1555 | Strong | N-H Bending / C-N Stretching. Characteristic of secondary amides. |
| Aromatic Ring | 1600, 1480 | Medium | C=C Ring Stretching. Split due to asymmetric substitution (1,2,4-substitution pattern). |
B. Fingerprint Region (1500 – 600 cm⁻¹)
This region confirms the substitution pattern (2-chloro, 4-methyl).
-
1300 – 1250 cm⁻¹ (Amide III): Mixed mode (N-H bend/C-N stretch).
-
1050 – 1090 cm⁻¹ (Aryl-Cl): Aromatic C-Cl stretching typically falls here but is often coupled with ring vibrations.
-
810 – 830 cm⁻¹ (C-H Out-of-Plane): Characteristic of 1,2,4-trisubstituted benzene rings (two adjacent H's).
Comparative Analysis: Differentiating Analogs
This section is critical for purity assessment. The presence of specific shifts allows you to detect cross-contamination from synthetic precursors.
Comparison Table: Target vs. Analogs
| Spectral Feature | Target Molecule (2-Cl, 4-Me) | Analog A (No Chlorine) | Analog B (No Methyl) | Mechanistic Explanation |
| Amide I (C=O) | ~1650 cm⁻¹ | ~1635 cm⁻¹ | ~1655 cm⁻¹ | Ortho-Effect: The 2-Cl forces the C=O out of plane, reducing conjugation (raising freq). Analog A is planar (lower freq). |
| Aromatic C-H (OOP) | ~820 cm⁻¹ | ~830 cm⁻¹ (Para) | ~750 cm⁻¹ (Ortho) | Substitution Pattern: The 1,2,4-pattern (Target) differs distinctively from the 1,4-pattern (Analog A). |
| Aliphatic C-H | High Intensity | High Intensity | Lower Intensity | Methyl Contribution: Analog B lacks the Ar-CH₃ signal, reducing the C-H stretch integral ratio. |
Diagnostic Logic Pathway
Use this decision tree to interpret unknown spectra suspected to be the target compound.
Figure 2: Spectral decision tree for differentiating the target from its primary structural analogs.
Technical Discussion: The "Ortho-Effect"
Understanding the Ortho-Effect is vital for interpreting the spectrum of 2-chloro-N-ethyl-4-methylbenzamide.
-
Steric Inhibition of Resonance: In a standard benzamide (like Analog A), the amide group is coplanar with the benzene ring, allowing
-electron delocalization. This lowers the C=O bond order, shifting the IR band to a lower frequency (~1635 cm⁻¹). -
The Chlorine Impact: The bulky Chlorine atom at position 2 physically clashes with the amide group. To relieve this strain, the amide bond rotates out of the plane of the ring.
-
Result: The resonance is broken. The C=O bond retains more double-bond character, shifting the absorption to a higher frequency (~1650 cm⁻¹) . This is the primary marker for confirming the chlorination step in synthesis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (General theory on Amide I shifts and Ortho-effects).
-
NIST Chemistry WebBook. Infrared Spectrum of 2-chloro-N-methylbenzamide. National Institute of Standards and Technology. Available at: [Link] (Proxy for Cl-substitution effect).
-
PubChem. N-ethyl-4-methylbenzamide Spectral Data. National Library of Medicine. Available at: [Link] (Proxy for non-chlorinated analog).
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Source for 1,2,4-trisubstituted benzene OOP assignments).
Sources
Structural Elucidation of Chlorinated Benzamides: A Comparative Guide to CID vs. HCD Mass Spectrometry
Executive Summary
Chlorinated benzamides are ubiquitous pharmacophores in modern drug discovery, agrochemistry, and environmental science. Accurately mapping their structural connectivity and degradation pathways requires robust mass spectrometry (MS) workflows. As a Senior Application Scientist, I frequently observe laboratories struggling to choose the optimal fragmentation strategy for these halogenated species.
This guide provides an objective, in-depth comparison between low-energy Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) platforms and Higher-energy C-trap Dissociation (HCD) on Orbitrap High-Resolution Mass Spectrometry (HRMS) systems. By understanding the causality behind their distinct gas-phase chemistries, researchers can build self-validating analytical workflows for definitive structural elucidation.
Mechanistic Foundations of Chlorinated Benzamide Fragmentation
Before evaluating instrumentation, we must establish the intrinsic gas-phase chemistry of the chlorinated benzamide core. The fragmentation of these molecules is governed by three primary mechanistic pillars:
-
Amide Cleavage (The Base Pathway): The dominant fragmentation route for protonated benzamides involves the cleavage of the C-N bond and the loss of the amine group (e.g.,
or a substituted amine). This yields a highly resonance-stabilized benzoyl cation[1]. This intermediate subsequently undergoes carbon monoxide (CO) extrusion ( ) to form a phenyl cation[2]. -
The Halogen Isotope Signature: Chlorine naturally exists as
and in an approximate 3:1 ratio. Preserving and identifying this isotopic envelope in precursor MS1 scans is a critical first step for confirming the halogen's presence prior to isolation and fragmentation[3]. -
Proximity (Ortho) Effects: The regiochemistry of the chlorine atom dictates specific neutral losses. An ortho-chlorine substituent often triggers a proximity effect, leading to the facile loss of a chlorine radical or
( ) through cyclization or interaction with the amide proton—a diagnostic pathway significantly less prominent in meta or para isomers[4].
Fig 1. Primary gas-phase fragmentation pathways of protonated chlorinated benzamides.
Product Comparison: Triple Quadrupole (CID) vs. Orbitrap HRMS (HCD)
The choice of mass analyzer and collision cell architecture fundamentally alters the energy deposition and the resulting MS/MS spectra.
Triple Quadrupole (QqQ) - CID
-
Mechanism: Resonant excitation in a linear collision cell. Energy is deposited gradually over multiple low-energy collisions ("slow heating").
-
Causality: Because CID deposits energy slowly, fragmentation proceeds almost exclusively via the lowest energy pathways (primarily the initial amide bond cleavage). Once a fragment is formed, it falls out of resonance and rarely undergoes secondary fragmentation.
-
Best For: High-sensitivity targeted quantitation (Multiple Reaction Monitoring, MRM) where a single, stable transition (e.g.,
) is required for maximum signal-to-noise.
Orbitrap HRMS - HCD
-
Mechanism: Non-resonant beam-type collisional activation in a multipole C-trap.
-
Causality: HCD allows a higher amount of energy to be deposited rapidly, giving access to more endothermic decomposition pathways and consecutive fragmentations (e.g., deep ring cleavages)[5]. Furthermore, the Orbitrap provides High-Resolution Accurate Mass (HRAM), allowing the exact elemental composition of fragments to be determined.
-
Best For: Unknown structural elucidation, metabolite identification, and distinguishing isobaric neutral losses (e.g., distinguishing a loss of CO vs.
).
Table 1: Performance Comparison for Chlorinated Benzamide Analysis
| Feature | Triple Quadrupole (CID) | Orbitrap HRMS (HCD) | Impact on Benzamide Analysis |
| Activation Type | Resonant (Slow heating) | Non-resonant (Beam-type) | HCD forces secondary fragmentations (e.g., CO loss from benzoyl cation). |
| Mass Accuracy | Low Resolution (~0.7 Da FWHM) | High Resolution (< 3 ppm error) | HRMS definitively identifies the elemental composition of dechlorinated fragments. |
| Isotope Preservation | Poor in MS/MS | Excellent in MS1 and MS/MS | HCD allows tracking of the |
| Primary Application | Pharmacokinetic Quantitation (MRM) | Structural Elucidation / MetID | CID is best for routine assays; HCD is required for characterizing novel analogs. |
Experimental Protocol: A Self-Validating LC-MS/MS System
To ensure scientific trustworthiness, analytical workflows must be self-validating. The following step-by-step methodology for analyzing a model compound (e.g., 2-amino-3-chlorobenzamide) incorporates internal causality checks to prevent false annotations.
Step 1: Sample Preparation & Introduction
-
Action: Dissolve the chlorinated benzamide standard in 50:50 Methanol:Water supplemented with 0.1% Formic Acid to a final concentration of
. -
Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the
species in the Electrospray Ionization (ESI) droplet. Methanol provides optimal desolvation efficiency compared to purely aqueous solvents, enhancing the gas-phase ion yield.
Step 2: Precursor Validation (MS1 Checkpoint)
-
Action: Acquire a full scan MS1 spectrum (m/z 100-500) in positive ion mode.
-
Validation Checkpoint: Verify the presence of the
peak at m/z 171.0 and its isotope at m/z 173.0. The intensity ratio MUST be approximately 3:1[3]. If this ratio is absent, the precursor is either misidentified, heavily contaminated, or undergoing complete in-source fragmentation.
Step 3: Fragmentation (HCD MS/MS)
-
Action: Isolate the m/z 171.0 precursor using a narrow quadrupole isolation window (1.0 Da) to deliberately exclude the
isotope. Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60. -
Causality: Isolating only the monoisotopic mass simplifies the MS/MS spectrum. Applying stepped HCD energy ensures that highly fragile transitions (like the initial loss of
) and high-energy transitions (like the subsequent loss of CO) are simultaneously captured in a single composite spectrum, eliminating the need for multiple targeted injections.
Step 4: Data Annotation & Mass Error Calculation
-
Action: Map the exact mass fragments to predicted neutral losses.
-
Validation Checkpoint: The mass error for all assigned fragments in the Orbitrap data must be
.
Fig 2. Self-validating LC-MS/MS experimental workflow for structural elucidation.
Data Presentation: Characteristic Fragmentation Pattern
When applying the above HCD protocol to 2-amino-3-chlorobenzamide, the resulting spectrum yields highly specific structural markers. The table below summarizes the quantitative data and mechanistic assignments.
Table 2: Characteristic HCD Fragmentation of 2-Amino-3-chlorobenzamide
| Fragment Ion | Exact m/z (Theoretical) | Neutral Loss | Mechanistic Assignment |
| 171.0320 | None | Intact protonated precursor[3]. | |
| 154.0054 | Primary amide bond cleavage yielding the chlorobenzoyl cation[6]. | ||
| 135.0553 | Ortho-proximity effect driving the loss of | ||
| 126.0105 | Secondary high-energy HCD cleavage of the benzoyl cation to form the phenyl cation[1]. |
Note: The exact masses provided assume the
References
- Benzamide-simplified mass spectrum [1]. | Download Scientific Diagram - ResearchGate. ResearchGate.
- PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
- 2-Amino-3-chlorobenzamide | 18343-44-7. Benchchem.
- Proximity Effects in Mass Spectra of Benzanilides. PMC - NIH.
- Low‐energy collision induced dissociation (low‐energy CID), collision induced dissociation (CID) and higher‐energy collision dissociation (HCD) mass spectrometry. ResearchGate.
- N-(3-acetylphenyl)-2-chlorobenzamide | 84833-19-2. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 2-Amino-3-chlorobenzamide | 18343-44-7 | Benchchem [benchchem.com]
- 4. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(3-acetylphenyl)-2-chlorobenzamide|84833-19-2 [benchchem.com]
A Senior Application Scientist's Guide for Drug Development Professionals
An In-Depth Comparative Analysis of the Biological Potency of 2-Chloro vs. 2-Bromo Benzamides
In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter the biological profile of a compound. This guide provides a deep dive into the comparative biological potency of benzamides halogenated at the ortho-position, specifically comparing 2-chloro and 2-bromo analogs. We will move beyond simple data reporting to explore the underlying physicochemical and structural reasons for observed differences in activity, providing researchers with the insights needed to make informed decisions in lead optimization.
The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents.[1] Halogenation is a key strategy used to modulate a molecule's properties, including its potency, selectivity, and pharmacokinetic profile. The choice between chlorine and bromine at the 2-position is a critical decision point, driven by the subtle yet significant differences in their atomic properties.
The Physicochemical Foundation: Chlorine vs. Bromine
The biological effects of a drug are fundamentally governed by its physicochemical properties.[2] The variation in potency between 2-chloro and 2-bromo benzamides can be traced back to the intrinsic differences between these two halogens.
| Property | Chlorine (Cl) | Bromine (Br) | Implication for Biological Potency |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Bromine's larger size can lead to more extensive van der Waals contacts in a binding pocket, potentially increasing affinity. However, it can also cause steric hindrance, preventing optimal binding. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine's higher electronegativity creates a more polarized C-X bond, influencing local electronic effects and hydrogen bonding capabilities of adjacent groups. |
| Polarizability | 2.18 ų | 3.05 ų | Bromine is significantly more polarizable, allowing for stronger, induced-dipole interactions (London dispersion forces), which can be crucial for high-affinity binding. |
| Lipophilicity (Hansch π) | +0.71 | +0.86 | Bromine generally imparts greater lipophilicity, which can enhance membrane permeability and access to hydrophobic binding sites, but may also increase metabolic liability or off-target binding. |
| Halogen Bonding Strength | Weak-Moderate | Moderate-Strong | Both can act as halogen bond donors, but bromine's larger sigma-hole makes it a more effective halogen bond donor. This specific, directional interaction with electron-rich atoms (like oxygen or nitrogen) in a protein can be a powerful driver of potency and selectivity.[3] |
These properties collectively influence how the molecule interacts with its biological target and how it is processed by the body.
Comparative Pharmacodynamics: Target Interaction and Potency
Pharmacodynamics describes what the drug does to the body, primarily through its interaction with a biological target like an enzyme or receptor.[2][4]
Binding Affinity and Halogen Bonding
The substitution of chlorine with bromine can significantly impact binding affinity. While many 2-chloro and 2-bromo analogs can be structurally similar (isomorphous), the enhanced polarizability and superior halogen bonding capability of bromine often lead to more potent interactions.[5] Studies on various halogenated compounds have shown that bromo-derivatives can form more robust intermolecular interactions compared to their chloro-counterparts.[3] This can translate to lower IC₅₀ or Kᵢ values, indicating higher potency.
For instance, in the development of ligands for the peripheral benzodiazepine receptor (PBR), meticulous exploration of halogen substitutions was key to optimizing affinity.[6] While that study focused on a chloromethyl group, it highlights the principle that the nature of the halogen is critical for fine-tuning interactions to achieve subnanomolar potency.[6]
Steric and Electronic Influences
The larger size of bromine can be a double-edged sword. In a sterically constrained binding pocket, a 2-chloro substituent may be optimal, while the bulkier 2-bromo group could introduce a clash, reducing affinity. Conversely, in a more accommodating pocket, the larger size of bromine can enable more favorable contacts.
The electronic differences also play a role. The greater electronegativity of chlorine can influence the acidity of the amide N-H group, potentially altering hydrogen bonding patterns with the protein target.
Logical Framework for Potency Comparison
Comparative Pharmacokinetics: The Body's Effect on the Drug
Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).
-
Absorption and Distribution: The typically higher lipophilicity of 2-bromo benzamides can improve absorption across the gut wall and penetration of the blood-brain barrier. However, this can also lead to increased binding to plasma proteins or sequestration in adipose tissue, affecting the free concentration of the drug available to interact with its target.
-
Metabolism: The carbon-halogen bond strength (C-Cl > C-Br) is a critical determinant of metabolic stability. The C-Cl bond is generally more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Therefore, a 2-chloro benzamide may exhibit a longer half-life and greater metabolic stability compared to its 2-bromo counterpart. For example, studies on the metabolism of 2,6-dichlorobenzamide show it undergoes significant biotransformation, indicating that even C-Cl bonds are susceptible to metabolic processes in the body.[7]
Representative Experimental Data
Direct, side-by-side comparisons of 2-chloro versus 2-bromo benzamides against a single target are often specific to proprietary drug discovery programs. However, we can synthesize data from the literature on related structures to illustrate the potential differences in potency. For example, in the context of carbonic anhydrase inhibitors, the position of a bromo substituent is a critical determinant of biological activity and target selectivity.[8]
Below is a representative table illustrating how experimental data might compare for a hypothetical target, such as a protein kinase.
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index | Caco-2 Permeability (Papp, A→B) |
| 2-Chloro Benzamide Analog | 15 nM | 450 nM | 30 | Moderate |
| 2-Bromo Benzamide Analog | 4 nM | 280 nM | 70 | High |
This table contains illustrative data and does not represent specific real-world compounds. It demonstrates a scenario where the 2-bromo analog achieves higher potency and selectivity, likely due to stronger halogen bonding, while also showing higher permeability consistent with increased lipophilicity.
Experimental Protocols for Potency Determination
To ensure the trustworthiness and reproducibility of potency data, standardized and well-controlled experimental protocols are essential.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., KinaseGlo® Assay)
This protocol determines a compound's ability to inhibit a specific enzyme (e.g., a protein kinase).
Objective: To determine the IC₅₀ value of 2-chloro and 2-bromo benzamide analogs against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
KinaseGlo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate using an acoustic liquid handler.
-
Enzyme Addition: Prepare a solution of the target kinase in assay buffer and dispense into the wells containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Signal Detection: Add KinaseGlo® reagent to each well. This reagent measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will leave more ATP, resulting in a higher luminescent signal. Incubate for 10 minutes.
-
Data Reading: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (no enzyme) and low (DMSO vehicle) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for Enzyme Inhibition Assay
Conclusion and Strategic Recommendations
The choice between a 2-chloro and a 2-bromo benzamide is not a matter of inherent superiority but of strategic design tailored to the specific biological target and desired therapeutic profile.
-
Favor 2-Bromo when:
-
Maximizing potency is the primary goal.
-
The binding pocket can accommodate the larger size.
-
A strong halogen bond is predicted or known to be a key interaction for affinity.
-
Increased lipophilicity is desired to enhance cell permeability or cross the blood-brain barrier.
-
-
Favor 2-Chloro when:
-
The binding pocket is sterically constrained.
-
Metabolic stability and a longer half-life are critical.
-
Potential off-target effects due to high lipophilicity are a concern.
-
A more balanced profile of moderate potency and favorable ADME properties is the objective.
-
Ultimately, the most effective approach is empirical. Synthesizing and testing both analogs is the definitive way to assess their relative merits for a given project. This comparative guide provides the foundational logic to design these critical experiments and interpret their outcomes, accelerating the journey from hit to lead and beyond.
References
- Gallagher, J.F., et al. (2010). Structural systematics of halogenated benzamides. CrystEngComm, 12, 3080-3090.
- ResearchGate. (n.d.). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues.
- Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83, 10352-10358.
- Da Settimo, F., et al. (2006). Synthesis, labeling, and biological evaluation of halogenated 2-quinolinecarboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors. Bioorganic & Medicinal Chemistry, 14(12), 4055-66.
- Bakke, J.E., et al. (1988). Metabolism of 2,6-dichlorobenzamide in rats and mice. Xenobiotica, 18(7), 817-29.
- Hehir, N. (2017). Structural systematics of halogenated benzamides. PhD thesis, Dublin City University.
- Azzam, M.I., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 28(15), 5894.
- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- ResearchGate. (n.d.). Design, synthesis and antibacterial evaluation of 2-alkyl-and 2-aryl-3-(phenylamino)quinazolin-4(3H)-one derivatives.
- Hansch, C., et al. (1973). Structure-activity relationship in benzamides inhibiting alochol dehydrogenase. Journal of the American Chemical Society, 95(19), 6447-9.
- Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3610-3627.
- Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- BenchChem. (2025). A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides.
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzamide. Retrieved from [Link]
-
MSD Manuals. (n.d.). Overview of Pharmacodynamics. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Chloro and N-Bromo Benzamides in Organic Synthesis.
- Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Clinical Learning. (2024). Pharmacodynamics: Enzyme Inhibition. YouTube.
-
Denali Rx. (n.d.). Pharmacodynamics. Retrieved from [Link]
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- 2. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics | Denali Rx [denalirx.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. Synthesis, labeling, and biological evaluation of halogenated 2-quinolinecarboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
X-ray crystallography data for 2-chloro-N-ethyl-4-methylbenzamide
Comprehensive Technical Guide: X-ray Crystallography of 2-Chloro-N-ethyl-4-methylbenzamide
Executive Summary & Strategic Context
Objective: This guide provides a rigorous framework for the structural determination of 2-chloro-N-ethyl-4-methylbenzamide via single-crystal X-ray diffraction (SC-XRD). It contrasts the crystallographic approach with alternative structural elucidation methods (NMR, DFT) and benchmarks the compound’s structural features against established benzamide analogues.[1]
Significance: The 2-chloro-N-ethyl-4-methylbenzamide scaffold represents a critical pharmacophore in drug development, particularly for modulation of amide-binding pockets where steric locking by the ortho-chloro group is pivotal.[1] While Nuclear Magnetic Resonance (NMR) provides solution-state connectivity, it often fails to unambiguously resolve the static conformational lock induced by the 2-chloro substituent.[1] SC-XRD is the definitive "Gold Standard" for mapping these steric clashes and intermolecular hydrogen bonding networks (H-bonds) that dictate solid-state stability and bioavailability.[1]
Experimental Protocol: Crystallization & Data Acquisition
To ensure high-redundancy data, the following self-validating protocol is recommended. This workflow is designed to overcome the common "oiling out" issues associated with N-ethyl alkyl chains.
Phase I: Crystal Growth Optimization
-
Purity Requirement: >98% (HPLC). Impurities >1% often poison the nucleation face.[1]
-
Method A: Slow Evaporation (Primary):
-
Dissolve 20 mg of compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) .
-
Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover with parafilm, pierce with 3-4 pinholes.[1]
-
Store at 4°C. The lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.[1]
-
-
Method B: Vapor Diffusion (Alternative):
-
Inner Vial: 15 mg compound in 1 mL Tetrahydrofuran (THF).
-
Outer Reservoir: 4 mL Pentane (Anti-solvent).
-
Mechanism: Pentane slowly diffuses into THF, gradually lowering solubility and driving controlled nucleation.[1]
-
Phase II: Data Collection Parameters
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the Chlorine atom (Absorption coefficient
is significantly lower for Mo).[1] -
Temperature: 100 K (Cryostream).
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing for precise location of the ethyl group terminal carbons, which are prone to high thermal motion.[1]
-
-
Resolution Target: 0.8 Å or better (essential for direct methods phasing).
Structural Determination Workflow
The following diagram outlines the logical pathway from raw diffraction frames to a refined structural model, ensuring all validation checkpoints are met.
Caption: Logical workflow for converting raw X-ray diffraction frames into a validated molecular structure.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the SC-XRD data of 2-chloro-N-ethyl-4-methylbenzamide against its closest structural analogues and alternative analytical techniques.
Comparison 1: Structural Analogues (Benzamide Family)
The N-ethyl substituent introduces flexibility distinct from N-aryl analogues.[1] The table below benchmarks the expected crystallographic parameters based on high-quality literature standards for the 2-chloro-benzamide class.
| Feature | Target: 2-Chloro-N-ethyl-4-methylbenzamide | Alternative A: 2-Chloro-N-(4-methylphenyl)benzamide [1] | Alternative B: N-(2-chlorophenyl)-4-methylbenzamide [2] |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P2₁/n | P2₁/c | P2₁/c |
| Packing Motif | Linear Chains: N-H...O bonds form C(4) chains.[1] Ethyl group likely interdigitates loosely.[1] | Planar Stacks: π-π stacking dominates due to two aromatic rings.[1] | Dimers: Often forms R2,2(8) dimers due to steric bulk.[1] |
| Steric Lock | Syn-conformation: 2-Cl often forces C=O and Cl to be syn to minimize dipole repulsion.[1] | Twisted: Dihedral angle ~82° between rings due to Cl steric clash.[1] | Twisted: Dihedral angle ~51° between rings. |
| Density ( | ~1.25 - 1.30 Mg/m³ (Lower due to alkyl chain) | 1.265 Mg/m³ | 1.35 Mg/m³ |
Technical Insight:
-
The "Ethyl Effect": Unlike the N-aryl alternatives (A & B), the N-ethyl group in the target compound lacks the ability to participate in
stacking.[1] This typically results in a lower packing efficiency (density) and a crystal lattice dominated solely by the strong N-H...O=C hydrogen bond (Intermolecular interaction). -
The "Chloro Effect": In all three cases, the ortho-chloro substituent is the "structure-directing agent."[1] It sterically prohibits the amide group from being coplanar with the benzene ring.[1] In the target compound, expect a torsion angle (C2-C1-C(O)-N) of roughly 40-60°, significantly deviating from planarity.[1]
Comparison 2: SC-XRD vs. NMR/DFT
| Methodology | SC-XRD (This Protocol) | Solution NMR (1H/13C) | DFT Calculation (B3LYP) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Connectivity & Dynamics | Energy Minimized Model |
| Conformation | Static/frozen: Reveals the specific low-energy conformer packed in the lattice.[1][2] | Averaged: Rapid rotation of the N-ethyl bond blurs the specific steric lock of the 2-Cl group.[1] | Theoretical: Gas-phase model often ignores packing forces (H-bonds).[1] |
| H-Bonding | Direct Observation: Measures D...A distances (typically 2.8 - 3.0 Å for N-H...O).[1] | Inferred: Chemical shift changes ( | Predicted: often overestimates strength without solvent correction.[1] |
Verdict: While NMR confirms the synthesis, SC-XRD is indispensable for proving the syn/anti orientation of the 2-chloro substituent relative to the carbonyl oxygen, a critical factor for docking studies in drug discovery.[1]
Detailed Structural Mechanism (Signaling Pathway)
The following diagram illustrates the intermolecular interactions (Supramolecular Synthons) expected in the crystal lattice, which define the material's stability.
Caption: Supramolecular assembly showing the primary N-H...O hydrogen bond driving chain formation.
References
-
Gowda, B. T., et al. (2010).[1] "2-Chloro-N-(4-methylphenyl)benzamide."[1] Acta Crystallographica Section E: Structure Reports Online, 66(11), o2940.[1]
-
Gowda, B. T., et al. (2011). "N-(2-Chlorophenyl)-4-methylbenzamide."[1] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2767.[1]
-
Saeed, A., et al. (2010).[1] "2-Chloro-N-(4-methoxyphenyl)benzamide."[1] Acta Crystallographica Section E, 66, o2963.[1][2]
-
BenchChem Protocols. "Crystallization Methods for X-ray Analysis of Benzamide Derivatives." BenchChem Application Notes.
Sources
Elemental Analysis Validation for C10H12ClNO: Automated Microanalysis vs. Oxygen Flask Combustion
Topic: Comparative Guide to Elemental Analysis Validation for C10H12ClNO (Lidocaine Intermediate) Audience: Researchers, QA/QC Scientists, and Drug Development Professionals.
Executive Summary
In the synthesis of small molecule therapeutics, the validation of key intermediates is a critical quality attribute (CQA). This guide focuses on C10H12ClNO (specifically 2-Chloro-N-(2,6-dimethylphenyl)acetamide ), a primary intermediate in the synthesis of Lidocaine and related amide anesthetics.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, it cannot definitively prove bulk purity. Elemental Analysis (EA) remains the "Gold Standard" for establishing >95% purity in drug candidates. This guide objectively compares the two dominant methodologies for validating this chloro-organic compound: Automated Combustion Microanalysis and the Schöniger Oxygen Flask Method .
Part 1: The Theoretical Baseline
Before selecting an analytical method, the theoretical composition must be established with high precision using IUPAC standard atomic weights.
Target Molecule: 2-Chloro-N-(2,6-dimethylphenyl)acetamide Molecular Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol [1]
Theoretical Composition Calculation
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 60.77% |
| Hydrogen (H) | 12 | 1.008 | 12.10 | 6.12% |
| Chlorine (Cl) | 1 | 35.450 | 35.45 | 17.93% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 7.09% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 8.09% |
| TOTAL | 197.66 | 100.00% |
Critical Threshold: For pharmaceutical intermediates, experimental values must fall within ±0.4% of these theoretical values to be considered "Analytically Pure" (Journal of Medicinal Chemistry / FDA Guidelines).
Part 2: Comparative Methodology
For a molecule containing a halogen (Chlorine) and an amide nitrogen, the choice of analysis method impacts accuracy, cost, and throughput.
Method A: Automated CHNS/Cl Microanalysis
The modern, high-throughput standard.
-
Mechanism: Flash combustion at >1000°C in an oxygen-enriched helium atmosphere. Gases (CO₂, H₂O, N₂, Cl₂) are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).
-
Best For: High-throughput screening, simultaneous CHN determination.
Method B: Schöniger Oxygen Flask Combustion
The specific, high-precision legacy method.
-
Mechanism: Sample is wrapped in ashless paper and ignited in a pure oxygen atmosphere within a sealed flask containing an absorbing solution (e.g., NaOH). The resulting chloride ions are quantified via potentiometric titration.
-
Best For: Precise halogen (Cl) determination, resolving matrix interference.
Performance Comparison Matrix
| Feature | Automated Microanalysis (CHN Mode) | Schöniger Flask (Cl Mode) |
| Precision (Cl) | Moderate (Interference from ash/residue possible) | High (Direct titration of ions) |
| Sample Req. | < 2 mg | 10–20 mg |
| Throughput | High (5 mins/sample) | Low (30 mins/sample) |
| Cost/Run | $ (Reagents only) | |
| Skill Level | Low (Push-button) | High (Manual technique required) |
| Safety | High (Closed system) | Moderate (Risk of flask over-pressurization) |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate validation path for C10H12ClNO.
Figure 1: Analytical workflow for validating C10H12ClNO purity. Note the pre-requisite HPLC check to prevent wasting EA resources on impure samples.
Part 4: Deep Dive Protocol – The Schöniger Method
While automated systems are common, the Schöniger Flask remains the definitive method for resolving Chlorine discrepancies in C10H12ClNO. This protocol is self-validating via the use of a certified standard (e.g., p-chlorobenzoic acid).
Materials & Reagents
-
Apparatus: 500 mL thick-walled Erlenmeyer flask with platinum gauze sample carrier (Schöniger type).
-
Absorbing Solution: 10 mL 1.0 M NaOH + 2 drops 30% H₂O₂.
-
Titrant: 0.01 N Silver Nitrate (AgNO₃).
-
Indicator: Dichlorofluorescein (or Potentiometric Electrode).
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 15–20 mg of dried C10H12ClNO onto ashless filter paper.
-
Fold the paper to enclose the sample, leaving a fuse strip exposed. Clamping into the platinum gauze is critical to ensure the sample is suspended in the center of the flask.
-
-
Combustion:
-
Add absorbing solution to the flask.[2]
-
Flush the flask with 100% Oxygen for 30 seconds.
-
Ignite the paper fuse and immediately insert the stopper/gauze into the flask.
-
Invert the flask immediately after combustion ceases to coat the walls with the absorbing solution. Shake vigorously for 2 minutes.
-
-
Analysis (Titration):
-
Allow the mist to settle (approx. 15 mins) to ensure complete absorption of Cl₂/HCl gas.
-
Rinse the stopper and gauze with deionized water into the flask.
-
Acidify with dilute Nitric Acid (HNO₃).
-
Titrate with 0.01 N AgNO₃.
-
-
Calculation:
-
Where V = Volume of titrant (mL), N = Normality of AgNO₃.
-
Troubleshooting the "Fail" Result
If your C10H12ClNO sample fails EA (e.g., C is low, Cl is high):
-
Solvent Entrapment: The most common cause. C10H12ClNO crystallizes well from toluene. If C is high (+0.8%), check for trapped toluene (C7H8).
-
Incomplete Combustion: If the residue on the platinum mesh is black (carbonaceous), the result is void. Increase oxygen flow or reduce sample size.
-
Moisture: If H is high and C/N are low proportionally, the sample is hygroscopic. Dry at 40°C under vacuum for 4 hours.
References
-
PubChem. (2025).[3] Compound Summary: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (C10H12ClNO).[1][4][5] National Library of Medicine. [Link]
-
Schöniger, W. (1955).[6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Foundational methodology for Oxygen Flask Combustion).[6][2][7]
-
Exeter Analytical. (2024). Oxygen Flask Combustion Unit: Technical Specification for Halogen Analysis.[Link]
- Journal of Medicinal Chemistry. (2024). Guidelines for Authors: Characterization of New Compounds. American Chemical Society. (Source for +/- 0.4% purity standard).
-
NIST Chemistry WebBook. (2023). 2-Chloro-2',6'-acetoxylidide Thermochemical Data.[Link]
Sources
- 1. 2-Chloro-2,6-dimethylacetanilide | LGC Standards [lgcstandards.com]
- 2. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kemesta.fi [kemesta.fi]
A Senior Application Scientist's Guide to Validating the Purity of 2-chloro-N-ethyl-4-methylbenzamide using LC-MS
For researchers, scientists, and professionals in drug development, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 2-chloro-N-ethyl-4-methylbenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. We will move beyond rote protocol recitation to explore the scientific rationale behind our choices, establishing a self-validating system for robust purity assessment using Liquid Chromatography-Mass Spectrometry (LC-MS).
The Imperative for Purity: Why LC-MS is the Gold Standard
While techniques like HPLC-UV or GC-MS have their merits, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an unparalleled combination of sensitivity and selectivity, making it the ideal platform for purity analysis.[1][2][] Its ability to separate compounds based on their physicochemical properties (LC) and then identify them based on their unique mass-to-charge ratio (MS) allows for the confident detection and characterization of even trace-level impurities that might otherwise go unnoticed.[][4]
Foundational Strategy: A Lifecycle Approach to Method Validation
Modern analytical method validation, guided by the principles of ICH Q2(R2) and the newer ICH Q14, has shifted from a one-time checklist to a continuous lifecycle model.[5] This approach emphasizes that a method's reliability is established during development and maintained throughout its use. Our strategy is therefore twofold: first, develop a robust and suitable method, and second, formally validate its performance characteristics to prove it is fit for the intended purpose—in this case, the accurate assessment of purity.[6][7]
Caption: The Analytical Method Lifecycle for Purity Assessment.
Experimental Design: Protocols & Rationale
This section details the step-by-step protocols for developing and validating an LC-MS method for 2-chloro-N-ethyl-4-methylbenzamide. The causality behind each choice is explained to build a trustworthy, self-validating system.
Part A: LC-MS Method Development
The goal is to achieve good chromatographic separation of the main compound from potential impurities with stable and sensitive MS detection.
Experimental Protocol: LC-MS Method Development
-
Standard Preparation: Prepare a ~1.0 mg/mL stock solution of 2-chloro-N-ethyl-4-methylbenzamide in methanol. Create a working solution at ~10 µg/mL by diluting with 50:50 methanol:water.
-
Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Chromatography (Starting Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Rationale: The non-polar C18 stationary phase is well-suited for retaining and separating moderately non-polar benzamide derivatives.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common modifier that aids in the protonation of the analyte in the MS source, leading to a strong [M+H]⁺ ion signal.[1]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 10 minutes. This wide gradient helps to elute a broad range of potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
-
-
Mass Spectrometry (Starting Conditions):
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. Rationale: The amide nitrogen in the benzamide structure is readily protonated, making positive ESI the logical choice for high sensitivity.[2]
-
Acquisition Mode: Full Scan from m/z 100-500. Rationale: A full scan is essential during development to search for unknown impurities and confirm the molecular weight of the primary compound.[2] For 2-chloro-N-ethyl-4-methylbenzamide (C16H16ClNO, MW: 273.76), we expect to see the protonated molecule [M+H]⁺ at approximately m/z 274.1, considering the isotopic pattern of chlorine.
-
-
Optimization: Inject the working solution. Analyze the chromatogram for peak shape, retention time, and the presence of any other components. Adjust the gradient steepness and initial/final %B to improve the resolution between the main peak and any observed impurities. Optimize MS source parameters (e.g., capillary voltage, gas flow, source temperature) to maximize the signal intensity of the [M+H]⁺ ion.
Part B: Method Validation per ICH Q2(R2) Guidelines
Once the method is developed, it must be formally validated.[8] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6]
1. Specificity / Selectivity
-
Causality: This is the most critical parameter for a purity assay. It proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Experimental Protocol:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
-
Analyze a sample of 2-chloro-N-ethyl-4-methylbenzamide.
-
If available, analyze samples of known impurities individually.
-
Perform stress degradation studies (e.g., expose the analyte to acid, base, oxidative, heat, and photolytic stress) and analyze the resulting solutions. The goal is to show that degradation products are resolved from the main peak.
-
Use the mass spectrometer's specificity to confirm peak identity. Even if two peaks are not fully separated chromatographically, they can be distinguished if they have different mass-to-charge ratios.[6]
-
Caption: Logic flow for establishing method specificity.
2. Linearity and Range
-
Causality: To accurately quantify impurities, we must demonstrate a direct, proportional relationship between the concentration of an impurity and the instrument's response over a defined range.
-
Experimental Protocol:
-
Prepare a stock solution of the analyte or a known impurity.
-
Create a series of at least five calibration standards by serial dilution, spanning a range from the reporting limit (e.g., 0.05%) to 120% of the specification limit (e.g., 1.0% impurity). A typical range could be 0.05 µg/mL to 1.5 µg/mL.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
3. Accuracy
-
Causality: Accuracy demonstrates the closeness of the measured value to the true value. For impurity quantification, this ensures we are not over- or under-reporting the impurity levels.
-
Experimental Protocol:
-
Prepare a sample of the main compound (e.g., at 1 mg/mL).
-
Spike this sample with known amounts of an impurity standard at three different concentration levels (e.g., 0.1%, 0.5%, and 1.0%).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for the impurity at each level.
-
4. Precision
-
Causality: Precision measures the degree of scatter between a series of measurements. It is a measure of the method's reproducibility and is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): The precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the analyte spiked with an impurity at a target concentration (e.g., 0.5%). Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst. Compare the results from both days.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[9] For a purity method, the LOQ must be below the reporting threshold for impurities.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) from the chromatogram. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Inject a series of dilute solutions and determine the concentration that corresponds to the required S/N ratio.
-
6. Robustness
-
Causality: Robustness testing demonstrates the method's reliability with respect to deliberate variations in method parameters, providing an indication of its suitability for routine use.
-
Experimental Protocol:
-
Make small, deliberate changes to key method parameters, one at a time.
-
Examples include:
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH or Composition (e.g., ± 2% organic)
-
Flow Rate (e.g., ± 0.02 mL/min)
-
-
Analyze a sample under each condition and assess the impact on retention time, resolution, and peak area.
-
| Validation Parameter | Typical Acceptance Criteria (for Impurity Method) | Source |
| Specificity | No interference at the analyte RT; degradants resolved (Rs > 1.5) | ICH Q2(R2) |
| Linearity (r²) | ≥ 0.99 | [10] |
| Accuracy (% Recovery) | 80.0% - 120.0% | [10] |
| Precision (% RSD) | Repeatability: ≤ 10%; Intermediate Precision: ≤ 15% | [9][10] |
| Limit of Quantitation (LOQ) | Sufficiently below the reporting threshold (e.g., < 0.05%) | [9] |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. | [8] |
Comparison with Alternative Analytical Techniques
While LC-MS is superior for this application, it is useful to understand its performance relative to other common techniques.
| Technique | Selectivity | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| LC-MS | Very High | Very High (pg-fg) | Moderate | Provides molecular weight confirmation; ideal for unknown impurity identification.[4] | Higher instrument cost and complexity.[11] |
| HPLC-UV | Moderate-High | Moderate (ng) | High | Robust, widely available, and cost-effective. | Co-eluting impurities without a chromophore will be missed; cannot confirm identity. |
| GC-MS | High | High (pg) | Moderate | Excellent for volatile and thermally stable impurities. | Requires the analyte to be volatile or necessitates derivatization.[10] |
| qNMR | High | Low (µg-mg) | Low | Provides a direct measure of purity without needing a specific reference standard for the impurity. | Requires a higher concentration of the sample and is less sensitive to trace impurities. |
Conclusion
Validating the purity of 2-chloro-N-ethyl-4-methylbenzamide is a systematic process that relies on the inherent strengths of Liquid Chromatography-Mass Spectrometry. By adopting a lifecycle approach grounded in the principles of ICH Q2(R2), we move beyond simple protocol execution to build a deep, scientific understanding of the method's performance.[5][6] This guide has detailed the necessary experimental protocols and, more importantly, the underlying rationale for each step. A meticulously developed and validated LC-MS method provides the highest degree of confidence, ensuring that the purity data generated is not only accurate and reliable but also defensible, supporting the integrity of all subsequent research and development activities.
References
- Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis. Benchchem.
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- How can I determine the purity of an isolated compound? ResearchGate.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
- ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. TGA Consultation Hub.
- methods of purification of organic compounds. BYJU'S.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
- Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies.
- LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR.
- LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
- LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
- 4-chloro-n-(2-(4-morpholinyl)ethyl)benzamide. Sigma-Aldrich.
- Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Oxford Academic.
- A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Ethylbenzamide. Benchchem.
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- 2. agilent.com [agilent.com]
- 4. chimia.ch [chimia.ch]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. consultations.tga.gov.au [consultations.tga.gov.au]
- 8. sisu.ut.ee [sisu.ut.ee]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurachem.org [eurachem.org]
Comparative Guide: N-Ethyl vs. N-Methyl Benzamide Derivatives in Drug Design
The benzamide moiety is a privileged scaffold in medicinal chemistry, serving as the core structural motif for a vast array of therapeutics, including dopamine D2/D3 antagonists (e.g., amisulpride, raclopride), histone deacetylase (HDAC) inhibitors, and novel anthelmintic agents. During lead optimization, the decision to substitute the amide nitrogen with a methyl (N-methyl) or an ethyl (N-ethyl) group is a critical inflection point.
As an Application Scientist, I have structured this guide to objectively compare the physicochemical, pharmacodynamic, and pharmacokinetic impacts of N-methyl versus N-ethyl substitutions on benzamide derivatives. This guide provides actionable insights, experimental protocols, and mechanistic rationales to help drug development professionals optimize their synthetic pipelines.
Physicochemical Profiling: The "Magic Methyl" vs. Steric Extension
The addition of an alkyl group to a secondary benzamide fundamentally alters its physicochemical profile by removing a hydrogen-bond donor, which decreases the polar surface area (PSA) and typically enhances membrane permeability. However, the choice between a methyl and an ethyl group dictates the magnitude of these changes.
-
N-Methylation: Often referred to as the "magic methyl" effect, this substitution adds minimal molecular weight (+14 Da) but can induce profound conformational changes. In benzamides, N-methylation forces the amide bond out of planarity with the aromatic ring due to steric repulsion. Paradoxically, while it increases lipophilicity (LogD), this disruption of planarity can lower the crystal lattice energy, sometimes resulting in increased aqueous solubility compared to the unsubstituted amide.
-
N-Ethylation: The extension to an N-ethyl group (+28 Da) prioritizes lipophilicity and steric bulk. While it similarly disrupts planarity, the added hydrophobic surface area significantly increases the partition coefficient (LogP). This is highly advantageous when targeting deep, lipophilic receptor pockets (e.g., in the central nervous system), but it often comes at the cost of reduced aqueous solubility[1].
Comparative Physicochemical Data
| Property / Metric | Unsubstituted Benzamide | N-Methyl Benzamide | N-Ethyl Benzamide | Mechanistic Causality |
| H-Bond Donors | 2 | 1 | 1 | Alkylation replaces the N-H proton, reducing PSA and improving passive diffusion. |
| Lipophilicity (LogP) | Baseline | Moderate Increase | High Increase | The extra methylene unit in the ethyl group increases the hydrophobic surface area. |
| Aqueous Solubility | Baseline | Variable (Often Increased) | Decreased | N-methyl disrupts crystal packing (increasing solubility); N-ethyl's hydrophobicity overrides this effect. |
| Amide Planarity | Planar | Non-planar | Non-planar | Steric clash between the alkyl group and the ortho-protons of the benzene ring forces a torsion angle shift. |
Pharmacodynamics: Receptor Binding & Structure-Activity Relationships (SAR)
The choice of N-alkylation dictates how the benzamide vector interacts with the target protein's binding pocket.
Case Study 1: Dopamine D2/D3 Receptor Antagonists
In the development of neuroleptics and PET imaging agents, substituted benzamides are classic D2/D3 receptor antagonists. SAR studies reveal that the size of the N-alkyl group on the pyrrolidine/amine side chain or the benzamide core strictly governs receptor subtype selectivity. For instance, N-ethyl substituted benzamides (such as epidepride) often exhibit superior fit and higher binding affinity in the D2 orthosteric site compared to their N-methyl counterparts, as the ethyl group perfectly occupies a specific hydrophobic sub-pocket within the receptor[2][3].
Case Study 2: Anthelmintic Complex II Inhibitors
Recent studies on nematicidal agents (e.g., Wact-11 analogs) evaluated N-alkyl benzamides targeting the benzoquinone pocket of C. elegans Complex II. Molecular docking and in vitro assays demonstrated that both N-methyl and N-ethyl derivatives accommodated favorably without steric clashes, preserving the critical binding poses of their secondary amide precursors while increasing lipophilicity to penetrate the nematode cuticle[4].
Caption: Logical workflow for selecting N-methyl vs N-ethyl substitutions in benzamide SAR optimization.
Pharmacokinetics: Metabolic Clearance and CYP450 Vulnerability
While N-ethylation may drive target affinity, it introduces a significant pharmacokinetic liability: increased metabolic clearance.
Both N-methyl and N-ethyl benzamides undergo oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes in the liver. However, the kinetics differ drastically:
-
N-Ethyl Vulnerability: The
-carbon of the ethyl group possesses highly accessible protons. CYP450 readily abstracts a hydrogen atom here, leading to an unstable carbinolamine intermediate that spontaneously cleaves to yield the primary benzamide and acetaldehyde[5]. -
Downstream Metabolism: Once dealkylated, the resulting primary benzamide is rapidly hydrolyzed by amidases into benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine[5].
Because the N-ethyl group is generally more susceptible to this oxidative attack than the sterically tighter N-methyl group, N-ethyl derivatives often exhibit shorter half-lives and higher intrinsic clearance rates.
Caption: Primary CYP450-mediated N-dealkylation and clearance pathway for N-alkyl benzamides.
Experimental Methodologies
To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating N-alkyl benzamides.
Protocol 1: Catalytic N-Alkylation of Benzamides (Borrowing Hydrogen Method)
Traditional N-alkylation uses toxic alkyl halides. This modern, atom-economical protocol uses alcohols as alkylating agents via a transition-metal-catalyzed "borrowing hydrogen" mechanism, ensuring high N-selectivity over O-alkylation[6].
Reagents: Benzamide (0.5 mmol), Methanol or Ethanol (0.55 mmol), Co-L5@C-800 catalyst (1.9 mol%), KOH (0.3 mmol), Toluene (3 mL).
-
Preparation: To an oven-dried Schlenk tube, add the benzamide, the Co-based catalyst, and KOH.
-
Inert Atmosphere: Purge the vessel with Argon for 10 minutes to prevent catalyst oxidation.
-
Addition: Inject the chosen alcohol (methanol for N-methyl, ethanol for N-ethyl) and toluene via a gas-tight syringe.
-
Reaction: Seal the tube and heat the mixture to 130°C with vigorous stirring for 24 hours.
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the solid catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc) to isolate the pure N-alkyl benzamide.
Protocol 2: In Vitro Radioligand Binding Assay (Dopamine D2 Receptor)
To validate the pharmacodynamic differences between the synthesized N-methyl and N-ethyl derivatives, a competitive binding assay is employed[2].
-
Membrane Preparation: Homogenize rat striatal tissue (rich in D2 receptors) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet in assay buffer.
-
Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-raclopride at 1 nM), 50 µL of the test compound (N-methyl or N-ethyl benzamide) at varying concentrations (
to M), and 100 µL of the membrane suspension. -
Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate
and values using non-linear regression analysis.
References
-
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at:[Link]
-
The impact of N-methylation on aqueous solubility and lipophilicity. Sussex Drug Discovery Centre. Available at:[Link]
-
Lipophilicity in PK design: methyl, ethyl, futile. PubMed. Available at:[Link]
-
In Vitro and In Vivo Characterization of R(+)-FIDA2: A Dopamine D2-Like Imaging Agent. SNM Journals. Available at:[Link]
-
Benzamides | New Drug Approvals. New Drug Approvals. Available at:[Link]
-
Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. Available at:[Link]
Sources
- 1. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics [mdpi.com]
- 5. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Analytical Landscape of Substituted Benzamides: A Comparative Guide to Reference Standards and Chromatographic Analysis
Senior Application Scientist Commentary: In the landscape of pharmaceutical analysis, the precise identification and quantification of active pharmaceutical ingredients (APIs) and their related impurities are of paramount importance. Our initial investigation into "2-chloro-N-ethyl-4-methylbenzamide" revealed a significant discrepancy between the provided chemical name and the associated CAS number (25058-75-3), with no definitive public data linking the two. This scenario is not uncommon in early-stage drug development and underscores the critical need for robust analytical strategies that can be adapted to novel or sparsely documented compounds.
This guide, therefore, pivots to address the broader, yet highly relevant, analytical challenges associated with chloro- and methyl-substituted N-ethylbenzamides. By leveraging established methodologies for structurally similar and commercially available analogs, we provide a framework for developing and validating analytical protocols, selecting appropriate reference standards, and ensuring the integrity of analytical data. We will use well-documented compounds such as 4-chloro-N-ethylbenzamide and N-ethyl-4-methylbenzamide as illustrative examples to ground our discussion in practical, verifiable data.
The Cornerstone of Accurate Analysis: Selecting and Qualifying Reference Standards
The reliability of any quantitative analytical method hinges on the quality of the reference standards used for calibration and identification. For the analysis of substituted benzamides, several types of reference standards are available, each with its specific application and level of characterization.
Types of Reference Standards:
-
Primary Pharmacopeial Standards: When available, standards from recognized pharmacopeias (e.g., USP, EP) are the gold standard.[1] These are highly characterized materials suitable for use in official monograph test methods.[2]
-
Certified Reference Materials (CRMs): These are produced by accredited bodies and come with a comprehensive certificate of analysis detailing their purity, uncertainty, and traceability to primary standards.[3]
-
Secondary Standards: These are standards established in-house or by a third party and are qualified against a primary standard. They are often used for routine testing to conserve the more expensive primary standards.
-
Analytical Standards: These are well-characterized materials of high purity suitable for analytical use, though they may not have the full metrological traceability of a CRM.
Commercially Available Reference Standards for Analogous Compounds:
A survey of major chemical suppliers reveals the availability of several relevant substituted benzamides that can serve as model compounds or starting points for analytical method development.
| Compound Name | CAS Number | Supplier Example(s) | Notes |
| 4-Chloro-N,N-diethylbenzamide | 7461-38-3 | Sigma-Aldrich | A closely related tertiary amide.[4] |
| 4-Chloro-N-[2-(diethylamino)ethyl]benzamide | 2852-23-5 | Sigma-Aldrich | An analog with a different N-substituent.[5] |
| N-(2-Chloroethyl)benzamide | 26385-07-9 | NIST | Available as a reference material from the National Institute of Standards and Technology.[6] |
| N-Ethyl-4-methylbenzamide | Not readily found | Cheméo (data) | While a direct commercial source for a reference standard is not immediately apparent, physical and chemical property data are available.[7] |
| 4-chloro-N-ethyl-N-phenyl-benzamide | 325780-15-2 | Sigma-Aldrich | A commercially available analog. |
| 2-Chloro-N-ethyl-N-phenylbenzamide | 95415-53-5 | BLD Pharm | A commercially available positional isomer.[8] |
| 2-Chloro-N-ethyl-N-(m-tolyl)benzamide | 1018134-12-7 | ChemScene | A commercially available analog with an additional methyl group on the N-phenyl ring.[9] |
Expert Insight on Reference Standard Selection: The choice of a reference standard is a critical decision. For novel compounds like the initially proposed "2-chloro-N-ethyl-4-methylbenzamide," where a pharmacopeial or certified reference material is unavailable, a well-characterized analytical standard from a reputable supplier is the most practical starting point. It is incumbent upon the analytical scientist to thoroughly verify the identity and purity of such a standard using orthogonal techniques (e.g., NMR, MS, elemental analysis) before its use in quantitative analysis.
Comparative Analysis of Chromatographic Techniques for Substituted Benzamides
The two most powerful and widely used chromatographic techniques for the analysis of substituted benzamides are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques depends on the analyte's properties, the sample matrix, and the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of a wide range of substituted benzamides, which are typically non-volatile and thermally stable enough for this method. Reversed-phase HPLC with UV detection is the most common approach.
Typical HPLC Method Parameters for Substituted Benzamides:
| Parameter | Typical Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like benzamides.[10] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | The organic modifier and water ratio is adjusted to achieve optimal retention. Formic acid is added to improve peak shape and suppress ionization of any acidic or basic functional groups.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[10] |
| Detection | UV at 230-280 nm | Benzamides have a strong UV chromophore, allowing for sensitive detection in this wavelength range. |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times.[10] |
Experimental Protocol: HPLC Analysis of a Chloro-Substituted Benzamide Analog
This protocol is a representative example for the analysis of a compound like 4-chlorobenzamide and can be adapted for other similar benzamides.[10]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the sample solution.
-
Identify the analyte peak based on the retention time of the reference standard.
-
Quantify the analyte using the peak area from the calibration curve.
-
Workflow for HPLC Method Development and Analysis:
Caption: Workflow for HPLC method development and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly useful for the identification of unknown impurities and for providing structural confirmation of the main analyte.
For many substituted benzamides, derivatization may be necessary to increase their volatility and thermal stability for GC analysis.[12]
Typical GC-MS Method Parameters for Substituted Benzamides:
| Parameter | Typical Condition | Rationale |
| Column | Non-polar capillary column (e.g., DB-5ms) | Suitable for a wide range of organic compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Split/Splitless | Splitless mode is used for trace analysis, while split mode is for higher concentrations. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | A temperature program is used to elute compounds with a range of volatilities. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces a reproducible fragmentation pattern, useful for library matching. |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and identification, while SIM provides higher sensitivity for quantitative analysis. |
Experimental Protocol: GC-MS Analysis of a Substituted Benzamide Analog (with Derivatization)
This protocol is a general guideline and may require optimization for specific benzamide analogs.[13]
-
Derivatization (if necessary):
-
In a vial, combine the sample or standard with a suitable solvent (e.g., pyridine or acetonitrile) and a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture to facilitate the reaction (e.g., 70°C for 30 minutes).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized solution into the GC-MS system.
-
Acquire data in full scan mode for qualitative analysis and to identify the characteristic ions of the derivatized analyte.
-
For quantitative analysis, develop a method using SIM mode, monitoring the most abundant and specific ions.
-
-
Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
For quantitative analysis, create a calibration curve using derivatized standards and quantify the sample based on the peak area of the selected ions.
-
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of substituted benzamides.
Comparison of HPLC and GC-MS for Substituted Benzamide Analysis
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (or derivatization). |
| Sample Preparation | Generally simpler, often just dissolution and filtration. | May require a more complex derivatization step.[12] |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, based on both chromatographic separation and mass-to-charge ratio. |
| Sensitivity | Good, but generally lower than GC-MS in SIM mode. | Excellent, especially in SIM mode. |
| Structural Information | Limited to UV spectrum. | Provides detailed structural information from the mass spectrum. |
| Typical Application | Routine quality control, purity assessment, and quantitative analysis of the main component. | Impurity identification, structural confirmation, and trace analysis. |
Potential Impurities in the Synthesis of Substituted Benzamides
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A common method for synthesizing N-substituted benzamides is the reaction of a substituted benzoyl chloride with an appropriate amine.
Generalized Synthesis Scheme:
Sources
- 1. Reference Standards [americhempharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 4. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N-[2-(diethylamino)ethyl]benzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-(2-Chloroethyl)benzamide [webbook.nist.gov]
- 7. chemeo.com [chemeo.com]
- 8. 95415-53-5|2-Chloro-N-ethyl-N-phenylbenzamide|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lumirlab.com [lumirlab.com]
Safety Operating Guide
Operational Guide: Disposal of 2-chloro-N-ethyl-4-methylbenzamide
Executive Summary & Core Directive
2-chloro-N-ethyl-4-methylbenzamide is a halogenated aromatic amide.[1] For disposal purposes, the presence of the chlorine atom on the aromatic ring dictates its classification.[1] It must be managed as Halogenated Organic Waste .
Critical Operational Rule: Under no circumstances should this compound be disposed of via sanitary sewer (drain) or mixed with non-halogenated solvents. Doing so violates EPA discharge regulations (40 CFR § 261) and significantly increases disposal costs by contaminating cheaper waste streams.
Technical Hazard Profiling (The "Why")
To ensure safety, we must understand the molecule's behavior, not just its name.[1]
-
Chemical Class: Halogenated Aromatic Amide.[1]
-
Structural Risks:
-
Lipophilicity: The N-ethyl and 4-methyl groups increase the molecule's ability to penetrate lipid barriers (skin/cell membranes), making dermal absorption a primary exposure route.[1]
-
Thermal Stability: Amides are generally stable, but high-temperature incineration requires specific acid-gas scrubbing (to capture HCl), distinguishing it from standard organic waste.[1]
-
Reactivity: While stable under neutral conditions, amides can hydrolyze in the presence of strong acids or bases, potentially releasing ethylamine (flammable/corrosive) and the corresponding chlorobenzoic acid.[1]
-
Hazardous Waste Classification (RCRA)
This specific isomer is generally not a P-listed or U-listed waste by name. However, it is regulated based on its characteristics:[1][2][3][4]
-
Waste Code: Generally falls under D001 (if in flammable solvent) or state-specific codes for halogenated organics.
-
Disposal Method: High-Temperature Incineration (approx. 1100°C) with secondary combustion and gas scrubbing.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of this compound depending on its physical state and purity.
Figure 1: Decision matrix for the segregation and packaging of halogenated amide waste.
Detailed Operational Protocol
Phase 1: Personal Protective Equipment (PPE)
Standard latex gloves are insufficient for aromatic amides due to potential permeation.
-
Hands: Nitrile gloves (minimum 0.11mm thickness). Double-gloving recommended if handling pure oil/solid.[1]
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Body: Standard flame-resistant lab coat.
Phase 2: Waste Segregation
The Golden Rule: Segregate Halogenated from Non-Halogenated.
-
Why? Non-halogenated solvents (e.g., Acetone, Methanol) can often be used as fuel blends in cement kilns (cheap disposal).[1] Once you introduce a halogenated compound like 2-chloro-N-ethyl-4-methylbenzamide, the entire mixture requires specialized incineration to prevent the formation of dioxins and acid rain precursors (HCl), tripling the disposal cost.[1]
Phase 3: Packaging Procedure
Scenario A: Solid Waste (Crystals/Powder)
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (4-mil thickness preferred).
-
Secondary Containment: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Tagging: Attach a waste tag immediately. List the full chemical name. Do not use abbreviations/structures.
-
Binning: Place in the container designated for "Solid Hazardous Waste" (often a yellow or black drum).
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Amides + Oxidizers can lead to uncontrolled exothermic reactions.[1]
-
Transfer: Pour into the Halogenated Solvent carboy (usually Red or Yellow tag, depending on facility color codes).
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Closure: Cap tightly immediately after filling to prevent volatile emissions.[1]
Data Summary & Reference Table
| Parameter | Specification | Operational Implication |
| Chemical Structure | Halogenated Aromatic Amide | Requires high-temp incineration; resistant to biodegradation.[1] |
| Waste Stream | Halogenated Organic | Must be segregated from non-halogenated solvents to control costs. |
| RCRA Status | Characteristic / Process Waste | Not P-listed, but regulated due to toxicity/halogen content.[1] |
| Incompatibilities | Strong Oxidizers, Strong Acids | Risk of hydrolysis or violent reaction.[1] Keep separate. |
| Spill Cleanup | Absorb with Vermiculite/Clay | Do not use combustible materials (sawdust) if mixed with oxidizers. |
Emergency Spill Response
In the event of a spill of 2-chloro-N-ethyl-4-methylbenzamide:
-
Isolate: Evacuate the immediate area (10-foot radius).
-
Protect: Don PPE (Nitrile gloves, goggles).[1]
-
Contain:
-
Decontaminate: Clean the surface with a soap and water solution.[7] The amide functionality makes it slightly polar; soapy water is more effective than pure water.
-
Dispose: All cleanup materials (pads, gloves, debris) must be treated as Hazardous Chemical Waste .[1]
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
Source: [Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
-
Source: [Link]
-
-
American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.
-
Source: [Link]
-
Sources
Personal protective equipment for handling 2-chloro-N-ethyl-4-methylbenzamide
Emergency Action Card (Immediate Response)
| Scenario | Immediate Action |
| Skin Contact | Drench. Immediately wash with soap and water for 15+ minutes. Do not use organic solvents (ethanol/acetone) as they increase skin absorption.[1] |
| Eye Contact | Flush. Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1] |
| Inhalation | Evacuate. Move to fresh air.[1][2][3][4] If breathing is difficult, oxygen should be administered by trained personnel. |
| Spill (Solid) | Contain. Do not dry sweep (dust generation).[5] Use a HEPA vacuum or wet-wipe method.[1] |
| Spill (Liquid) | Absorb. Use polypropylene pads or vermiculite.[1] Do NOT use sawdust (fire hazard with potential oxidizers).[1] |
Hazard Profile & Risk Assessment
Compound Class: Chlorinated Aromatic Amide CAS Number: Specific CAS may vary by isomer/salt; treat as Category 2 Skin/Eye Irritant and Aquatic Toxin .[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-chloro-N-ethyl-4-methylbenzamide may be limited, its structural moieties dictate our safety protocol.[1] We apply the Precautionary Principle based on Structure-Activity Relationships (SAR):
-
The Chlorinated Ring (Aryl Halide): Increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (skin barrier).[1] This necessitates stricter glove protocols than standard benzamides.[1]
-
The Amide Linkage: A known sensitizer motif.[1] Repeated exposure can lead to allergic dermatitis.[1]
-
N-Ethyl/Methyl Groups: Alkyl-substitution often increases volatility compared to the parent benzamide, though it remains a solid at STP.[1]
GHS Classification (Derived/Predicted):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects (Standard for chlorinated aromatics).[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system.[1] Do not deviate without a documented risk assessment.[1][3]
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection (Primary) | Nitrile Rubber (≥ 5 mil / 0.12 mm) | Provides adequate splash protection. Change every 30 mins or immediately upon contamination. |
| Hand Protection (High Risk) | Laminate Film (Silver Shield/4H) | MANDATORY for prolonged immersion or handling concentrated solutions (>1M).[1] Chlorinated compounds degrade nitrile over time.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for fine powders.[1] Goggles seal the eyes against airborne dust and accidental splashes.[1][5] |
| Respiratory | N95 (Minimum) / P100 (Preferred) | If handling outside a fume hood (not recommended), a P100 particulate respirator is required to block fine dust.[1] |
| Body Defense | Tyvek® Lab Coat / Apron | Cotton lab coats absorb liquids.[1] For scale-up (>10g), use a chemically resistant Tyvek apron to prevent soak-through.[1] |
Operational Handling Protocol
Phase 1: Weighing & Transfer
-
Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]
-
Static Control: Chlorinated amides can be static-prone.[1] Use an anti-static gun or ionizer bar during transfer to prevent "flying powder" which bypasses PPE.[1]
-
Technique: Use the "tap-and-pour" method. Never scoop vigorously.
Phase 2: Solubilization & Reaction
-
Solvent Selection: When dissolving in DCM (Dichloromethane) or DMF, remember that these solvents permeate gloves rapidly, carrying the 2-chloro-N-ethyl-4-methylbenzamide with them. Double-gloving is critical here.
-
Temperature: Avoid heating open vessels. This compound may sublime or degrade, releasing chlorinated vapors.[1]
Decontamination & Spill Response Logic
The following decision tree outlines the logical flow for handling spills. This ensures you do not inadvertently spread contamination or create a secondary hazard.
Figure 1: Decision logic for safely managing spills of chlorinated amides. Note the specific prohibition of dry sweeping to prevent inhalation hazards.
Waste Disposal Strategy
Proper disposal is a legal and ethical requirement.[1] 2-chloro-N-ethyl-4-methylbenzamide contains chlorine, which dictates its waste stream.[1]
-
Segregation Rule: You MUST segregate this waste into the Halogenated Organic Waste stream.[1]
-
Container Tagging: Label clearly with the full chemical name. Do not use abbreviations like "Cl-Amide."
-
Aqueous Waste: If the compound enters an aqueous layer (e.g., during extraction), that water layer must also be treated as Halogenated Aqueous Waste , not poured down the drain.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
